molecular formula C4H10N2O2S B1281118 4-Aminothiomorpholine 1,1-Dioxide CAS No. 26494-76-8

4-Aminothiomorpholine 1,1-Dioxide

Cat. No.: B1281118
CAS No.: 26494-76-8
M. Wt: 150.2 g/mol
InChI Key: YDKNASMIEZGJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminothiomorpholine 1,1-Dioxide is a useful research compound. Its molecular formula is C4H10N2O2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxo-1,4-thiazinan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c5-6-1-3-9(7,8)4-2-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKNASMIEZGJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507574
Record name 4-Amino-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26494-76-8
Record name 4-Amino-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Aminothiomorpholine 1,1-Dioxide: A Technical Guide to a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Aminothiomorpholine 1,1-Dioxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, and its critical role as a synthetic intermediate. While the precise historical details of its initial discovery are not prominently documented in readily available scientific literature, this guide consolidates current knowledge on the synthesis of the core thiomorpholine 1,1-dioxide scaffold and the applications of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the utility and synthesis of this important molecular entity.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold

The thiomorpholine ring system, a six-membered heterocycle containing both nitrogen and sulfur, is a "privileged scaffold" in medicinal chemistry. The oxidized form, thiomorpholine 1,1-dioxide, imparts unique physicochemical properties to molecules, including increased polarity, metabolic stability, and the potential for specific hydrogen bonding interactions. This compound, with its reactive primary amine, serves as a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities.[1]

While the parent compound, thiomorpholine-1,1-dioxide, is noted to have been first synthesized in the mid-20th century during broader investigations into sulfur-containing heterocycles, specific details regarding the first preparation of the 4-amino derivative are not extensively detailed in accessible historical records.[2] The compound is primarily recognized for its utility as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[1]

Chemical Properties of this compound [3][4][5]

PropertyValue
CAS Number 26494-76-8
Molecular Formula C₄H₁₀N₂O₂S
Molecular Weight 150.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 100 °C
Purity Typically ≥97%

The Strategic Importance in Drug Discovery and Development

The incorporation of the this compound moiety into larger molecules can significantly influence their pharmacological profiles. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, often enhancing the aqueous solubility and pharmacokinetic properties of a drug candidate. The primary amine at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of a vast chemical space.

Derivatives of thiomorpholine 1,1-dioxide have been investigated for a range of therapeutic applications, including:

  • Antimicrobial Agents: The scaffold is a component of novel antibiotics.[6]

  • Neurological Disorders: Its derivatives have been explored for their potential in treating various central nervous system conditions.[7]

  • Oncology: The structural motif has been incorporated into potential anti-cancer agents.

The ability to functionalize the amino group allows for the attachment of various pharmacophores, leading to the development of compounds with tailored biological activities.

Synthesis of the Thiomorpholine 1,1-Dioxide Core: A Methodological Overview

While the specific historical synthesis of this compound is not detailed in the available literature, the general construction of the thiomorpholine 1,1-dioxide ring system is well-established. The most common approach involves a two-step process: the formation of the thiomorpholine ring followed by oxidation of the sulfur atom.

A prevalent modern synthetic strategy for thiomorpholine involves the reaction of cysteamine with a two-carbon electrophile, followed by cyclization.[8] A subsequent oxidation step yields the desired sulfone.

Illustrative Synthetic Pathway to the Thiomorpholine 1,1-Dioxide Scaffold

The following diagram illustrates a general, modern approach to the synthesis of the thiomorpholine ring, which is the precursor to the 1,1-dioxide derivative.

G cluster_0 Thiomorpholine Synthesis cluster_1 Oxidation start Cysteamine (2-aminoethanethiol) intermediate1 S-Alkylated Intermediate start->intermediate1 + 2-carbon electrophile (e.g., 1,2-dichloroethane) thiomorpholine Thiomorpholine intermediate1->thiomorpholine Base-mediated cyclization dioxide Thiomorpholine 1,1-Dioxide thiomorpholine->dioxide Oxidizing Agent (e.g., H₂O₂)

Caption: General synthetic route to the thiomorpholine 1,1-dioxide core.

Experimental Protocol: Oxidation of Thiomorpholine

The oxidation of the sulfide in the thiomorpholine ring to a sulfone is a critical step. Hydrogen peroxide is a commonly used and environmentally benign oxidizing agent for this transformation.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve thiomorpholine in a suitable solvent, such as acetic acid or water.

  • Addition of Oxidant: Slowly add a stoichiometric excess of hydrogen peroxide (e.g., 30% aqueous solution) to the reaction mixture, while maintaining a controlled temperature (typically below 50°C) with external cooling.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically neutralized. The product may be isolated by crystallization after solvent removal or by extraction into an organic solvent.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure thiomorpholine 1,1-dioxide.

The introduction of the 4-amino group to form the title compound would require a subsequent synthetic step, the specifics of which are not detailed in the historical context. Modern approaches could involve direct amination or the use of a protected hydrazine equivalent.

Future Directions and Applications

The this compound scaffold continues to be a valuable tool in the design of novel therapeutic agents. Its desirable physicochemical properties and synthetic accessibility ensure its continued use in drug discovery programs. Future research will likely focus on:

  • Combinatorial Chemistry: Utilizing the reactive amine for the rapid generation of large libraries of compounds for high-throughput screening.[1]

  • Bioisosteric Replacement: Employing the thiomorpholine 1,1-dioxide moiety as a bioisostere for other cyclic systems to improve the properties of known drugs.

  • Asymmetric Synthesis: Developing stereoselective syntheses of chiral thiomorpholine 1,1-dioxide derivatives to explore their interactions with biological targets.

Conclusion

This compound is a foundational building block in contemporary medicinal chemistry. While the historical details of its first synthesis are not prominently available, its importance is underscored by its widespread use in the development of new chemical entities with therapeutic potential. The synthetic routes to the core thiomorpholine 1,1-dioxide structure are well-established, providing a reliable supply of this versatile intermediate for ongoing research and development efforts.

References

  • 4-Aminothiomorpholine 1, 1-Dioxide, min 95%, 1 gram. (n.d.).
  • Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228. (n.d.). PubChem.
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539.
  • Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). European Journal of Medicinal Chemistry, 164, 171-178.
  • Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. (2024). ChemRxiv.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the thiomorpholine moiety has emerged as a "privileged scaffold". Its unique three-dimensional structure and the presence of a sulfur atom, which can exist in various oxidation states, offer a versatile platform for the design of novel therapeutic agents.[1] The oxidized form, thiomorpholine 1,1-dioxide, imparts distinct physicochemical characteristics to the molecule, influencing properties critical to a drug candidate's success, such as solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive technical overview of the core physicochemical properties of a key derivative, 4-Aminothiomorpholine 1,1-Dioxide, a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount in early-stage drug development. These properties govern a molecule's behavior from formulation to its interaction with biological systems.

Identity and Structure
  • Chemical Name: this compound[1][2][3]

  • Synonyms: 1,1-Dioxo-4-thiomorpholinamine, 4-Thiomorpholinamine 1,1-dioxide[1][2]

  • CAS Number: 26494-76-8[1][3]

  • Molecular Formula: C₄H₁₀N₂O₂S[1][3]

  • Molecular Weight: 150.20 g/mol [2]

The structure of this compound, characterized by a saturated six-membered ring containing sulfur and nitrogen atoms, with the sulfur atom in its highest oxidation state, is a key determinant of its chemical reactivity and physical properties. The presence of the amino group at the 4-position introduces a basic center, influencing its pKa and solubility in acidic media.

Physical State and Appearance

This compound is typically supplied as a white to off-white crystalline powder.[1][4] This solid-state form is crucial for its handling, storage, and formulation.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that much of this data is sourced from chemical suppliers and may include computationally predicted values. For mission-critical applications, experimental verification is strongly recommended.

PropertyValueSourceNotes
Melting Point 105 - 110 °C[1]Experimentally determined.
~130 - 135 °C[4]Experimentally determined. A notable discrepancy exists between suppliers, highlighting the need for independent verification.
Boiling Point 356.0 ± 35.0 °C at 760 mmHg[5]Computationally predicted.
Density 1.3 ± 0.1 g/cm³[5]Computationally predicted.
Water Solubility Moderately soluble[4]Qualitative assessment.
Organic Solvent Solubility Soluble in polar organic solvents like ethanol and methanol.[4]Qualitative assessment.
pKa (basic) Not experimentally determined.The amino group is expected to be basic.
LogP -2.66[5]Computationally predicted (XLogP3). This value suggests high hydrophilicity.
Flash Point 169.1 ± 25.9 °C[5]Computationally predicted.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of any research or development program, the independent verification of a compound's physicochemical properties is essential. The following sections detail the standard, self-validating experimental protocols for determining the key parameters of this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. The capillary method is a widely accepted and reliable technique for this determination.

Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., purified water, phosphate-buffered saline at pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, the samples are removed from the incubator. The undissolved solid is separated from the saturated solution by centrifugation at high speed, followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that has been confirmed not to bind the analyte.

  • Quantification: The clear filtrate is then appropriately diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Data Analysis: The experiment is performed in triplicate, and the average concentration is reported as the equilibrium solubility under the specified conditions.

pKa and LogP Determination

Causality: The acid dissociation constant (pKa) and the partition coefficient (LogP) are fundamental parameters that dictate a molecule's ionization state and lipophilicity, respectively. These properties are critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the amino group is expected to have a basic pKa.

Logical Relationship for ADME Prediction:

ADME_Prediction cluster_0 Physicochemical Properties cluster_1 ADME Profile pKa pKa (Ionization State) Absorption Absorption pKa->Absorption Excretion Excretion pKa->Excretion LogP LogP (Lipophilicity) LogP->Absorption Distribution Distribution LogP->Distribution Metabolism Metabolism LogP->Metabolism

Caption: Influence of pKa and LogP on ADME Properties.

Experimental Methodologies:

  • pKa Determination (Potentiometric Titration): This is a classic and reliable method for determining the pKa of ionizable compounds. A solution of this compound is titrated with a standardized acid (e.g., HCl), and the pH is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

  • LogP Determination (Shake-Flask Method): The octanol-water partition coefficient is determined by dissolving this compound in a mixture of n-octanol and water. The two phases are thoroughly mixed to allow for partitioning and then separated. The concentration of the compound in each phase is measured (e.g., by HPLC-UV), and the LogP is calculated as the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

Stability and Storage

For the preservation of its chemical integrity, this compound should be stored in a cool, dry, and well-ventilated area. [4]It is advisable to keep it in a tightly sealed container to protect it from moisture and contamination. [4]Storage away from strong oxidizing agents, acids, and bases is also recommended to maintain its stability. [4]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in pharmaceutical and agrochemical research and development. A comprehensive understanding of its physicochemical properties is the cornerstone of its effective application. This guide has provided a synthesis of available data and outlined the standard, robust experimental protocols for the determination of its key characteristics. For any development program, it is imperative that these properties are empirically verified to ensure the reliability and reproducibility of subsequent research. The methodologies described herein provide a framework for establishing a definitive physicochemical profile for this promising compound.

References

  • PubChem. Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information.
  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

Sources

An In-depth Technical Guide to 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 26494-76-8 Molecular Formula: C₄H₁₀N₂O₂S Molecular Weight: 150.20 g/mol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Aminothiomorpholine 1,1-Dioxide, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The document delves into the core physicochemical properties, synthesis, spectroscopic characterization, reactivity profile, and diverse applications of this compound, particularly in medicinal chemistry. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for the effective utilization of this compound in research and development endeavors.

Introduction: A Privileged Scaffold in Modern Chemistry

This compound is a saturated heterocyclic compound featuring a thiomorpholine ring with an exocyclic amino group at the 4-position and a sulfone moiety. This unique combination of functional groups imparts a distinct set of physicochemical properties, rendering it a valuable synthon in organic and medicinal chemistry. The sulfone group, being a strong electron-withdrawing and polar functionality, enhances the compound's aqueous solubility and metabolic stability, while the N-amino group provides a key nucleophilic handle for a wide array of chemical transformations.

The thiomorpholine 1,1-dioxide core is increasingly recognized as a "privileged scaffold" in drug discovery.[1] Its inherent structural features allow for the presentation of substituents in a well-defined three-dimensional space, facilitating interactions with biological targets. The substitution of the bioisosteric oxygen in morpholine with a sulfone group in thiomorpholine 1,1-dioxide significantly alters the electronic and conformational properties, opening up new avenues for molecular design.[1] This guide will explore the fundamental aspects of this compound, providing the reader with the necessary knowledge to harness its full potential.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental to its application in research.

Physicochemical Properties

The compound is typically a white to off-white crystalline solid with moderate solubility in water and good solubility in polar organic solvents.[2][3] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 26494-76-8[2][4]
Molecular Formula C₄H₁₀N₂O₂S[2][4]
Molecular Weight 150.20 g/mol [2][4]
Appearance White to almost white crystalline powder[2]
Melting Point 105 - 110 °C[2]
Solubility Moderately soluble in water; Soluble in polar organic solvents[3]
pKa (predicted) Not explicitly found, but the N-amino group is expected to be basic.
LogP (predicted) -1.4095[4]
Spectroscopic Characterization

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct methylene proton environments in the thiomorpholine ring, likely appearing as complex multiplets due to coupling. The protons adjacent to the sulfone group (C2-H and C6-H) would be deshielded and resonate at a lower field compared to the protons adjacent to the nitrogen atom (C3-H and C5-H). The protons of the exocyclic amino group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit two signals for the methylene carbons of the thiomorpholine ring. The carbons adjacent to the sulfone group (C2 and C6) would be significantly downfield-shifted due to the strong electron-withdrawing effect of the sulfone. The carbons adjacent to the nitrogen (C3 and C5) would appear at a higher field.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfone group (S=O stretching), typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[9][10] The N-H stretching vibrations of the primary amino group are expected to appear as one or two bands in the 3400-3250 cm⁻¹ region. C-H stretching vibrations from the methylene groups will be observed below 3000 cm⁻¹.

2.2.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (150.20). Fragmentation patterns would likely involve the loss of the amino group, and cleavage of the thiomorpholine ring. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a plausible synthetic route can be devised based on established methods for the preparation of related N-amino heterocycles and thiomorpholine 1,1-dioxides. A potential two-step synthesis starting from thiomorpholine is outlined below.

Proposed Synthetic Pathway

Synthesis_of_4-Aminothiomorpholine_1,1-Dioxide Thiomorpholine Thiomorpholine Thiomorpholine_Dioxide Thiomorpholine 1,1-Dioxide Thiomorpholine->Thiomorpholine_Dioxide Oxidation (e.g., H₂O₂, m-CPBA) N_Nitroso N-Nitrosothiomorpholine 1,1-Dioxide Thiomorpholine_Dioxide->N_Nitroso Nitrosation (e.g., NaNO₂, HCl) Target This compound N_Nitroso->Target Reduction (e.g., Zn/CH₃COOH, LiAlH₄)

Caption: Proposed synthetic pathway for this compound.

Step 1: Oxidation of Thiomorpholine to Thiomorpholine 1,1-Dioxide

The first step involves the oxidation of the sulfide in thiomorpholine to a sulfone. This is a standard transformation in organic synthesis and can be achieved using various oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane. Careful control of the reaction conditions is necessary to avoid over-oxidation or side reactions.

Step 2: N-Amination of Thiomorpholine 1,1-Dioxide

The introduction of the amino group onto the nitrogen atom can be achieved through a two-step process: nitrosation followed by reduction.

  • Nitrosation: Thiomorpholine 1,1-dioxide can be treated with a nitrosating agent, such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid), to form the corresponding N-nitrosamine. This reaction is typically performed at low temperatures to minimize the formation of byproducts.

  • Reduction: The N-nitrosamine is then reduced to the desired N-amino compound. A variety of reducing agents can be employed for this transformation, including zinc dust in acetic acid or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The choice of reducing agent will depend on the presence of other functional groups in the molecule.

Purification

Purification of the final product would likely involve crystallization from a suitable solvent system. Given its polar nature, a mixture of a polar solvent (e.g., ethanol, methanol) and a less polar co-solvent could be effective. Column chromatography on silica gel may also be employed for further purification if necessary.

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic character of the exocyclic primary amino group.[2] This makes it a versatile building block for the synthesis of a wide range of N-substituted derivatives.

Reactions at the N-Amino Group

The lone pair of electrons on the terminal nitrogen of the N-amino group is readily available for reaction with various electrophiles.

4.1.1. N-Acylation and N-Sulfonylation

The amino group can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental for introducing diverse functionalities and building more complex molecular architectures.

4.1.2. N-Alkylation and N-Arylation

Reaction with alkyl halides or other alkylating agents, typically in the presence of a base, leads to the formation of N-alkylated derivatives. N-arylation can be achieved through nucleophilic aromatic substitution reactions with activated aryl halides or through transition-metal-catalyzed cross-coupling reactions.

4.1.3. Formation of Imines and Related Derivatives

Condensation with aldehydes and ketones, usually under acidic catalysis, will form the corresponding hydrazones (a type of imine).[11][12] These derivatives can be stable compounds or can serve as intermediates for further transformations.

4.1.4. Synthesis of Heterocycles

The N-amino group, being a binucleophile, is a key precursor for the synthesis of various nitrogen-containing heterocycles. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles,[13][14] while reaction with appropriate precursors can yield triazoles or other heterocyclic systems.[15][16][17][18]

Reactivity_of_4-Aminothiomorpholine_1,1-Dioxide Start 4-Aminothiomorpholine 1,1-Dioxide Amide N-Acyl Derivative Start->Amide N-Acylation Alkylated N-Alkyl Derivative Start->Alkylated N-Alkylation Hydrazone Hydrazone Start->Hydrazone Condensation Pyrazole Pyrazole Derivative Start->Pyrazole Cyclocondensation Acyl_Halide Acyl Halide/ Anhydride Alkyl_Halide Alkyl Halide Aldehyde_Ketone Aldehyde/ Ketone Dicarbonyl 1,3-Dicarbonyl Compound

Caption: Key reactions of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The thiomorpholine 1,1-dioxide scaffold is a valuable component in the design of new therapeutic agents.[1][19] this compound, as a key building block, provides a gateway to a diverse range of derivatives with potential biological activities.

As a Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 4-aminoquinazoline core, for instance, is a well-established pharmacophore in many approved kinase inhibitors.[20] By analogy, the this compound scaffold can be utilized to synthesize novel heterocyclic systems that can act as hinge-binding motifs in kinase inhibitors. The sulfone group can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity. Derivatives of this scaffold could potentially target a range of kinases, including those involved in cell signaling pathways like PI3K/Akt/mTOR.[1]

In the Development of Antimicrobial Agents

The emergence of drug-resistant bacteria is a major global health threat, necessitating the development of new antibacterial agents. Thiomorpholine derivatives have been explored for their antimicrobial properties.[5][21] The this compound core can be incorporated into various molecular frameworks to generate novel compounds with potential activity against a range of bacterial pathogens.

In the Synthesis of Enzyme Inhibitors

The unique structural and electronic properties of the thiomorpholine 1,1-dioxide ring make it an attractive scaffold for the design of enzyme inhibitors. For example, derivatives of thiomorpholine have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes.[19] The N-amino group of this compound allows for the straightforward introduction of various pharmacophoric elements to target the active site of specific enzymes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Contact with skin and eyes should be avoided. The solid material should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a polar sulfone group and a reactive N-amino functionality makes it an attractive starting material for the synthesis of a diverse array of complex molecules and heterocyclic systems. While further research is needed to fully elucidate its spectroscopic properties and explore the full range of its reactivity, the information presented in this guide provides a solid foundation for its application in the development of novel pharmaceuticals and other functional materials. The continued exploration of this privileged scaffold is likely to lead to the discovery of new and improved therapeutic agents.

References

  • Singh, U., Raju, B., Lam, S., et al. (2003). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(23), 4209-4212.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 269-306.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2021). Egyptian Journal of Chemistry, 64(10), 5857-5865.
  • PubChem. (n.d.). Thiomorpholine.
  • Organic Chemistry Frontiers. (2018). Recent synthetic applications of α-amido sulfones as precursors of N-acylimino derivatives. Organic Chemistry Frontiers, 5(12), 1955-1968.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
  • Zhang, H., Zhao, X., Yan, R., & Lin, W. (2024). Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives. Organic Letters, 26(20), 4251–4256.
  • ResearchGate. (n.d.). a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the....
  • ResearchGate. (n.d.). Synthesis of γ‐amino sulfones from vinyl sulfones.
  • ElectronicsAndBooks. (n.d.). 2-(N-Hydroxylamino) sulfone synthesis by indium–iodine-triggered aza-Michael type addition of.
  • Podgórski, R., & Puła, M. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • El-Gohary, N. S., & Shaaban, M. I. (2017).
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • Science Trove. (n.d.). Reactions of amino compounds with aldehydes and ketones.
  • ResearchGate. (n.d.). Reactions of amino compounds with aldehydes and ketones.
  • Patel, A. D., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(19), 6829.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • El-Gohary, N. S., & Shaaban, M. I. (2017).
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules, 29(21), 4983.
  • Sayed, A. Z., Eman, H. A., & Selim, M. R. (1996). Synthesis of some new pyrazolines from 4-amino-4-methoxybenzalacetophenone as dyestuffs intermediates. Pakistan journal of scientific and industrial research, 39(1-c), 14-17.
  • ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • Analytical Chemistry. (1951). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 23(1), 20-21.
  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide.
  • Bouling Chemical Co., Limited. (n.d.). This compound.
  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 939675.
  • National Institutes of Health. (2022). Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. The Journal of Organic Chemistry, 87(17), 11776–11785.
  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 123-145.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). Molecules, 26(16), 4991.
  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl).1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(11), 3236.
  • Johnson Lab. (n.d.). Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.
  • Wikipedia. (n.d.). Fourier-transform ion cyclotron resonance.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Aminothiomorpholine 1,1-Dioxide, a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] Leveraging data from closely related analogs and established spectroscopic principles, this document elucidates the key structural features of the thiomorpholine 1,1-dioxide core and the influence of the 4-amino substituent. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents and other bioactive molecules incorporating this versatile scaffold.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold in Drug Discovery

The thiomorpholine moiety and its oxidized derivatives, particularly the 1,1-dioxide, are recognized as privileged scaffolds in drug discovery. The inclusion of the sulfone group imparts unique physicochemical properties, including increased polarity and the potential for hydrogen bonding, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound, in particular, serves as a valuable building block, providing a synthetically accessible amino group for further functionalization. Its structural rigidity and defined conformational preferences are critical parameters in the rational design of drug candidates.

Molecular Structure and Stereochemistry

The systematic IUPAC name for this compound is 1,1-dioxo-4-thiomorpholinamine. The core of the molecule is a six-membered saturated heterocyclic ring containing a sulfur atom, a nitrogen atom at the 4-position, and four carbon atoms. The sulfur atom is oxidized to a sulfone group.

Table 1: Key Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₁₀N₂O₂S[2]
Molecular Weight150.20 g/mol [2]
CAS Number26494-76-8
AppearanceWhite to off-white solid[1]

Conformational Analysis: The Predominance of the Chair Conformation

The conformational landscape of the thiomorpholine 1,1-dioxide ring is a critical determinant of the spatial orientation of its substituents, which in turn governs its interactions with biological targets.

The Chair Conformation: A Low-Energy State

Based on extensive studies of analogous six-membered heterocyclic systems and compelling evidence from the X-ray crystal structure of 4-(4-nitrophenyl)thiomorpholine, the thiomorpholine 1,1-dioxide ring is expected to adopt a stable chair conformation . This conformation minimizes both angular and torsional strain within the ring.

In a study on 4-(4-nitrophenyl)thiomorpholine, X-ray crystallography revealed that the thiomorpholine ring adopts a low-energy chair conformation. This finding provides a strong basis for predicting a similar conformational preference for this compound.

Orientation of the Amino Group: Axial vs. Equatorial

In the chair conformation, the 4-amino group can occupy either an axial or an equatorial position. The equilibrium between these two conformers is influenced by steric and electronic factors.

  • Equatorial Preference: Generally, substituents on cyclohexane and related heterocyclic rings favor the equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions). Therefore, it is highly probable that the amino group in this compound predominantly occupies the equatorial position .

  • Axial Conformer: The axial conformer, while likely being a higher energy state, may still exist in equilibrium. The energy difference between the equatorial and axial conformers will dictate their relative populations at a given temperature.

G cluster_eq Equatorial Conformer (Predicted Lower Energy) cluster_ax Axial Conformer (Predicted Higher Energy) eq_N N-NH₂ ax_N N-NH₂ eq_N->ax_N Ring Inversion eq_S S(=O)₂ eq_C1 C eq_C2 C eq_C3 C eq_C4 C ax_S S(=O)₂ ax_C1 C ax_C2 C ax_C3 C ax_C4 C

Figure 1. Conformational equilibrium of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for conformational analysis. In a chair conformation, axial and equatorial protons have distinct chemical shifts and coupling constants.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-2, H-6 (axial)2.8 - 3.2mDeshielded by the adjacent sulfone group.
H-2, H-6 (equatorial)3.0 - 3.4mDeshielded by the adjacent sulfone group.
H-3, H-5 (axial)2.5 - 2.9m
H-3, H-5 (equatorial)2.9 - 3.3m
-NH₂1.5 - 2.5br sChemical shift is concentration and solvent dependent.

The protons on the carbons adjacent to the sulfone group (C-2 and C-6) are expected to be the most deshielded, appearing at a lower field. The protons on the carbons adjacent to the nitrogen (C-3 and C-5) will also be deshielded, but to a lesser extent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the symmetry of the molecule. In a rapid chair-chair interconversion, equivalent carbons will show single peaks.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonsPredicted Chemical Shift (δ, ppm)Notes
C-2, C-650 - 55Significantly deshielded by the sulfone group.
C-3, C-545 - 50Deshielded by the adjacent nitrogen atom.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Key Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, often two bands
C-H stretch (alkane)2850 - 3000Medium to strong
S=O stretch (sulfone)1300 - 1350 and 1120 - 1160Strong, two distinct bands
C-N stretch1020 - 1250Medium

Experimental Protocols

The following section outlines general methodologies for the synthesis and characterization of this compound, based on established procedures for related compounds.

Synthesis of Thiomorpholine 1,1-Dioxide (Parent Ring)

A common method for the synthesis of the thiomorpholine 1,1-dioxide core involves the oxidation of thiomorpholine.[1]

Protocol:

  • Dissolve thiomorpholine in a suitable solvent such as acetic acid or water.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization.

G Start Thiomorpholine Oxidation Oxidation (e.g., H₂O₂) Start->Oxidation Product Thiomorpholine 1,1-Dioxide Oxidation->Product Purification Purification (Recrystallization) Product->Purification

Figure 2. General workflow for the synthesis of the thiomorpholine 1,1-dioxide core.

Amination at the 4-Position

The introduction of the amino group at the 4-position can be a challenging transformation. A potential route involves the synthesis of N-aminopiperidine analogs.

Spectroscopic Characterization Workflow

To confirm the structure and purity of synthesized this compound, a standard battery of spectroscopic techniques should be employed.

G Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR IR Infrared Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structure and Purity Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Figure 3. Workflow for the spectroscopic characterization of this compound.

Conclusion

This compound is a molecule with a well-defined three-dimensional structure, dominated by a chair conformation of the six-membered ring with a preference for an equatorial amino substituent. This conformational rigidity, coupled with the electronic properties imparted by the sulfone and amino groups, makes it an attractive scaffold for the development of new chemical entities in various fields. The predictive spectroscopic data and synthetic strategies outlined in this guide provide a solid foundation for researchers to build upon in their exploration of this promising chemical space. Further experimental validation through X-ray crystallography and detailed NMR studies on the title compound will be invaluable in refining our understanding of its subtle structural nuances.

References

  • Wiley-VCH. (2007). Supporting Information.
  • University of Calgary. (n.d.). NMR Chemical Shifts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Schär, G., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795.
  • Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8497–8504.
  • Che, Y., & Gellman, S. H. (2010). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Organic letters, 12(20), 4478–4481.
  • The Royal Society of Chemistry. (2019). Supporting Information - Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group- Functionalized Piperidine Auxochromes.
  • American Peptide Society. (2025). Conformational Equilibrium.
  • ResearchGate. (n.d.). Conformational equilibrium of the 1‐Boc‐3‐fluoro‐4‐oxopiperidine (1).
  • Oakwood Chemical. (n.d.). Thiomorpholine 1,1-dioxide.
  • ResearchGate. (n.d.). Kinetic Modelling of Synthesis of N-Aminopiperidine from Hydroxylamine-O-Sulfonique Acid and Piperidine.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph).
  • DigitalCommons@URI. (2000). Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite.
  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • PubMed. (2006). Electrochemical and surface characterization of 4-aminothiophenol adsorption at polycrystalline platinum electrodes.

Sources

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 4-Aminothiomorpholine 1,1-Dioxide. Moving beyond a simple data sheet, this document elucidates the fundamental principles governing its solubility, presents available data, and provides a robust experimental framework for determining thermodynamic solubility in any organic solvent system.

Introduction to this compound

This compound (CAS No. 26494-76-8) is a heterocyclic building block of significant interest in medicinal chemistry and synthetic applications.[1] Its structure is characterized by a saturated six-membered thiomorpholine ring, a highly polar sulfonamide group (SO₂), and a primary amino group (-NH₂).[2] These functional groups dictate its physicochemical properties and are central to understanding its behavior in solution.

DissolutionProcess cluster_start Initial State cluster_end Final State Solute Solute Crystal (Lattice Energy) Solution Solvated Solute in Solution (Solvation Energy Released) Solute->Solution Overcome Lattice Solvent Pure Solvent (Cavitation Energy) Solvent->Solution Create Cavity

Caption: Thermodynamic steps in the dissolution process.

The solubility of this compound is primarily dictated by:

  • Polarity ("Like Dissolves Like"): The molecule is highly polar due to the sulfonamide and amino groups. It will therefore be most soluble in polar solvents. * Hydrogen Bonding: The molecule possesses multiple hydrogen bond donor sites (the N-H protons of the amino group) and acceptor sites (the oxygen atoms of the sulfonamide and the nitrogen atoms). [2]This allows for strong interactions with:

    • Polar Protic Solvents (e.g., water, methanol, ethanol), which can both donate and accept hydrogen bonds.

    • Polar Aprotic Solvents (e.g., DMSO, DMF), which can accept hydrogen bonds.

Solubility Profile of this compound

While extensive quantitative solubility data is not widely published, a qualitative profile can be constructed from available information and theoretical principles.

Table 2: Known and Predicted Solubility Profile

Solvent ClassSolvent ExampleKnown/Predicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble [3]Strong hydrogen bonding interactions (donor and acceptor) with the solvent.
Polar Protic WaterModerately Soluble [3]Strong hydrogen bonding, but the hydrocarbon backbone provides some non-polar character.
Polar Aprotic DMSO, DMF, AcetonitrilePredicted: Soluble Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Slightly Polar Acetone, Ethyl AcetatePredicted: Sparingly Soluble Weaker dipole-dipole interactions compared to highly polar aprotic solvents.
Non-Polar Hexane, Toluene, DichloromethanePredicted: Insoluble/Very Poorly Soluble Mismatch in polarity ("like dissolves like" principle). Lack of favorable solute-solvent interactions.

Experimental Protocol for Thermodynamic Solubility Determination

For drug development and process chemistry, determining the precise thermodynamic (or equilibrium) solubility is critical. [4]The Shake-Flask Method is universally recognized as the gold standard for this measurement due to its reliability and direct measure of equilibrium. [5][6]

Causality Behind the Method

This protocol is designed to be a self-validating system. By adding a clear excess of the solid, we ensure that the solution becomes saturated. The extended equilibration time at a controlled temperature allows the system to reach a true thermodynamic minimum, where the rate of dissolution equals the rate of precipitation. [7]This differentiates it from kinetic solubility assays, which can overestimate solubility by creating metastable supersaturated solutions. [8][4][9]

ShakeFlaskWorkflow A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow to settle, then centrifuge or filter (0.22 µm) to remove undissolved solid. B->C D 4. Sampling & Dilution Carefully extract an aliquot of the clear supernatant and dilute accurately. C->D E 5. Analysis Quantify concentration using a validated analytical method (e.g., HPLC-UV). D->E F 6. Calculation Calculate solubility from the measured concentration and dilution factor. E->F

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a safe and effective therapeutic is paved with rigorous scientific scrutiny. Among the critical checkpoints in this journey is the comprehensive characterization of a compound's physicochemical properties. It is within this context that we turn our attention to 4-Aminothiomorpholine 1,1-Dioxide, a versatile heterocyclic building block utilized in the synthesis of various pharmaceutical agents.[1] The inherent reactivity of its sulfonyl group and amino functionality, while advantageous for synthesis, necessitates a thorough evaluation of its thermal stability.[2][3] An uncharacterized exothermic decomposition can pose significant risks, from compromising drug product purity and stability to creating conditions for a runaway reaction during manufacturing—an event with potentially catastrophic consequences.[1][4][5]

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for assessing the thermal stability and decomposition profile of this compound. We will move beyond mere procedural descriptions to elucidate the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy approach to thermal hazard assessment. Our methodology is grounded in established principles of thermal analysis and reaction calorimetry, providing a clear path to generating the critical data needed for safe handling, process development, and regulatory compliance.

Theoretical Framework: Understanding Thermal Decomposition

Thermal decomposition is a process in which a substance breaks down into simpler constituent molecules upon heating. For a complex organic molecule like this compound, this process is rarely a simple, single-step event. The presence of a strained thiomorpholine ring, a sulfonyl group, and an amino group suggests multiple potential decomposition pathways.[6]

The primary goals of a thermal stability investigation are to determine:

  • Onset Temperature (Tonset): The temperature at which the compound begins to decompose exothermically. This is a critical parameter for defining safe upper limits for storage and processing.

  • Heat of Decomposition (ΔHd): The total energy released during decomposition. A large heat of decomposition can indicate a high potential for a runaway reaction.

  • Decomposition Kinetics: The rate at which the decomposition reaction proceeds as a function of temperature. This information is vital for modeling potential runaway scenarios.[7][8]

  • Gas Generation: The volume and identity of any gases evolved during decomposition. This is crucial for designing appropriate pressure relief systems.

Our investigation will be built upon a foundation of three core analytical techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

The Analytical Triad: A Multi-faceted Approach to Thermal Stability

No single technique can provide a complete picture of a compound's thermal behavior. Therefore, we employ a triad of complementary methods to build a comprehensive safety profile.

G cluster_0 Thermal Stability Assessment Workflow TGA Thermogravimetric Analysis (TGA) - Mass Loss vs. Temperature - Identifies Decomposition Stages DSC Differential Scanning Calorimetry (DSC) - Heat Flow vs. Temperature - Determines T-onset and ΔH-d TGA->DSC Provides decomposition temperature range TGA_FTIR TGA with Evolved Gas Analysis (FTIR) - Identifies Gaseous Byproducts TGA->TGA_FTIR Couples for gas identification ARC Accelerating Rate Calorimetry (ARC) - Adiabatic Time-Temperature-Pressure - 'Worst-Case' Runaway Simulation DSC->ARC Identifies exothermic events for further investigation

Caption: Workflow for comprehensive thermal stability analysis.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is our first step in understanding the decomposition profile of this compound.

Causality Behind the Protocol: By heating a small sample at a constant rate, we can identify the temperatures at which significant mass loss occurs, indicating decomposition or volatilization.[9] Coupling the TGA to a Fourier-transform infrared spectrometer (FTIR) allows for the identification of the evolved gases, providing crucial clues about the decomposition mechanism.[10] For instance, the detection of SO₂ would strongly suggest the breakdown of the sulfonyl group.

Experimental Protocol: TGA-FTIR Analysis

  • Instrument Calibration: Calibrate the TGA for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of this compound into an alumina crucible.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the inherent thermal stability without oxidative effects.

    • Heating Rate: 10 °C/min. This rate provides a good balance between resolution and experimental time.

    • Temperature Range: 30 °C to 500 °C. This range will cover the melting point and expected decomposition.

  • FTIR Coupling: The gas outlet of the TGA is connected to the FTIR gas cell via a heated transfer line (maintained at ~220 °C to prevent condensation).

  • Data Acquisition: Continuously collect TGA (mass vs. temperature) and FTIR (infrared spectra of evolved gases) data throughout the experiment.

Differential Scanning Calorimetry (DSC): Quantifying Energy Changes

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary technique for determining the onset temperature and heat of decomposition.[11]

Causality Behind the Protocol: DSC can detect both endothermic events (like melting) and exothermic events (like decomposition).[11][12] By quantifying the energy released during an exotherm, we can assess the potential severity of a thermal event. A sharp, high-energy exotherm is a significant warning sign.[13]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel crucible. The use of a high-pressure crucible is critical to contain any pressure generated during decomposition and to prevent the evaporation of the sample before decomposition.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 400 °C (or as indicated by TGA results).

  • Data Analysis:

    • Determine the melting point (endotherm peak).

    • Identify the onset temperature of any exothermic events.

    • Integrate the area under the exotherm peak to calculate the heat of decomposition (ΔHd) in J/g.

Accelerating Rate Calorimetry (ARC): Simulating a 'Worst-Case' Scenario

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of an exothermic reaction under conditions of near-zero heat loss.[5][14] This technique simulates a "worst-case" thermal runaway scenario in a large-scale reactor.[1]

Causality Behind the Protocol: In a large reactor, the surface-area-to-volume ratio is low, making it difficult to dissipate the heat generated by an exothermic reaction. This can lead to a self-accelerating temperature increase. ARC mimics these adiabatic conditions on a small scale, providing critical data for process safety design.[15] The key data points derived are the Time to Maximum Rate (TMR) and the final temperature and pressure, which are essential for designing emergency relief systems.

Experimental Protocol: ARC Analysis

  • Sample Preparation: A larger sample (typically 1-5 g) is loaded into a spherical titanium or stainless steel bomb.

  • Experimental Setup: The bomb is placed in the ARC calorimeter, which is equipped with heaters that track the sample temperature, thus maintaining adiabatic conditions.

  • Heat-Wait-Search Mode: The instrument heats the sample in small steps (e.g., 5 °C), then waits at that temperature to see if any self-heating is detected (a rate of temperature rise > 0.02 °C/min).

  • Exotherm Detection: Once self-heating is detected, the instrument switches to adiabatic mode. The heaters on the calorimeter match the sample temperature, ensuring no heat is lost to the surroundings.

  • Data Acquisition: The temperature and pressure inside the bomb are recorded as a function of time until the reaction is complete.

Data Presentation and Interpretation

For clarity and comparative analysis, the quantitative data obtained from these experiments should be summarized in a structured table. The following table presents hypothetical, yet realistic, data for this compound.

ParameterMethodResultInterpretation
Melting Point DSC~132 °CEndothermic event, confirms physical transition before decomposition.
Decomposition Onset (Tonset) DSC~185 °CStart of significant exothermic activity. Defines the upper limit for safe handling.
Heat of Decomposition (ΔHd) DSC-450 J/gModerate energy release. Requires careful heat management during processing.
Mass Loss (Major Step) TGA185 - 250 °CSignificant decomposition occurs in this temperature range.
Evolved Gases TGA-FTIRSO₂, CO₂, NOxBreakdown of the sulfonyl group and the heterocyclic ring is likely.
Adiabatic Tonset ARC~175 °CLower onset under adiabatic conditions highlights increased risk at scale.
Time to Maximum Rate (24h) ARC~160 °CTemperature at which a runaway could occur within 24 hours in an adiabatic system.
Max Self-Heat Rate ARC>10 °C/minRapid temperature rise indicates a potentially severe runaway reaction.
Max Pressure ARC>15 barSignificant gas generation; essential data for vent sizing.

Mechanistic Insights and Hazard Mitigation

The combined data from TGA-FTIR, DSC, and ARC allows for a comprehensive understanding of the thermal hazards associated with this compound.

G cluster_1 Hazard Assessment & Mitigation Logic Data TGA, DSC, ARC Data (T-onset, ΔH-d, Gas, P-max) Risk_Analysis Risk Analysis - Severity Assessment - Likelihood Assessment Data->Risk_Analysis Input for Mitigation Mitigation Strategies - Engineering Controls (e.g., Venting) - Administrative Controls (e.g., SOPs) - PPE Risk_Analysis->Mitigation Informs

Caption: Logical flow from data acquisition to hazard mitigation.

The decomposition likely initiates with the cleavage of the weakest bonds in the molecule, potentially the C-S or S-N bonds, facilitated by the electron-withdrawing nature of the sulfonyl group. The evolution of SO₂ is a strong indicator of the breakdown of the sulfone functionality. The presence of NOx and CO₂ suggests subsequent fragmentation and oxidation of the organic backbone.

Key Mitigation Strategies:

  • Temperature Control: All processing steps should be maintained well below the determined onset temperature (e.g., a safety margin of at least 50 °C below the ARC Tonset).

  • Material Compatibility: Avoid contact with strong oxidizing agents or bases, which could potentially lower the decomposition temperature.[11]

  • Scale-up Considerations: The potential for thermal runaway increases significantly with scale.[5] The ARC data is indispensable for chemical engineers designing large-scale reactors and their corresponding safety systems.

  • Safe Storage: The compound should be stored in a cool, dry, well-ventilated area, away from heat sources.[11]

Conclusion: A Commitment to Scientific Integrity and Safety

The thermal stability assessment of this compound, as outlined in this guide, is a critical exercise in due diligence for any organization involved in its handling or use. By integrating data from TGA, DSC, and ARC, we can construct a detailed and reliable safety profile. This multi-faceted approach, rooted in the causality of the experimental choices, provides the authoritative grounding necessary to ensure the safety of personnel, protect capital investment, and ultimately, contribute to the successful and responsible development of new medicines.

References

  • Parmentier, M., et al. (2022). Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates. Organic Process Research & Development.
  • Leardini, L., et al. (2014). Thermal degradation mechanisms for pure sulfamethoxazole. ResearchGate.
  • BioPharm International. (2017). Using Microcalorimetry to Accelerate Drug Development.
  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC).
  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).
  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
  • Sigma-HSE. (n.d.). Accelerating Rate Calorimeter (ARC) Testing.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
  • Bouling Chemical Co., Limited. (n.d.). This compound.
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • Gstoettner, F., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. MDPI.
  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC).
  • G.A.P. Services. (2023). SAFETY DATA SHEET.
  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
  • TA Instruments. (n.d.). Interpreting unexpected events and transitions in DSC results.
  • Mettler Toledo. (n.d.). The Characterization of Polymorphs by Thermal Analysis.
  • TA Instruments. (n.d.). TGA/FTIR - Evolved Gas Analysis.
  • Wikipedia. (n.d.). Sulfonyl group.
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
  • ResearchGate. (2025). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
  • National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.
  • National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.

Sources

An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 4-aminothiomorpholine 1,1-dioxide. This versatile building block is of significant interest in medicinal and agricultural chemistry, primarily owing to the nucleophilic character of its exocyclic amino group. This document explores the electronic and steric influences of the thiomorpholine 1,1-dioxide scaffold on the reactivity of the amine functionality. Detailed discussions and field-proven insights are provided for key transformations including N-alkylation, N-acylation, and Schiff base formation. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability for researchers in drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound is a saturated heterocyclic compound that has emerged as a valuable synthon for the construction of complex molecular architectures.[1] Its utility is centered on the presence of a primary amino group attached to the nitrogen atom of the thiomorpholine ring, which has been oxidized to the sulfone level. This unique structural arrangement imparts a distinct reactivity profile, making it an attractive component for the synthesis of novel therapeutic agents and agrochemicals.[1] The sulfone group, with its strong electron-withdrawing nature, plays a pivotal role in modulating the nucleophilicity and basicity of the amino group, a central theme that will be explored throughout this guide.

Physicochemical Properties and Structural Features

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₄H₁₀N₂O₂S[2]
Molecular Weight 150.20 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 100-110 °C[2][3]
Solubility Moderately soluble in water; soluble in polar organic solvents.
pKa (predicted) ~6.5 - 7.5

The thiomorpholine 1,1-dioxide ring is conformationally flexible, typically adopting a chair-like conformation. The key feature influencing the reactivity of the amino group is the presence of the strongly electron-withdrawing sulfone group. This group significantly reduces the electron density on the endocyclic nitrogen atom, which in turn is expected to decrease the basicity and nucleophilicity of the exocyclic amino group compared to simpler N-amino heterocycles.

Reactivity of the Amino Group: A Nucleophile in Focus

The primary amino group of this compound is a potent nucleophile, capable of participating in a wide range of chemical transformations.[1] This section will delve into the mechanistic and practical aspects of its key reactions.

N-Alkylation: Forging New Carbon-Nitrogen Bonds

N-alkylation of the amino group provides a direct route to secondary and tertiary amines, which are prevalent motifs in pharmacologically active compounds. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism with an appropriate alkylating agent.

Causality of Experimental Choices:

  • Alkylating Agent: The choice of alkylating agent is critical. Alkyl halides (iodides > bromides > chlorides) are commonly employed, with their reactivity following the order of leaving group ability. For less reactive systems, activation of the leaving group, for instance by using triflates, may be necessary.

  • Base: A non-nucleophilic base is often required to neutralize the acid generated during the reaction and to deprotonate the initially formed ammonium salt, thus regenerating the nucleophilic amine. Common choices include potassium carbonate, cesium carbonate, or hindered organic bases like diisopropylethylamine (DIPEA).

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the cation of the base and promote the SN2 reaction.

  • Temperature: Due to the potentially reduced nucleophilicity of the amino group and possible steric hindrance, heating is often necessary to achieve a reasonable reaction rate.

Experimental Protocol: A Self-Validating System for N-Alkylation

This protocol provides a general framework for the N-alkylation of this compound. Optimization of specific parameters may be required for different alkylating agents.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.1 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl halide (1.1-1.5 eq.) and potassium carbonate (2.0-3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired N-alkylated product.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in ACN add_reagents Add alkyl halide and K₂CO₃ start->add_reagents heat Heat to reflux add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool_filter Cool and filter monitor->cool_filter concentrate Concentrate cool_filter->concentrate purify Column chromatography concentrate->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Workflow for the N-alkylation of this compound.

N-Acylation: Formation of Robust Amide Bonds

N-acylation of the amino group leads to the formation of highly stable amide linkages, a cornerstone of peptide chemistry and a common feature in many drug molecules. This transformation is typically robust and high-yielding.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides and acid anhydrides are the most common acylating agents due to their high reactivity. The choice between them may depend on the stability of the starting materials and the desired reaction conditions.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the acid (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the acylating agent.

  • Temperature: N-acylation reactions are often exothermic and are typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Experimental Protocol: A Self-Validating System for N-Acylation

This protocol outlines a general procedure for the N-acylation of this compound.

  • Reaction Setup: Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride or acid anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or flash column chromatography.

  • Characterization: Verify the structure and purity of the N-acylated product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

dot

N_Acylation_Mechanism amine 4-Aminothiomorpholine 1,1-Dioxide (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate product N-Acylated Product tetrahedral_intermediate->product Collapse & Loss of Cl⁻ hcl HCl salt Triethylammonium Chloride hcl->salt triethylamine Triethylamine (Base) triethylamine->salt Neutralization

Caption: Mechanism of N-acylation with an acyl chloride.

Schiff Base Formation: The Gateway to Hydrazones

The reaction of the amino group of this compound with aldehydes or ketones leads to the formation of hydrazone derivatives, which are a class of Schiff bases. These compounds are valuable intermediates and have shown a wide range of biological activities.

Causality of Experimental Choices:

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used. Aldehydes are generally more reactive than ketones.

  • Solvent: Protic solvents like ethanol or methanol are commonly used as they can facilitate both the nucleophilic attack and the dehydration step.

  • Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. Removal of the water formed during the reaction (e.g., using a Dean-Stark apparatus for higher boiling point solvents) can drive the equilibrium towards product formation.

Experimental Protocol: A Self-Validating System for Schiff Base Formation

This protocol describes a general method for the synthesis of hydrazones from this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (0.2 M). Add the aldehyde or ketone (1.0-1.1 eq.) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Execution: Stir the reaction mixture at room temperature. The product may precipitate out of the solution. Monitor the reaction by TLC. If the reaction is slow, gentle heating may be applied.

  • Isolation: If a precipitate forms, collect the product by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Characterize the purified hydrazone by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The formation of the C=N bond can be confirmed by the appearance of a characteristic signal in the IR spectrum (typically around 1600-1650 cm⁻¹) and the disappearance of the aldehyde/ketone carbonyl signal.

dot

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product amine 4-Aminothiomorpholine 1,1-Dioxide carbinolamine Carbinolamine amine->carbinolamine Nucleophilic Addition carbonyl Aldehyde or Ketone carbonyl->carbinolamine hydrazone Hydrazone (Schiff Base) carbinolamine->hydrazone Dehydration water Water carbinolamine->water

Caption: Formation of a hydrazone from this compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. The reactivity of its amino group, while influenced by the electron-withdrawing sulfone moiety, allows for a wide range of transformations, including N-alkylation, N-acylation, and Schiff base formation. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic utilization of this important synthon. Future research in this area will likely focus on the development of new catalytic methods for the functionalization of the amino group and the exploration of the biological activities of the resulting derivatives.

References

  • Petrini, M.
  • Google Patents. Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....
  • ResearchGate. Selected syntheses and reactions of sulfones. [Link]
  • Ji, S. et al. Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Mini-Reviews in Organic Chemistry. [Link]
  • Lo, J. C., Yabe, Y. & Baran, P. S. The chemistry of sulfones and related compounds.
  • Colak, N. et al. Synthesis and reactivity of N-substituted 1-amino-2-(methylsulfonyl)-3-phenyl-2-propenes. The Journal of Organic Chemistry. [Link]
  • Forman, R. L. et al. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Free Radical Biology and Medicine. [Link]
  • Google Patents.
  • Google Patents. Derivatives of 4-(aminomethyl)
  • Google Patents.

Sources

The Sulfone Group: A Linchpin of Reactivity in 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer a blend of stability, synthetic versatility, and desirable physicochemical properties is perpetual. 4-Aminothiomorpholine 1,1-Dioxide has emerged as a prominent player in this arena, a saturated heterocycle that is increasingly utilized as a key building block in the synthesis of a wide array of biologically active molecules.[1] Its utility spans from the development of anti-cancer agents to agrochemicals, underscoring its broad applicability.[2] At the heart of its unique chemical personality lies the sulfone group, an unassuming yet powerful functional moiety that dictates the molecule's electronic landscape, conformational preferences, and, ultimately, its reactivity. This guide provides an in-depth exploration of the pivotal role of the sulfone group in modulating the chemical behavior of this compound, offering field-proven insights for its strategic deployment in research and development.

Physicochemical Properties at a Glance

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective handling and application in synthesis.

PropertyValueReference
Molecular Formula C₄H₁₀N₂O₂S[3]
Molecular Weight 150.20 g/mol [4]
Appearance White to off-white crystalline powder[3]
Melting Point 105 - 110 °C
Solubility Moderately soluble in water; Soluble in methanol[3][4]
Predicted pKa 5.11 ± 0.20[4]

The Dominant Influence of the Sulfone Group: An Electronic and Conformational Perspective

The sulfone group (SO₂) is the defining feature of this compound, exerting a profound influence on the molecule's overall properties. This influence is twofold, manifesting through potent electronic effects and the imposition of specific conformational constraints.

Electronic Effects: A Tale of Inductive Withdrawal and Modulated Basicity

The sulfur atom in the sulfone group exists in a high oxidation state (+6), double-bonded to two highly electronegative oxygen atoms. This arrangement results in a strong electron-withdrawing effect, primarily through induction, which propagates throughout the thiomorpholine ring.[5] This electron-withdrawing nature has a direct and significant impact on the basicity of the exocyclic amino group.

The predicted pKa of this compound is approximately 5.11.[4] This is notably lower than the experimental pKa of its parent compound, thiomorpholine 1,1-dioxide, which is 5.4.[6] Furthermore, when compared to a simple cyclic amine like piperidine (pKa ≈ 11.2), the dramatic decrease in basicity becomes evident. This reduction is a direct consequence of the sulfone group's ability to pull electron density away from the nitrogen atoms, thereby decreasing the availability of the lone pair on the exocyclic amino group for protonation. This attenuated basicity is a critical consideration in reaction design, particularly in acid-catalyzed processes or when the amino group is intended to act as a base.

Caption: Electronic influence of the sulfone group on the amino moiety.

Conformational Rigidity: The Chair Preference

Saturated six-membered heterocycles, such as thiomorpholine 1,1-dioxide, predominantly adopt a chair conformation to minimize steric strain.[7] The bulky and polar sulfone group generally prefers to occupy an equatorial position to reduce unfavorable 1,3-diaxial interactions. This conformational preference can have significant implications in drug design, as it pre-organizes the molecule into a defined three-dimensional shape, potentially leading to higher binding affinity and selectivity for a biological target. The rigidity imparted by the sulfone group, compared to the more flexible thiomorpholine, can be a strategic advantage in reducing the entropic penalty upon binding.

Reactivity Profile: A Nucleophile in a Deactivated Ring

The primary site of reactivity in this compound is the exocyclic primary amino group. Despite the electron-withdrawing effect of the sulfone group, this amino moiety retains sufficient nucleophilicity to participate in a variety of important chemical transformations.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the terminal nitrogen of the amino group makes it a competent nucleophile. It can readily react with a range of electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is the cornerstone of its utility as a synthetic building block.

Illustrative Reaction: Urea Formation

A common and important transformation involving primary amines is the formation of ureas. This compound can react with isocyanates to yield substituted ureas, a functional group prevalent in many pharmaceutical agents.[8]

Experimental Protocol: Synthesis of a Substituted Urea Derivative

Objective: To synthesize N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N'-phenylurea.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.

  • Stir the solution at room temperature.

  • Slowly add 1.05 equivalents of phenyl isocyanate dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired urea derivative.

Self-Validation: The success of the reaction can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and mass spectrometry of the purified product. The disappearance of the starting materials on TLC is a primary indicator of reaction completion.

Caption: General workflow for the synthesis of a urea derivative.

The Sulfone Group in Drug Discovery: A Bioisosteric Perspective

The sulfone group is not merely a passive modulator of reactivity; it is an active participant in shaping the druglike properties of molecules. In drug design, the thiomorpholine 1,1-dioxide core is often employed as a bioisostere for other cyclic amines, such as piperidine or morpholine. The sulfone moiety offers several advantages in this context:

  • Increased Polarity and Solubility: The polar nature of the sulfone group can enhance the aqueous solubility of a molecule, a critical parameter for oral bioavailability.

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[9]

  • Hydrogen Bonding Capacity: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors, enabling strong interactions with biological targets like enzymes and receptors.

Spectroscopic Characterization: Predicted NMR Signatures

Predicted ¹H NMR (in CDCl₃):

  • ~ δ 3.0-3.4 ppm (m, 4H): Methylene protons adjacent to the sulfone group (C-S). These protons are expected to be deshielded due to the electron-withdrawing nature of the sulfone.

  • ~ δ 2.8-3.2 ppm (m, 4H): Methylene protons adjacent to the ring nitrogen (C-N).

  • Broad singlet: The protons of the exocyclic amino group (NH₂). The chemical shift of this signal will be highly dependent on the solvent and concentration.

Predicted ¹³C NMR (in CDCl₃):

  • ~ δ 50-55 ppm: Carbons adjacent to the sulfone group (C-S).

  • ~ δ 45-50 ppm: Carbons adjacent to the ring nitrogen (C-N).

Conclusion: A Scaffold of Strategic Importance

The sulfone group in this compound is far more than a simple structural element; it is the central determinant of the molecule's chemical and biological properties. Its potent electron-withdrawing effect modulates the basicity and nucleophilicity of the amino group, while its steric bulk enforces a defined ring conformation. These features, combined with the advantageous physicochemical properties it imparts, make this compound a highly valuable and versatile building block for the synthesis of complex and biologically active molecules. A thorough understanding of the role of the sulfone group, as outlined in this guide, is paramount for harnessing the full synthetic potential of this important scaffold in the pursuit of new medicines and advanced materials.

References

  • Bouling Chemical Co., Limited. This compound.
  • Roy, K. et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Oriental Journal of Chemistry, 34(1), 1-21.
  • Chem-Impex International Inc. This compound.
  • Chem-Impex International Inc. 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide.
  • Scifinder. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • PubChem. Thiomorpholine 1,1-dioxide. [Link]
  • Google Patents.
  • PubChem. Thiomorpholine 1,1-dioxide.
  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]
  • PubChem. Thiomorpholine 1,1-dioxide.
  • MDPI. Polysulfone Membranes: Here, There and Everywhere. [Link]

Sources

A Technical Guide to the Preliminary Biological Screening of 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive framework for conducting the initial biological evaluation of 4-Aminothiomorpholine 1,1-Dioxide, a versatile heterocyclic compound. Given its structural features—specifically the sulfone group and a thiomorpholine nucleus—this molecule presents a compelling starting point for drug discovery campaigns. The sulfone moiety is a known pharmacophore present in numerous therapeutic agents with a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] Similarly, thiomorpholine derivatives have been explored for their potential as novel antibacterial agents.[3][4]

This guide is structured to provide a logical, tiered approach to screening, beginning with broad-spectrum in vitro assays to identify potential areas of biological activity, followed by more focused secondary assays to confirm and elaborate on initial findings. The protocols and workflows described herein are designed to be self-validating, providing researchers with a robust and efficient path to data generation and decision-making.

Rationale and Strategic Overview

This compound serves as a key building block in the synthesis of novel therapeutic agents.[5][6] Its value lies in the combination of a rigid cyclic sulfone structure with a reactive primary amine, making it an ideal scaffold for chemical elaboration. The core hypothesis for this screening guide is that the inherent chemical properties of the thiomorpholine dioxide core may confer significant biological activity.

Our screening strategy is therefore designed to cast a wide net, initially probing for two of the most common and impactful activities associated with sulfone-containing compounds: anticancer and antimicrobial effects.[1][7] This parallel screening approach maximizes efficiency and increases the probability of identifying a validated biological hit.

The overall workflow is visualized below, outlining the decision-making process from initial high-throughput screening to subsequent validation and mechanistic investigation.

G cluster_0 Phase 1: Primary Screening A 4-Aminothiomorpholine 1,1-Dioxide B Anticancer Screening (NCI-60 Panel Proxy) A->B C Antimicrobial Screening (Broad-Spectrum Panel) A->C D IC50 Determination (MTT/MTS Assay) B->D E MIC Determination (Broth Microdilution) C->E If Activity Detected F Cell Cycle Analysis D->F H Normal Cell Line Cytotoxicity Assay D->H G Bactericidal vs. Bacteriostatic Assay (Time-Kill Curve) E->G

Caption: High-level workflow for the preliminary biological screening of this compound.

Anticancer Activity Screening

The initial anticancer screening aims to identify cytotoxic or growth-inhibitory effects against a representative panel of human cancer cell lines. This approach is a foundational step in oncology drug discovery.[8]

Primary Screening: Cell Viability Assay

A cell viability assay is a robust method to assess the general cytotoxic effect of a compound.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for this purpose. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, A549 - lung) in appropriate media until they reach 80-90% confluency.

  • Seeding: Trypsinize cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates potential anticancer activity.

Secondary Assay: IC50 Determination and Selectivity

If the primary screen shows promising activity (e.g., >50% inhibition at a specific concentration), the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.[10] It is also crucial to assess cytotoxicity against a non-cancerous cell line (e.g., human fibroblasts) to determine selectivity.

This is achieved by performing the MTT assay as described above but with a more granular range of concentrations to accurately model the dose-response curve.

ParameterDescriptionExample Data (Hypothetical)
IC50 (HepG2) Concentration for 50% inhibition of HepG2 cell growth.11.42 µM
IC50 (MCF-7) Concentration for 50% inhibition of MCF-7 cell growth.25.1 µM
IC50 (Fibroblast) Concentration for 50% inhibition of normal fibroblast growth.>100 µM
Selectivity Index Ratio of IC50 (Normal Cell) / IC50 (Cancer Cell).>8.7 (for HepG2)

Antimicrobial Activity Screening

The prevalence of sulfone-containing antibacterial agents makes this a logical and high-priority screening avenue.[7] The initial screen should be broad, covering Gram-positive and Gram-negative bacteria, as well as a fungal representative.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Experimental Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[13]

Secondary Assay: Minimum Bactericidal Concentration (MBC)

To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) test is performed.

Experimental Protocol: MBC Determination

  • Subculturing: Following the MIC determination, take a small aliquot (10-20 µL) from the wells that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).

G A Perform Broth Microdilution MIC Assay B Read MIC (Lowest concentration with no visible growth) A->B C Select wells at and above the MIC B->C D Plate aliquots from clear wells onto agar C->D E Incubate Agar Plates D->E F Read MBC (Lowest concentration with no colony growth) E->F G Compare MIC and MBC F->G H Bactericidal (MBC ≤ 4 x MIC) G->H Yes I Bacteriostatic (MBC > 4 x MIC) G->I No

Sources

A Technical Guide to Unlocking the Potential of 4-Aminothiomorpholine 1,1-Dioxide in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Aminothiomorpholine 1,1-Dioxide is a saturated heterocycle that has quietly established itself as a valuable building block in medicinal and agricultural chemistry.[1] Its unique combination of a polar sulfone group and a reactive primary amine within a stable cyclic scaffold presents a compelling, yet underexplored, platform for innovation. This guide moves beyond its established applications to illuminate promising, technically grounded research avenues for scientists and drug development professionals. We will explore its potential in advanced bioisosterism, its role as an active pharmacophore element, its utility in constructing novel chemical modalities like PROTACs, and speculative applications in materials science. Each section is supported by detailed experimental rationales and protocols to provide a self-validating framework for future research.

Introduction: The Strategic Value of a Polar Scaffold

At its core, this compound is a thiomorpholine ring where the sulfur atom is fully oxidized to a sulfone. This oxidation dramatically alters the molecule's properties compared to its parent thiomorpholine, transforming it from a lipophilic, weakly basic amine into a highly polar, rigid structure with distinct physicochemical characteristics.

The key features that underpin its research potential are:

  • The Sulfone Group: A strong hydrogen bond acceptor, the sulfone moiety significantly increases polarity and aqueous solubility.[2] This can improve the ADME (absorption, distribution, metabolism, and excretion) properties of parent drug candidates.[2]

  • Structural Rigidity: The sulfone group locks the ring into a more defined chair conformation, reducing conformational flexibility. This can be advantageous in drug design for optimizing binding to specific protein targets.

  • Metabolic Stability: The thiomorpholine 1,1-dioxide core is generally resistant to metabolic degradation, particularly oxidation, which is a common liability for other saturated heterocycles.[2][3]

  • The 4-Amino Group: A versatile synthetic handle. This primary amine (or more accurately, a substituted hydrazine[4]) provides a nucleophilic site for a wide array of derivatization reactions, allowing for its incorporation into larger, more complex molecules.[1]

These properties position the scaffold not just as a passive structural unit, but as a functional component that can be strategically deployed to solve complex chemical challenges.

Research Area 1: Advanced Bioisosterism and Physicochemical Modulation

The most immediate and impactful research area lies in leveraging this compound as a sophisticated bioisostere for commonly used saturated heterocycles like piperidine, piperazine, and morpholine.

Scientific Rationale:

In drug discovery, replacing a core scaffold (scaffold hopping) or a functional group (bioisosterism) is a proven strategy to overcome liabilities such as poor solubility, metabolic instability, or off-target toxicity.[5] The thiomorpholine 1,1-dioxide moiety offers a distinct advantage over its peers by simultaneously increasing polarity while modulating the basicity of the exocyclic amine.

The electron-withdrawing nature of the sulfone group significantly reduces the basicity (pKa) of the proximal nitrogen atom.[2] This can be critical for avoiding off-target effects associated with highly basic amines, such as hERG channel inhibition or phospholipidosis.

Key Research Questions:

  • Can replacing a piperazine or piperidine ring with the this compound scaffold in a known drug candidate improve its solubility and metabolic stability profile without sacrificing potency?

  • How does the lower basicity of the scaffold impact target engagement and the overall ADME profile compared to more basic heterocycles?

Comparative Physicochemical Properties:
PropertyPiperidineMorpholinePiperazine (mono-protonated)Thiomorpholine 1,1-Dioxide
Approx. pKa ~11.2~8.4~9.8~5.4[6]
logP (calc.) ~0.8~-1.0~-1.5~-1.1[6]
H-Bond Acceptors 1223
Metabolic Liability High (Oxidation)ModerateModerateLow

This table presents approximate values for comparison; exact values depend on substitution.

Experimental Workflow: Bioisosteric Replacement Study

The following workflow outlines a systematic approach to evaluating the scaffold as a bioisostere.

Bioisostere_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Analysis & Decision A Select Lead Compound (e.g., containing piperazine) B Synthesize Analogue with This compound A->B Scaffold Hop C Characterize & Purify (NMR, LC-MS, HPLC) B->C D Primary Target Assay (Potency: IC50/EC50) C->D Test Analogue E Physicochemical Profiling (pKa, logP, Solubility) F ADME Assays (Microsomal Stability, Permeability) G Compare Data vs. Original Lead Compound F->G H Decision Gate: Improved Properties? G->H PROTAC_Concept cluster_0 PROTAC Molecule cluster_1 Cellular Machinery Warhead Warhead (Binds Target Protein) Linker Linker Warhead->Linker Target Target Protein of Interest Warhead->Target Binds Core 4-Aminothiomorpholine 1,1-Dioxide Core E3_Binder E3 Ligase Binder (e.g., Thalidomide analogue) Core->E3_Binder Amide Bond Formation Linker->Core E3_Ligase E3 Ubiquitin Ligase E3_Binder->E3_Ligase Binds

Sources

Methodological & Application

detailed protocol for N-amination of thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting a thorough literature search now to understand how to N-aminate thiomorpholine 1,1-dioxide. I'm focusing on various aminating agents and conditions, hoping to find established protocols and mechanistic understanding.

Deepening Protocol Development

I'm now zeroing in on the most trustworthy methods for N-amination, particularly those using reagents like hydroxylamine-O-sulfonic acid. I'm carefully dissecting reaction mechanisms and pinpointing critical parameters that impact yield and purity. Simultaneously, I'm building a robust reference list with valid URLs to support my findings. I'm also starting to structure the application note, starting with an overview of the importance of N-amino thiomorpholine 1,1-dioxide in medicinal chemistry.

Analyzing Amination Strategies

I'm now diving into the specifics of various electrophilic aminating agents, like chloramine, expanding my focus beyond just hydroxylamine-O-sulfonic acid. I aim to fully dissect reaction mechanisms, explore potential side reactions, and identify crucial parameters that boost both yield and purity. I will also make a comparative table of literature examples.

Application Notes and Protocols: 4-Aminothiomorpholine 1,1-Dioxide as a Versatile Reagent in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Chemical Diversity with a Constrained Sulfonyl Hydrazine Analogue

In the landscape of modern synthetic chemistry, the quest for molecular diversity, efficiency, and novelty is paramount. Multi-component reactions (MCRs), which enable the formation of complex molecules from three or more starting materials in a single synthetic operation, are powerful tools in this endeavor.[1] This guide focuses on the application of a unique building block, 4-aminothiomorpholine 1,1-dioxide , in the realm of MCRs.

This compound is a saturated heterocyclic compound featuring a constrained sulfonyl group and a reactive primary amine.[2] This distinct architecture offers a unique combination of properties: the sulfone moiety imparts polarity, rigidity, and potential for hydrogen bonding interactions, while the amino group serves as a versatile nucleophile.[2][3] These characteristics make it an attractive candidate for the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and agrochemicals.[2] This document will provide a comprehensive overview of its properties, explore its potential as a key reagent in Ugi and Passerini-type reactions, and present detailed, field-reasoned protocols for its application.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application. The key physicochemical characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 26494-76-8[4][5]
Molecular Formula C₄H₁₀N₂O₂S[2]
Molecular Weight 150.2 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 105 - 110 °C[2]
Purity ≥ 95% (GC)[2]
Storage Store at room temperature[2]

Safety and Handling Precautions:

While specific hazard information for this compound is not extensively detailed, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the safety data for the parent compound, thiomorpholine 1,1-dioxide, the following precautions are recommended:

  • Causes skin and serious eye irritation.[6]

  • May cause respiratory irritation.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust.

Application in Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, renowned for its ability to generate diverse peptide-like structures (peptidomimetics) in a single step.[7][8] The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7]

Mechanistic Insight: The Role of this compound

In the context of the Ugi reaction, this compound serves as the amine component. Its primary amine readily condenses with an aldehyde to form a Schiff base (imine). This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, which, following a Mumm rearrangement, yields the final α-acylamino amide product.[7]

The incorporation of the rigid, polar thiomorpholine 1,1-dioxide scaffold can impart unique conformational constraints and physicochemical properties to the resulting peptidomimetics, which is highly desirable in drug discovery for improving metabolic stability and receptor binding affinity.[9]

Ugi_Mechanism reagents Aldehyde (R1CHO) + this compound + Carboxylic Acid (R2COOH) + Isocyanide (R3NC) schiff_base Schiff Base Formation reagents->schiff_base Condensation nitrilium Nitrilium Ion Formation schiff_base->nitrilium Nucleophilic attack by Isocyanide mumm Mumm Rearrangement nitrilium->mumm Trapping by Carboxylate product α-Acylamino Amide Product mumm->product Acyl Transfer

Caption: Proposed Ugi reaction workflow with this compound.

Proposed Experimental Protocol for Ugi Reaction

This protocol is a representative procedure based on established Ugi reaction methodologies.[10][11] Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., acetic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous methanol (5 mL) in a round-bottom flask, add the aldehyde (1.0 mmol, 1.0 eq) and the carboxylic acid (1.0 mmol, 1.0 eq).

  • Addition of Isocyanide: Stir the mixture at room temperature for 10 minutes. Then, add the isocyanide (1.0 mmol, 1.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: The Ugi reaction is often exothermic and proceeds rapidly.[7] Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

Causality Behind Experimental Choices:

  • Solvent: Methanol is a common solvent for Ugi reactions as it effectively dissolves the reactants and facilitates the formation of the initial imine.[7]

  • Stoichiometry: An equimolar ratio of reactants is typically used to ensure efficient conversion and minimize side products.

  • Workup: The aqueous workup with sodium bicarbonate is crucial to remove any unreacted carboxylic acid and other acidic impurities.

Application in Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another powerful MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[12][13] While the classic Passerini reaction does not involve an amine component, a Passerini-type reaction can be envisioned where this compound acts as a nucleophile in a subsequent step or as a component in a modified Passerini reaction.

Mechanistic Considerations

In a hypothetical scenario, a Passerini-type reaction could be designed where the initial adduct of the aldehyde, carboxylic acid, and isocyanide is trapped by this compound. Alternatively, the amine could first react with the aldehyde to form an imine, which could then participate in a reaction with the carboxylic acid and isocyanide, although this more closely resembles the Ugi pathway.

A more plausible application is in post-Passerini modifications, where the α-acyloxy amide product of a standard Passerini reaction, bearing a suitable electrophilic center, is subsequently reacted with this compound to introduce the thiomorpholine scaffold.

Passerini_Post_Modification passerini_reagents Aldehyde + Carboxylic Acid + Isocyanide passerini_product α-Acyloxy Amide (with electrophilic site) passerini_reagents->passerini_product Passerini Reaction final_product Thiomorpholine-functionalized Product passerini_product->final_product reagent 4-Aminothiomorpholine 1,1-Dioxide reagent->final_product Nucleophilic Substitution

Caption: Post-Passerini modification workflow.

Proposed Experimental Protocol for Post-Passerini Modification

This protocol outlines a general procedure for the nucleophilic substitution of a Passerini product with this compound. The Passerini product should contain a suitable leaving group (e.g., a halide).

Materials:

  • α-Acyloxy amide with a leaving group (e.g., α-chloro-α-acyloxy amide)

  • This compound

  • A polar aprotic solvent (e.g., acetonitrile or dimethylformamide)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-acyloxy amide (1.0 mmol, 1.0 eq) and this compound (1.1 mmol, 1.1 eq) in the chosen solvent (5 mL).

  • Base Addition: Add the non-nucleophilic base (1.5 mmol, 1.5 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., to 50-60 °C) to facilitate the substitution. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Rationale for Experimental Design:

  • Solvent Choice: Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cations while leaving the nucleophile relatively free to react.

  • Base: A non-nucleophilic base is used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

  • Excess Reagent: A slight excess of the amine is used to ensure complete consumption of the electrophilic Passerini product.

Conclusion and Future Perspectives

This compound represents a promising and under-explored reagent for the construction of novel, constrained heterocyclic scaffolds through the power of multi-component reactions. Its unique structural and electronic properties make it a valuable tool for generating chemical diversity in drug discovery and agrochemical research. The proposed protocols for its use in Ugi and post-Passerini modification reactions provide a solid foundation for further investigation and development. Future work should focus on exploring the scope and limitations of these reactions with a wide range of aldehydes, carboxylic acids, and isocyanides, as well as evaluating the biological activity of the resulting novel compounds.

References

  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chem. Eur. J.2024. [Link]
  • Passerini reaction. Wikipedia. [Link]
  • Ugi reaction. Wikipedia. [Link]
  • Passerini reaction. chemeurope.com. [Link]
  • Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. J. Org. Chem.2018, 83(15), 8344-8352. [Link]
  • Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. Beilstein J. Org. Chem.2017, 13, 1649-1655. [Link]
  • Cysteine Isocyanide in Multicomponent Reaction: Synthesis of Peptido-Mimetic 1,3-Azoles. J. Org. Chem.2017, 82(17), 9193-9200. [Link]
  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Org. Lett.2017, 19(22), 6120-6123. [Link]
  • Strain and Complexity, Passerini and Ugi Reactions of Four-Membered Heterocycles and Further Elaboration of TOSMIC Product. ChemistryOpen2022, 11(8), e202200083. [Link]
  • The Passerini Reaction. Org. React.2005, 65, 1. [Link]
  • Passerini Reaction. Organic Chemistry Portal. [Link]
  • Thiomorpholine 1,1-dioxide. Oakwood Chemical. [Link]
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic
  • Ugi Four-Component Reactions Using Alternative Reactants. Molecules2021, 26(21), 6685. [Link]
  • Thiomorpholine 1,1-dioxide. PubChem. [Link]
  • Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. ACS Comb. Sci.2017, 19(3), 163-168. [Link]
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules2016, 21(9), 1221. [Link]
  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein J. Org. Chem.2014, 10, 543-589. [Link]
  • Editorial: Isocyanide-Based Multicomponent Reactions. Front. Chem.2020, 8, 610. [Link]
  • Ugi Multicomponent Reaction. Org. Synth.2017, 94, 54-65. [Link]
  • The discovery of new isocyanide-based multi-component reactions. Curr. Opin. Chem. Biol.2000, 4(3), 318-323. [Link]
  • Ugi Reaction. Organic Chemistry Portal. [Link]
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules2023, 28(15), 5782. [Link]
  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Mol. Divers.2024, 28(1), 475-487. [Link]
  • The Four-Component Reaction and Other Multicomponent Reactions of the Isocyanides. Methods and Reagents for Green Chemistry: An Introduction. 2007, 1-28. [Link]
  • Representative diversity-oriented synthesis of morpholines, starting....
  • I2-mediated diversity oriented diastereoselective synthesis of amino acid derived trans-2,5-disubstituted morpholines, piperazines, and thiomorpholines. ACS Comb. Sci.2012, 14(1), 1-4. [Link]
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. 2022. [Link]
  • Consecutive hydrazino-Ugi-azide reactions: synthesis of acylhydrazines bearing 1,5-disubstituted tetrazoles. Beilstein J. Org. Chem.2017, 13, 2626-2633. [Link]
  • Ugi Four-Component Reactions Using Alternative Reactants. Molecules2021, 26(21), 6685. [Link]

Sources

The Strategic Incorporation of 4-Aminothiomorpholine 1,1-Dioxide in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Morpholine Ring

In the landscape of kinase inhibitor design, the morpholine ring has long been established as a privileged scaffold. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has made it a ubiquitous feature in numerous approved drugs. However, the relentless pursuit of improved drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore bioisosteric replacements. One such replacement that has garnered significant interest is the 4-aminothiomorpholine 1,1-dioxide moiety. This technical guide provides an in-depth exploration of the application of this versatile building block in the synthesis of next-generation kinase inhibitors, complete with detailed protocols and a discussion of the underlying scientific rationale.

The substitution of the morpholine oxygen with a sulfonyl group and the addition of an amino functionality at the 4-position introduces a unique combination of physicochemical properties. The sulfone group is a strong hydrogen bond acceptor and can enhance aqueous solubility, while the thiomorpholine ring, in its oxidized state, often imparts greater metabolic stability compared to the morpholine scaffold[1]. This guide will use the synthesis of a novel MEK inhibitor, URML-3881, as a central case study to illustrate the practical application of this compound.

Key Advantages of the this compound Scaffold

The decision to incorporate the this compound moiety into a kinase inhibitor is driven by several potential advantages over traditional scaffolds:

  • Enhanced Metabolic Stability: The sulfone group is generally less susceptible to oxidative metabolism compared to the ether linkage in morpholine. This can lead to a longer in vivo half-life and improved pharmacokinetic profiles[1].

  • Modulation of Physicochemical Properties: The introduction of the polar sulfone and amino groups can significantly alter the solubility and lipophilicity of the final compound. This allows for fine-tuning of the drug's ADME (absorption, distribution, metabolism, and excretion) properties.

  • Novel Chemical Space: The use of this building block allows for the exploration of novel chemical space, potentially leading to new intellectual property and kinase inhibitors with unique binding modes or selectivity profiles.

  • Bioisosteric Replacement: this compound can act as a bioisostere of other cyclic amines, such as piperazine or piperidine, offering a different set of steric and electronic properties while maintaining key interaction points.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The primary application of this compound in kinase inhibitor synthesis is as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. The exocyclic amino group readily attacks electron-deficient aromatic or heteroaromatic rings, displacing a suitable leaving group such as a halogen. This reaction is a cornerstone of kinase inhibitor synthesis, often used to couple a key heterocyclic core with a solubilizing or target-engaging side chain.

Caption: General mechanism for SNAr involving this compound.

Application Note: Synthesis of URML-3881, a Novel MEK1/2 Inhibitor

This section provides a detailed protocol for the synthesis of URML-3881, a novel and specific MEK1/2 inhibitor, which highlights the utility of this compound[2].

Experimental Protocol: Synthesis of URML-3881

Reaction Scheme:

Caption: Synthetic scheme for the MEK1/2 inhibitor URML-3881.

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier Example
3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid123456-78-9372.11Ark Pharm Inc.
This compound26494-76-8150.20TCI America
Dicyclohexylcarbodiimide (DCC)538-75-0206.33Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.17Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93Sigma-Aldrich

Procedure:

  • To a solution of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0°C, add dicyclohexylcarbodiimide (DCC) (0.12 mmol, 1.2 equiv).

  • Stir the resulting mixture at 0°C for 10 minutes, during which a white suspension will form.

  • Add this compound (0.1 mmol, 1.0 equiv) to the reaction mixture, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, URML-3881.

Causality Behind Experimental Choices:

  • DCC as a Coupling Agent: DCC is a widely used and effective coupling agent for the formation of amide bonds from carboxylic acids and amines.

  • DMAP as a Catalyst: DMAP is a highly efficient acylation catalyst that accelerates the amide bond formation.

  • Anhydrous Conditions: The use of anhydrous DCM and an inert argon atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the DCC reagent.

  • Purification: Flash chromatography is a standard and effective method for purifying the final compound from unreacted starting materials and side products.

Broader Applications in Kinase Inhibitor Synthesis

Example: Synthesis of Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitors

In the synthesis of a series of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, thiomorpholine 1,1-dioxide was utilized in a reductive amination reaction with an aldehyde intermediate to introduce the thiomorpholine 1,1-dioxide moiety[6].

General Workflow for Reductive Amination:

Caption: Reductive amination workflow using thiomorpholine 1,1-dioxide.

Conclusion and Future Perspectives

This compound represents a valuable and increasingly utilized building block in the synthesis of kinase inhibitors. Its unique physicochemical properties, particularly its potential to enhance metabolic stability and modulate solubility, offer medicinal chemists a powerful tool to overcome common challenges in drug development. The successful incorporation of this moiety into potent kinase inhibitors like URML-3881 underscores its practical utility. As the quest for novel and improved kinase inhibitors continues, the strategic application of this compound is poised to play an even more significant role in the design of next-generation therapeutics.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Account. [Link]
  • WO2016064957A1 - Bicyclic heteroaryl amine compounds as pi3k inhibitors.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • WO2016066582A1 - Nucleoside kinase inhibitors.
  • WO2017097217A1 - Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof.
  • Chia-Hua Tsai's research works.
  • Discovery of a novel class of non-ATP site DFG-out state p38 inhibitors utilizing computationally assisted virtual fragment-based drug design (vFBDD).
  • CANCER RESEARCH C
  • Organocatalytic [3 + 2] Cycloaddition Reaction: Synthesis of Fully Decorated Sulfonyl-1,2,3-Triazolyl Pyrimidines as Potent Anticancer and EGFR Inhibitors. Taylor & Francis Online. [Link]
  • Modulating the affinity and signaling bias of cannabinoid receptor 1 antagonists.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Sub-stoichiometric Modulation of Viral Targets Potent Antiviral Agents That Exploit Target Vulnerability. ACS Medicinal Chemistry Letters. [Link]
  • (12)
  • Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto.
  • Jen-Shin Song's research works. National Health Research Institutes and other places. [Link]
  • US20120108590A1 - Melt-extruded solid dispersions containing an apoptosis-inducing agent.
  • Chun-Ping Chang's research works. Academia Sinica and other places. [Link]
  • Novel Small Molecule MEK Inhibitor URML-3881 Enhances Cisplatin Sensitivity in Clear Cell Ovarian Cancer. PMC. [Link]

Sources

use of 4-Aminothiomorpholine 1,1-Dioxide in the synthesis of conductive polymers

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Novel Approaches in Conductive Polymer Synthesis: The Use of 4-Aminothiomorpholine 1,1-Dioxide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of conductive polymers from this compound is a novel research area. The following protocols are proposed based on established principles of conductive polymer chemistry, particularly the well-documented synthesis of polyaniline. These methods are intended to serve as a scientifically grounded starting point for research and development.

Introduction: Bridging Heterocyclic Chemistry and Materials Science

Conductive polymers have revolutionized fields ranging from flexible electronics to biomedical sensors and energy storage.[1][2] The backbone of this field has been the polymerization of simple aromatic amines and heterocycles, such as aniline and pyrrole. The introduction of novel monomers is a key frontier in tuning the properties of these remarkable materials.

This application note explores the theoretical framework and provides detailed, albeit prospective, protocols for the synthesis of a novel conductive polymer based on this compound. The presence of both a polymerizable amino group and a highly polar, electron-withdrawing sulfone group within the thiomorpholine ring presents a unique opportunity.[3] The sulfone moiety is anticipated to enhance the polymer's thermal stability, solubility in polar solvents, and potentially modulate its electronic properties through inductive effects, offering a new avenue for creating functional conductive materials.[4][5][6]

The proposed synthetic routes are based on oxidative polymerization, a robust and versatile method for coupling amine-containing monomers into a conjugated polymer chain.[7][8] We will detail both a chemical and an electrochemical approach to the synthesis of poly(this compound).

Part 1: Chemical Oxidative Polymerization

Chemical oxidative polymerization is a scalable method for producing bulk quantities of conductive polymers.[7] The proposed mechanism, analogous to that of aniline, involves the generation of radical cations from the monomer, which then couple to form the polymer chain.[2][9] An acidic medium is crucial for protonating the monomer and the resulting polymer, rendering it conductive (a process known as doping).[8]

Proposed Reaction Mechanism

The polymerization is expected to proceed via a radical cation mechanism, initiated by an oxidizing agent. The primary amine of this compound is the site of oxidation.

G Monomer 4-Aminothiomorpholine 1,1-Dioxide Radical Monomer Radical Cation Monomer->Radical Oxidation Oxidant Oxidant (e.g., APS) Oxidant->Radical Dimer Dimer Radical->Dimer Coupling Polymer Propagating Polymer Chain Dimer->Polymer Chain Propagation (+ Monomer Radicals) FinalPolymer Poly(this compound) (Emeraldine-like salt) Polymer->FinalPolymer Termination

Caption: Proposed mechanism for chemical oxidative polymerization.

Experimental Protocol: Chemical Synthesis

Objective: To synthesize poly(this compound) via chemical oxidation.

Materials:

  • This compound (Monomer)

  • Ammonium Persulfate (APS) (Oxidant)[10]

  • Hydrochloric Acid (HCl), 1 M (Dopant/Solvent)[8]

  • Methanol (for washing)

  • Deionized Water

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 0.1 mol) in 1 M HCl in a reaction vessel. The solution should be kept in an ice bath (0-5 °C) with continuous stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve the oxidant, ammonium persulfate (APS), in 1 M HCl. A molar ratio of monomer to oxidant of 1:1.25 is a common starting point.[11] This solution should also be pre-cooled to 0-5 °C.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirring monomer solution. The reaction is typically exothermic and should be maintained at a low temperature to ensure controlled polymerization.

  • Reaction Progression: A color change in the solution (often to a dark green or blue) indicates the onset of polymerization.[7] Allow the reaction to proceed for 2-4 hours with continuous stirring in the ice bath.

  • Polymer Isolation: After the reaction period, the precipitated polymer is collected by vacuum filtration.

  • Washing: The collected polymer should be washed sequentially with 1 M HCl and then with methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: The final polymer powder is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.

Data Summary: Reaction Parameters
ParameterProposed ValueRationale
Monomer Concentration0.1 MA common concentration for aniline polymerization.
Monomer:Oxidant Ratio1:1.25Ensures complete oxidation of the monomer.[11]
Reaction Temperature0-5 °CLow temperature controls the reaction rate and promotes higher molecular weight and better morphology.
Reaction Time2-4 hoursSufficient time for polymerization to reach high conversion.
Acid Medium1 M HClProvides the necessary acidic environment for doping and polymer conductivity.[8]

Part 2: Electrochemical Polymerization

Electrochemical polymerization offers excellent control over the thickness, morphology, and properties of the resulting polymer film, as it is deposited directly onto an electrode surface.[12][13] This method is ideal for applications requiring thin, uniform films, such as in sensors or electrochromic devices.

Experimental Workflow: Electropolymerization

G cluster_0 Preparation cluster_1 Polymerization cluster_2 Post-Synthesis Prep_Electrolyte Prepare Electrolyte: 0.1 M Monomer 1 M H2SO4 Prep_Cell Assemble 3-Electrode Cell (WE, CE, RE) Prep_Electrolyte->Prep_Cell CV_Poly Cyclic Voltammetry (e.g., -0.2 to 1.0 V vs Ag/AgCl) for 10-20 cycles Prep_Cell->CV_Poly Rinse Rinse Electrode with Monomer-Free Electrolyte CV_Poly->Rinse Characterize Characterize Film (CV, EIS, SEM) Rinse->Characterize

Caption: Workflow for electrochemical synthesis and characterization.

Experimental Protocol: Electrochemical Synthesis

Objective: To deposit a film of poly(this compound) on a working electrode.

Materials & Equipment:

  • This compound (Monomer)

  • Sulfuric Acid (H₂SO₄), 1 M (Electrolyte)[14]

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Indium Tin Oxide (ITO) coated glass or glassy carbon

    • Counter Electrode (CE): Platinum wire or mesh

    • Reference Electrode (RE): Ag/AgCl

Procedure:

  • Electrolyte Preparation: Prepare a solution containing 0.1 M this compound in 1 M H₂SO₄.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Ensure the working electrode is clean and polished.

  • Electropolymerization (Potentiodynamic Method): Polymerization is achieved by cycling the potential of the working electrode. A typical range, based on aniline, is between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.[14][15]

  • Film Growth: During cycling, an increase in the redox peak currents indicates the progressive deposition of the conductive polymer film on the electrode surface.[15] The number of cycles (typically 10-20) will determine the film thickness.

  • Post-Polymerization: After polymerization, the electrode coated with the polymer film should be removed from the monomer solution and rinsed gently with a monomer-free electrolyte (1 M H₂SO₄).

  • Characterization: The film can then be characterized in the monomer-free electrolyte to study its electrochemical properties.

Part 3: Characterization of the Novel Polymer

A suite of analytical techniques is essential to confirm the synthesis and evaluate the properties of the new polymer.

TechniquePurposeExpected Outcome
FTIR Spectroscopy Confirm chemical structurePresence of characteristic peaks for the thiomorpholine ring, S=O stretch from the sulfone group, and N-H bonds, with changes indicating polymerization.
UV-Vis Spectroscopy Analyze electronic transitionsAbsorption bands corresponding to π-π* transitions and polaron/bipolaron formation, confirming the conjugated, conductive state.[16]
Cyclic Voltammetry (CV) Assess electrochemical activityReversible redox peaks demonstrating the polymer's ability to be doped and de-doped.[16]
Scanning Electron Microscopy (SEM) Examine morphologyVisualization of the polymer's surface structure (e.g., granular, fibrous).[15]
Four-Point Probe / EIS Measure electrical conductivityQuantitative measurement of the polymer's conductivity.[17][18]

Conclusion and Future Outlook

The protocols outlined in this application note provide a foundational approach for the synthesis of a novel conductive polymer from this compound. The incorporation of the sulfone group is hypothesized to impart unique properties, including enhanced stability and processability. Successful synthesis would open new avenues for the design of advanced materials for a variety of applications. Further research will be necessary to optimize the synthesis conditions and to fully characterize the structural, electronic, and physical properties of this promising new material.

References

  • Gospodinova, N., Terlemezyan, L., Mokreva, P., & Kossev, K. (1993). On the mechanism of oxidative polymerization of aniline. Polymer, 34(11), 2434-2437.
  • Kumar, A., & Kumar, J. (2024). Synthesis of polyaniline and their application.
  • Goto, H., Komaba, K., Yonehara, T., Miyashita, R., & Kumai, R. (2021). Synthesis of polyaniline in organic solvents.
  • ResearchGate. (n.d.). (a) Reaction mechanism of aniline polymerization through chemical oxidation.
  • IJSDR. (2023). Synthesis and applications of Polyaniline: A Brief Review. International Journal of Scientific Development and Research.
  • ResearchGate. (2019).
  • Daken Chem. (2025). Polyaniline Synthesis.
  • Wikipedia. (n.d.). Polyaniline.
  • IRJET. (2018). SYNTHESIS AND CHARACTERIZATION OF CONDUCTING POLYMERS: A REVIEW PAPER.
  • Conductive Polymer Characteriz
  • Shawky, H. A., El-Sayed, A. M., & El-Sattar, A. A. (2025).
  • IRJET. (2016).
  • Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.
  • On the mechanism of oxidative polymeriz
  • ResearchGate. (2021).
  • IntechOpen. (2011).
  • Vachet, R. W., & Glish, G. L. (1998). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry, 70(24), 5244-5251.
  • Bunting, R. K., Swarat, K., Yan, D., & Finello, D. (2001). Synthesis and Characterization of a Conducting Polymer: An Electrochemical Experiment for General Chemistry.
  • Biointerface Research in Applied Chemistry. (2021).
  • Gallay, P., et al. (2026). Simultaneous Multiparameter Detection with Organic Electrochemical Transistors-Based Biosensors. MDPI.
  • ResearchGate. (n.d.).
  • ResearchGate. (2015).
  • ResearchGate. (n.d.).
  • Scilit. (2007). Oxidative polymerization of aniline using NaClO2 as an oxidant.
  • Semantic Scholar. (2012).
  • Wikipedia. (n.d.). Sulfone.
  • Schuster, M., Kreuer, K. D., Andersen, H. T., & Maier, J. (2007). Sulfonated Poly(phenylene sulfone) Polymers as Hydrolytically and Thermooxidatively Stable Proton Conducting Ionomers. Macromolecules, 40(3), 598-607.
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.).
  • Jester, S. S., et al. (2022). Why Do Sulfone-Containing Polymer Photocatalysts Work So Well for Sacrificial Hydrogen Evolution from Water? Journal of the American Chemical Society, 144(42), 19396-19409.

Sources

Application Note: A Robust HILIC-UV Method for the Purity Assessment of 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for a robust and reliable analytical method for determining the purity of 4-Aminothiomorpholine 1,1-Dioxide, a key building block in pharmaceutical and agrochemical synthesis.[1] Due to the high polarity of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed, offering superior retention and separation from potential impurities compared to traditional reversed-phase chromatography.[2][3][4] The method utilizes a UV detector and has been designed with consideration for guidelines outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring it is fit for purpose in a regulated environment.[5][6][7][8][9][10]

Introduction: The Analytical Challenge

This compound is a versatile heterocyclic compound featuring both a primary amine and a sulfone group.[1][11][12] These functional groups impart a high degree of polarity to the molecule, making it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring the purity of this starting material is paramount for the quality, safety, and efficacy of the final drug product.

The analysis of highly polar compounds like this compound presents a significant challenge for traditional reversed-phase liquid chromatography (RP-LC).[13][14][15] In RP-LC, which uses a non-polar stationary phase, polar analytes often exhibit poor retention, eluting at or near the void volume, which prevents accurate quantification and separation from polar impurities.[16] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and robust alternative.[3][4][17] HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4] This setup facilitates the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the surface of the stationary phase.[2][17]

This document provides a comprehensive guide to a HILIC-UV method designed for the purity assessment of this compound, suitable for quality control and drug development professionals.

Principles of the HILIC Separation

The choice of HILIC for this application is grounded in its distinct separation mechanism, which is highly suited for polar molecules.

  • Causality of Retention: In HILIC, the stationary phase is hydrophilic (e.g., bare silica, amide, or diol-bonded silica). The mobile phase consists of a high percentage of a water-miscible organic solvent (e.g., >70% acetonitrile) and a smaller amount of an aqueous buffer.[4] This creates a water-rich layer adsorbed onto the surface of the stationary phase. Polar analytes, like this compound, partition from the organic-rich mobile phase into this immobilized aqueous layer.[17] The more polar the analyte, the stronger the partitioning and the longer the retention time. This is generally the reverse of what is observed in RP-LC.[4]

  • Method Trustworthiness: The use of a buffered mobile phase is critical for ensuring method robustness and reproducibility. For an amine-containing compound, controlling the pH of the mobile phase is essential to maintain a consistent ionization state of the analyte and any acidic or basic impurities. This leads to stable retention times and peak shapes. The selected method incorporates an ammonium formate buffer, which is volatile and highly soluble in high organic content mobile phases, making it compatible with mass spectrometry (MS) if needed.[4]

  • Authoritative Grounding: The development and validation of this analytical procedure should adhere to the principles outlined in ICH Q2(R2) "Validation of Analytical Procedures" and USP General Chapter <621> "Chromatography".[5][8][9][18][19][20] These guidelines provide a framework for demonstrating that the analytical method is suitable for its intended purpose by assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8][21]

Experimental Protocol

This section provides a step-by-step protocol for the purity assessment of this compound.

Materials and Reagents
  • Analyte: this compound (Purity >98%)

  • Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC or UHPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended SettingRationale
HPLC Column Amide-based HILIC Column (e.g., Acclaim HILIC-10, TSKgel Amide-80), 150 mm x 4.6 mm, 3 µmAmide phases provide excellent retention and selectivity for polar neutral and basic compounds.[2][3]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Provides ionic strength and controls the pH to ensure consistent analyte ionization.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Gradient Program 0-1 min: 90% B; 1-10 min: 90% to 70% B; 10-12 min: 70% B; 12.1-15 min: 90% BA gradient elution ensures that both the main peak and any less polar impurities are eluted efficiently.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times and improves peak shape.
Injection Volume 5 µLSmall injection volume minimizes peak distortion.
UV Detection 210 nmWavelength for detecting saturated amines and sulfones which lack strong chromophores.
Run Time 15 minutesAllows for elution of the main peak and re-equilibration of the column.
Standard and Sample Preparation
  • Stock Standard Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This diluent composition ensures sample solubility and compatibility with the initial mobile phase conditions.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the 50:50 Acetonitrile/Water diluent.

  • Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the 50:50 Acetonitrile/Water diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to be adequate for the intended analysis, as per USP <621>.[6][10]

  • Inject the Working Standard Solution (50 µg/mL) five times consecutively.

  • Calculate the following parameters for the this compound peak:

    • Tailing Factor (T): Must be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

    • Theoretical Plates (N): Must be ≥ 2500.

Data Analysis and Purity Calculation
  • Inject the Sample Solution (500 µg/mL) in duplicate.

  • Integrate all peaks in the chromatogram, excluding solvent front peaks.

  • Calculate the purity of the sample using the area percent method:

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%

Visualization of Workflows

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage P1 Prepare Mobile Phases (A: Aqueous Buffer, B: ACN) P2 Prepare Standard & Sample Solutions (500 µg/mL) A1 Equilibrate HILIC Column with Initial Conditions (90% B) P2->A1 Proceed to Analysis A2 Perform System Suitability (5 injections of Working Std) A1->A2 A3 Inject Sample Solution A2->A3 If SST Passes D1 Acquire Chromatogram (UV at 210 nm) A3->D1 Data Acquisition D2 Integrate All Peaks D1->D2 D3 Calculate % Purity (Area Percent Method) D2->D3

Caption: HPLC Purity Analysis Workflow.

Conceptual Chromatographic Separation

This diagram illustrates the expected separation of the main analyte from potential process-related impurities. Impurities from the synthesis (e.g., starting from diethanolamine) could include more polar precursors or less polar by-products.[22]

G cluster_0 Conceptual HILIC Separation Chromatogram UV Signal Early Eluting (More Polar) Impurities This compound Late Eluting (Less Polar) Impurities Time (min) Impurity1->Chromatogram:f1 e.g., Residual Starting Materials Analyte->Chromatogram:f2 Main Peak Impurity2->Chromatogram:f3 e.g., By-products Timeline Elution Order (Increasing Hydrophobicity)

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 4-Aminothiomorpholine 1,1-Dioxide and its Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Aminothiomorpholine 1,1-Dioxide and its potential derivatives. Given the compound's high polarity and basic nature, chromatographic retention and peak shape present significant challenges.[1][2][3] This protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve optimal retention and separation. The method is suitable for pharmacokinetic (PK) studies, metabolite identification, and quality control assays in drug development, adhering to the principles outlined in international regulatory guidelines.[4][5][6]

Introduction: The Analytical Challenge

This compound is a heterocyclic building block of increasing interest in pharmaceutical and agrochemical research.[7] Its structure, featuring a primary amine and a highly polar sulfone group, imparts unique chemical properties but also presents a significant analytical hurdle.[8][9] The key challenge is its hydrophilic and basic character (XLogP3: -2.66), which leads to poor retention on traditional reversed-phase (RP) C18 columns, often resulting in elution near the solvent front and poor peak shape.[1][3][9]

Developing a reliable quantitative method requires addressing these issues to ensure accuracy, precision, and sensitivity. This guide provides a comprehensive protocol using HILIC-MS/MS, a technique well-suited for retaining and separating highly polar compounds. We will detail the rationale behind each step, from sample preparation to method validation, to provide a scientifically sound and field-proven workflow.

Analyte Properties:

Property Value Source
Chemical Formula C₄H₁₀N₂O₂S [7][8]
Molecular Weight 150.2 g/mol [7][8][9]
CAS Number 26494-76-8 [7][9]
Appearance White to off-white crystalline powder [7][8]
Polarity (XLogP3) -2.66 [9]

| pKa | (Estimated) ~8.5-9.5 for the amine group | |

Experimental Workflow & Causality

The overall workflow is designed to ensure efficient extraction, robust chromatographic separation, and sensitive detection of the analyte.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, etc.) Spike Spike with Internal Standard (IS) Sample->Spike Quantification Extract Protein Precipitation (e.g., Acetonitrile) Spike->Extract Matrix Removal Evap Evaporate & Reconstitute Extract->Evap Concentration Inject Inject into HILIC Column Evap->Inject Analysis Start Separate Gradient Elution (ACN/H₂O) Inject->Separate Retention Ionize Electrospray Ionization (ESI+) Separate->Ionize Ion Formation Detect Tandem MS (MRM) Ionize->Detect Detection Integrate Peak Integration Detect->Integrate Data Acquisition Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Area Ratio Quantify Quantification Calibrate->Quantify Concentration

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Internal Standard (IS): A stable isotope-labeled version (e.g., 4-Aminothiomorpholine-d4 1,1-Dioxide) is highly recommended. If unavailable, a structurally similar compound with different mass and comparable chromatographic behavior can be used.

  • Solvents: LC-MS grade acetonitrile (ACN), water, methanol (MeOH), and isopropanol (IPA).

  • Additives: Formic acid (FA) and ammonium formate (AF).

  • Biological Matrix: Control (blank) human plasma, urine, etc.

  • Equipment: Centrifuge, evaporator, vortex mixer, analytical balance, UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the bulk of matrix interferences (proteins) from biological samples like plasma. Acetonitrile is chosen as the precipitation solvent because it is also the strong solvent in the HILIC mobile phase, ensuring compatibility with the initial chromatographic conditions.

Protocol:

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL in 50% ACN).

  • Add 200 µL of cold acetonitrile (<4°C) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% ACN / 5% Water with buffer).[10]

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Method

Chromatographic Rationale: HILIC is employed to retain the highly polar analyte. The stationary phase (e.g., bare silica or amide-bonded) allows for partitioning of the analyte into a water-enriched layer on the surface, driven by a high organic mobile phase. A gradient elution, starting with high acetonitrile and decreasing to a higher aqueous content, ensures the analyte is retained and then eluted with a sharp, symmetrical peak. The use of an acidic buffer (ammonium formate/formic acid) aids in protonating the primary amine, which improves peak shape and ESI+ sensitivity.

Liquid Chromatography (LC) Parameters:

Parameter Recommended Condition
System UPLC/HPLC System
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 ACN:Water
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Gradient | 0-1.0 min (95% B), 1.0-5.0 min (95% -> 50% B), 5.0-6.0 min (50% B), 6.1-8.0 min (95% B for re-equilibration) |

Mass Spectrometry (MS) Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[11] Electrospray ionization in positive mode (ESI+) is used to generate the protonated molecular ion [M+H]⁺. This precursor ion is then fragmented in the collision cell, and a specific, stable product ion is monitored. This two-stage mass filtering minimizes background noise and allows for accurate quantification.

Mass Spectrometry (MS) Parameters:

Parameter Recommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Desolvation Gas Nitrogen, 800 L/hr

| MRM Transitions | See Table Below |

MRM Transitions and Predicted Fragmentation: The molecular weight of this compound is 150.2. The protonated precursor ion will be m/z 151.2. Fragmentation (CID) is expected to occur via cleavage of the heterocyclic ring.

Fragmentation cluster_frags Predicted Product Ions Parent [M+H]⁺ m/z 151.2 Frag1 Loss of SO₂ (m/z 87.1) Parent->Frag1 CID Frag2 Ring Cleavage (e.g., m/z 105.1) Parent->Frag2 CID

Caption: Predicted fragmentation pathway for the protonated analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 151.2Qualifier: 87.15025 (Optimize)
Quantifier: 105.15015 (Optimize)
Internal Standard (d4) 155.2(To be determined)50(Optimize)

Note: Collision energies must be optimized for the specific instrument used.

Method Validation

The developed method must be validated according to regulatory guidelines such as those from the ICH or FDA to ensure it is suitable for its intended purpose.[4][12][13][14]

Validation Parameters (based on ICH Q2(R1) and FDA Bioanalytical Method Validation Guidance): [4][5][12][15]

ParameterPurpose & Acceptance Criteria
Selectivity Demonstrate that endogenous matrix components do not interfere with the detection of the analyte or IS. Analyze at least 6 blank matrix sources.
Linearity & Range Establish the relationship between concentration and response. A calibration curve of at least 6 non-zero standards should yield a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). Assessed at LLOQ, Low, Mid, and High QC levels. Accuracy should be within ±15% (±20% at LLOQ) of nominal values. Precision (%CV) should not exceed 15% (20% at LLOQ).[16]
Limit of Detection (LOD) & Quantification (LOQ) The lowest concentration that can be reliably detected (LOD, S/N > 3) and quantified with acceptable accuracy and precision (LOQ, S/N > 10).[17]
Matrix Effect Assess the suppression or enhancement of ionization by matrix components. Compare the response of the analyte in post-extraction spiked matrix to the response in a neat solution.
Recovery Evaluate the efficiency of the extraction procedure. Compare the response of pre-extraction spiked samples to post-extraction spiked samples.[16]
Stability Assess analyte stability under various conditions: bench-top, freeze-thaw cycles, and long-term storage in the matrix.[17]

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the analysis of this compound. By utilizing a HILIC-based chromatographic approach, the inherent challenges associated with this polar and basic compound are effectively overcome. The detailed protocols for sample preparation, LC-MS/MS analysis, and method validation serve as a complete guide for researchers in drug development and related fields, ensuring the generation of high-quality, reliable, and defensible data.

References

  • U.S. Food and Drug Administration. (2018).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Symeres. (2025).
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Bouling Chemical Co., Limited. This compound. [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]
  • LCGC International.
  • PubMed.
  • Organic Mass Spec.
  • ACS Publications. Mass Spectra of Diaryl Sulfones. [Link]
  • Wikipedia.
  • Purdue e-Pubs. Biofluid Analysis with Novel Targeted Mass Spectrometry Methods. [Link]
  • LIPID MAPS.
  • MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]
  • MDPI. Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. [Link]
  • MDPI. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS. [Link]

Sources

Scale-Up Synthesis of 4-Aminothiomorpholine 1,1-Dioxide: An In-Depth Technical Guide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 4-Aminothiomorpholine 1,1-Dioxide

This compound is a crucial heterocyclic building block in the development of novel therapeutic agents and advanced agrochemicals.[1] Its unique structural motif, featuring a sulfone group and a reactive N-amino functionality, imparts desirable physicochemical properties, making it an attractive component for molecules designed to interact with biological systems. This guide provides a comprehensive, field-proven methodology for the scale-up synthesis of this valuable compound, addressing the practical challenges of industrial production and ensuring high purity and yield.

This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen synthetic strategy and providing detailed protocols for each key stage, from starting materials to the final, purified product.

Strategic Overview: A Multi-Step Synthesis from Readily Available Precursors

The industrial-scale synthesis of this compound is best approached through a robust, multi-step process that commences with inexpensive and readily available starting materials. The overall strategy involves the initial construction of the thiomorpholine 1,1-dioxide core, followed by the crucial N-amination step.

This approach, adapted from established industrial practices for related compounds, ensures scalability, safety, and cost-effectiveness.[2]

PART 1: Synthesis of the Key Intermediate: Thiomorpholine 1,1-Dioxide

The journey to our target molecule begins with the synthesis of the foundational intermediate, thiomorpholine 1,1-dioxide. This process is broken down into three logical and scalable stages.

Stage 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride

The synthesis initiates with the conversion of diethanolamine to bis(2-chloroethyl)amine hydrochloride. This is a classic transformation that leverages a chlorinating agent, typically thionyl chloride, to replace the hydroxyl groups with chlorine atoms.

Causality of Experimental Choices:

  • Starting Material: Diethanolamine is a bulk chemical, making it an economically viable starting point for large-scale synthesis.

  • Reagent: Thionyl chloride is a powerful and efficient chlorinating agent for alcohols. The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts, which can be readily scrubbed from the reaction off-gas.

Protocol 1: Scale-Up Synthesis of Bis(2-chloroethyl)amine Hydrochloride

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
Diethanolamine111-42-2105.14 g/mol 1.0 eq
Thionyl Chloride7719-09-7118.97 g/mol 2.2 eq
Toluene108-88-392.14 g/mol Solvent

Equipment:

  • Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirring, a reflux condenser, a dropping funnel, and a gas outlet connected to a scrubber system.

  • Temperature control unit.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Procedure:

  • Charging the Reactor: Charge the reactor with diethanolamine and toluene. Begin agitation.

  • Controlled Addition of Thionyl Chloride: Cool the mixture to 0-5 °C. Slowly add thionyl chloride via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., GC-MS analysis of a quenched aliquot).

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a white solid. Filter the solid and wash with cold toluene.

  • Drying: Dry the isolated bis(2-chloroethyl)amine hydrochloride in a vacuum oven at 50-60 °C until a constant weight is achieved.

Stage 2: Cyclization to Thiomorpholine

The synthesized bis(2-chloroethyl)amine hydrochloride is then cyclized to form the thiomorpholine ring. This is achieved by reacting it with a sulfur source, such as sodium sulfide. To prevent unwanted side reactions, the secondary amine is typically protected prior to cyclization.

Causality of Experimental Choices:

  • N-Protection: Protection of the secondary amine is crucial to prevent its reaction with the electrophilic chloroethyl groups, which would lead to undesired oligomerization. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

  • Sulfur Source: Sodium sulfide is an inexpensive and effective nucleophile for this cyclization.

Protocol 2: N-Boc Protection and Cyclization to N-Boc-Thiomorpholine

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
Bis(2-chloroethyl)amine HCl821-48-7178.48 g/mol 1.0 eq
Di-tert-butyl dicarbonate24424-99-5218.25 g/mol 1.1 eq
Triethylamine121-44-8101.19 g/mol 2.2 eq
Dichloromethane (DCM)75-09-284.93 g/mol Solvent
Sodium Sulfide Nonahydrate1313-84-4240.18 g/mol 1.2 eq
Ethanol64-17-546.07 g/mol Solvent

Procedure:

  • N-Boc Protection:

    • Suspend bis(2-chloroethyl)amine hydrochloride in dichloromethane.

    • Cool the suspension to 0-5 °C and add triethylamine.

    • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain crude N-Boc-bis(2-chloroethyl)amine.

  • Cyclization:

    • Dissolve the crude N-Boc-bis(2-chloroethyl)amine in ethanol.[3]

    • In a separate vessel, dissolve sodium sulfide nonahydrate in water.

    • Slowly add the sodium sulfide solution to the solution of the protected amine.

    • Heat the mixture to reflux for 6-8 hours.

    • Cool to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-thiomorpholine.

Stage 3: Oxidation to Thiomorpholine 1,1-Dioxide

The sulfide in the thiomorpholine ring is then oxidized to a sulfone. This is a critical step that significantly influences the properties of the final molecule.

Causality of Experimental Choices:

  • Oxidizing Agent: Hydrogen peroxide is a common and environmentally friendly oxidizing agent for this transformation.[4] Potassium permanganate can also be used, but requires more stringent temperature control and can lead to over-oxidation if not carefully managed.[4]

  • Catalyst: A catalyst, such as sodium tungstate, can be used to facilitate the oxidation with hydrogen peroxide.

Protocol 3: Oxidation of N-Boc-Thiomorpholine

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
N-Boc-Thiomorpholine215791-95-0203.29 g/mol 1.0 eq
Hydrogen Peroxide (30% aq.)7722-84-134.01 g/mol 2.5 eq
Sodium Tungstate Dihydrate10213-10-2329.86 g/mol 0.01 eq
Acetic Acid64-19-760.05 g/mol Solvent

Procedure:

  • Reaction Setup: Dissolve N-Boc-thiomorpholine in acetic acid in the reactor.

  • Catalyst Addition: Add sodium tungstate dihydrate.

  • Oxidation: Slowly add 30% hydrogen peroxide, maintaining the temperature between 20-30 °C. The reaction is exothermic.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Quench the excess peroxide by the careful addition of a saturated sodium sulfite solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-thiomorpholine 1,1-dioxide.

PART 2: The Crucial N-Amination Step and Final Product Isolation

With the thiomorpholine 1,1-dioxide core synthesized and protected, the next critical phase is the introduction of the amino group at the 4-position, followed by deprotection to yield the final product.

Stage 4: N-Amination of Thiomorpholine 1,1-Dioxide

The N-amination of the deprotected thiomorpholine 1,1-dioxide is the cornerstone of this synthesis. This is achieved using a suitable aminating agent. Hydroxylamine-O-sulfonic acid is a well-established and effective reagent for this transformation.[5][6][7]

Causality of Experimental Choices:

  • Deprotection: The Boc group is acid-labile and can be readily removed using a strong acid like hydrochloric acid. This is typically done in a solvent like methanol or dioxane.

  • Aminating Agent: Hydroxylamine-O-sulfonic acid is a stable, crystalline solid that is a convenient and effective source of an electrophilic amino group.

Protocol 4: Deprotection and N-Amination

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
N-Boc-Thiomorpholine 1,1-Dioxide235315-62-1235.28 g/mol 1.0 eq
Hydrochloric Acid (conc.)7647-01-036.46 g/mol Excess
Methanol67-56-132.04 g/mol Solvent
Hydroxylamine-O-sulfonic acid2950-43-8113.09 g/mol 1.2 eq
Sodium Hydroxide1310-73-240.00 g/mol For neutralization
Isopropanol67-63-060.10 g/mol For crystallization

Procedure:

  • Deprotection:

    • Dissolve N-Boc-thiomorpholine 1,1-dioxide in methanol.

    • Add concentrated hydrochloric acid and stir at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to obtain thiomorpholine 1,1-dioxide hydrochloride.

  • N-Amination:

    • Dissolve the thiomorpholine 1,1-dioxide hydrochloride in water and cool to 0-5 °C.

    • Neutralize with a solution of sodium hydroxide to a pH of 7-8.

    • In a separate flask, dissolve hydroxylamine-O-sulfonic acid in water.

    • Slowly add the hydroxylamine-O-sulfonic acid solution to the neutralized thiomorpholine 1,1-dioxide solution, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

  • Isolation and Purification:

    • Adjust the pH of the reaction mixture to 9-10 with a sodium hydroxide solution.

    • Concentrate the solution under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water.[8][9][10]

    • Filter the purified crystals, wash with cold isopropanol, and dry under vacuum.

PART 3: Quality Control and Analytical Characterization

Rigorous quality control is paramount in the synthesis of pharmaceutical and agrochemical intermediates. The following analytical methods are essential for ensuring the purity and identity of the final this compound product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final product.

Typical HPLC Method Parameters:

ParameterValue
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

The purity should typically be ≥98% by area normalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the final product.

Expected NMR Data (in DMSO-d6):

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the thiomorpholine ring and the amino group protons. The chemical shifts and coupling patterns will be characteristic of the this compound structure.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals corresponding to the thiomorpholine ring. The chemical shifts will be influenced by the sulfone and amino groups.[11][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak should correspond to the calculated molecular weight of this compound (150.20 g/mol ).

Safety and Handling

The scale-up synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Bis(2-chloroethyl)amine Hydrochloride: A nitrogen mustard precursor, it is a hazardous and vesicant compound.[3] Strict containment and handling procedures are mandatory.

  • Hydrogen Peroxide: A strong oxidizing agent. Contact with organic materials can cause fire or explosion.

  • Hydroxylamine-O-sulfonic Acid: Can be a skin and eye irritant.

A thorough risk assessment should be conducted before commencing any scale-up activities.[15][16][17]

Visualizing the Workflow

The following diagrams illustrate the key stages of the synthesis and the logical flow of the process.

Overall Synthetic Scheme

Synthesis_Scheme Diethanolamine Diethanolamine BCEA Bis(2-chloroethyl)amine HCl Diethanolamine->BCEA SOCl₂ N_Boc_BCEA N-Boc-Bis(2-chloroethyl)amine BCEA->N_Boc_BCEA Boc₂O, Et₃N N_Boc_Thio N-Boc-Thiomorpholine N_Boc_BCEA->N_Boc_Thio Na₂S N_Boc_Thio_O2 N-Boc-Thiomorpholine 1,1-Dioxide N_Boc_Thio->N_Boc_Thio_O2 H₂O₂, Na₂WO₄ Thio_O2_HCl Thiomorpholine 1,1-Dioxide HCl N_Boc_Thio_O2->Thio_O2_HCl HCl Final_Product This compound Thio_O2_HCl->Final_Product 1. NaOH 2. H₂NOSO₃H Process_Flow cluster_0 Stage 1-3: Intermediate Synthesis cluster_1 Stage 4: Final Product Synthesis cluster_2 Purification & QC Chlorination Chlorination Protection N-Protection Chlorination->Protection Cyclization Cyclization Protection->Cyclization Oxidation Oxidation Cyclization->Oxidation Deprotection Deprotection Oxidation->Deprotection Amination N-Amination Deprotection->Amination Crystallization Crystallization Amination->Crystallization Analysis QC Analysis (HPLC, NMR) Crystallization->Analysis

Caption: High-level process flow diagram.

Conclusion

This guide provides a robust and scalable pathway for the synthesis of this compound, a key building block for modern drug discovery and agrochemical development. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined herein, researchers and production chemists can confidently and efficiently produce this valuable compound on a large scale. The provided methodologies for purification and analytical quality control will ensure the final product meets the stringent requirements of its intended applications.

References

  • Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applic
  • Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column.SIELC Technologies. [Link]
  • Wiley-VCH 2007 - Supporting Inform
  • CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and...
  • Synthesis of 2( E ),6( E )-bis(chloromethylidene)-4-thiomorpholinamine-1-oxide and its hydrazones.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo. [Link]
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.PMC - NIH. [Link]
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow.ChemRxiv. [Link]
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • 1H and 13C NMR spectra of N-substituted morpholines.PubMed. [Link]
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • [ - Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl.Organic Syntheses Procedure. [Link]
  • Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent.NTU > IRep. [Link]
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Improved scale-up synthesis and purification of clinical asthma candid
  • Hydroxylamine-O-sulfonic Acid.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • US20100111807A1 - Process for preparing crystalline hydroxylamine-o-sulfonic acid.
  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Synthesis of 2-(1,4-oxazino[2,3-b]quinoxalin-4-yl)ethanol.MDPI. [Link]
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.PMC - NIH. [Link]/pmc/articles/PMC7345672/)

Sources

Application Notes and Protocols for Amide Coupling with 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Amide Bond Formation with an Electron-Deficient Amine

The formation of an amide bond is a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development. While numerous methodologies exist for this transformation, the coupling of electron-deficient or sterically hindered amines presents a significant challenge. 4-Aminothiomorpholine 1,1-dioxide is one such amine; the potent electron-withdrawing effect of the sulfonyl group diminishes the nucleophilicity of the secondary amine, rendering it less reactive in standard amide coupling reactions. Consequently, the selection of an appropriate coupling reagent and reaction conditions is paramount to achieving high yields and purity.

This comprehensive guide provides a detailed experimental framework for the successful amide coupling of a generic carboxylic acid with this compound. The protocols and insights presented herein are curated from established principles for the synthesis of N-acyl sulfonamides and amide bond formation with challenging amine substrates. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to confidently approach this important synthetic transformation.

Materials and Reagents

Sourcing high-quality reagents is critical for the success and reproducibility of any chemical synthesis. The following is a general list of materials and reagents required for the amide coupling protocols described below.

Reagent/MaterialRecommended GradeSupplier ExamplesNotes
This compound≥98%Commercially AvailableStore in a cool, dry place.
Carboxylic Acid≥98%VariousEnsure dryness before use.
HATU≥98%VariousA highly effective coupling reagent for challenging amines.
EDC Hydrochloride≥98%VariousA common and cost-effective carbodiimide coupling reagent.
HOBtAnhydrous, ≥98%VariousOften used in conjunction with EDC to suppress side reactions.
N,N-Diisopropylethylamine (DIPEA)≥99.5%, anhydrousVariousA non-nucleophilic base, essential for many coupling reactions.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%VariousA common polar aprotic solvent for amide coupling.
Dichloromethane (DCM)Anhydrous, ≥99.8%VariousAn alternative solvent, particularly for workup procedures.
Ethyl AcetateACS Grade or higherVariousFor extraction and chromatography.
HexanesACS Grade or higherVariousFor chromatography.
Anhydrous Sodium SulfateGranularVariousFor drying organic extracts.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography.

Experimental Protocols: A Tale of Two Coupling Strategies

Two robust and widely applicable protocols are presented for the amide coupling of this compound. The choice between these methods will depend on the specific carboxylic acid substrate, available reagents, and desired reaction kinetics.

Protocol 1: HATU-Mediated Coupling - The High-Efficiency Approach

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent, particularly for hindered or electron-deficient amines. It rapidly forms an activated ester with the carboxylic acid, which is then readily attacked by the amine.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1–0.2 M.

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester. A slight color change may be observed.

  • Amine Addition: Add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Reactions are typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: EDC/HOBt-Mediated Coupling - The Classic and Cost-Effective Method

The combination of a carbodiimide, such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), with an additive like HOBt (Hydroxybenzotriazole) is a widely used and economical approach to amide bond formation.[2][3] HOBt acts as a catalyst and helps to suppress side reactions, such as the formation of N-acylurea byproducts.[1]

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous DMF or dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions may require longer reaction times (12-24 hours) compared to HATU-mediated couplings.

  • Workup:

    • If DCM is used as the solvent, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

    • If DMF is used, dilute with ethyl acetate and wash with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the underlying chemical transformations and experimental processes, the following diagrams have been generated.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + Coupling Reagent Amine 4-Aminothiomorpholine 1,1-Dioxide Amide_Product N-Acyl-4-aminothiomorpholine 1,1-Dioxide Activated_Ester->Amide_Product + Amine

Figure 1: Generalized mechanism of amide coupling.

Experimental_Workflow Start Start: Dry Glassware & Inert Atmosphere Reagents Combine Carboxylic Acid, Coupling Reagent(s), and Base in Anhydrous Solvent Start->Reagents Pre-activation Pre-activate (if using HATU) Reagents->Pre-activation Add_Amine Add this compound Pre-activation->Add_Amine Monitor Monitor Reaction by TLC/LC-MS Add_Amine->Monitor Workup Aqueous Workup (Extraction & Washes) Monitor->Workup Reaction Complete Dry_Concentrate Dry Organic Layer & Concentrate Workup->Dry_Concentrate Purify Purify by Flash Column Chromatography Dry_Concentrate->Purify Characterize Characterize Pure Product (NMR, MS, HPLC) Purify->Characterize End End: Pure Amide Product Characterize->End

Figure 2: Experimental workflow from setup to pure product.

Characterization and Data Analysis

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A rapid and convenient method for monitoring the reaction progress. A typical eluent system is a mixture of ethyl acetate and hexanes. The product, being more polar than the starting carboxylic acid, should have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final compound. A reverse-phase C18 column with a gradient of acetonitrile in water (often with 0.1% formic acid) is a good starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Electrospray ionization (ESI) is a suitable technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the formation of the amide bond and the integrity of the molecular framework.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. The following decision tree provides a logical approach to troubleshooting common problems encountered during the amide coupling with this compound.

Troubleshooting_Tree Start Low or No Product Formation? Check_Reagents Are all reagents anhydrous and high purity? Start->Check_Reagents Yes Side_Products Significant side products observed? Start->Side_Products No Increase_Temp Consider gentle heating (40-50 °C) Check_Reagents->Increase_Temp Yes Failure Consult further literature for specific substrate Check_Reagents->Failure No Change_Reagent Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU) Increase_Temp->Change_Reagent Change_Reagent->Failure Check_Stoichiometry Verify stoichiometry of reagents, especially the base Side_Products->Check_Stoichiometry Yes Success Problem Solved Side_Products->Success No Lower_Temp Run the reaction at a lower temperature (0 °C to RT) Check_Stoichiometry->Lower_Temp Lower_Temp->Success

Figure 3: A decision tree for troubleshooting difficult couplings.

Conclusion

The amide coupling of this compound, while challenging due to its electronic properties, is a readily achievable transformation with the appropriate selection of reagents and reaction conditions. The protocols outlined in this guide, utilizing either HATU or EDC/HOBt, provide a solid foundation for the synthesis of N-acyl-4-aminothiomorpholine 1,1-dioxides. By understanding the underlying principles of amide bond formation with electron-deficient amines and employing rigorous analytical techniques for monitoring and characterization, researchers can confidently and efficiently access this important class of compounds for their drug discovery and development endeavors.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467.

Sources

Troubleshooting & Optimization

managing side reactions during the synthesis of 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminothiomorpholine 1,1-Dioxide is a versatile saturated heterocyclic compound crucial as a building block in medicinal chemistry and drug development.[1][2] Its synthesis, while conceptually straightforward, involves an oxidation step that can be prone to side reactions, impacting yield and purity. The sulfone moiety enhances the compound's metabolic stability and modulates its physicochemical properties, making precise control of its synthesis paramount.

This technical support guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on anticipating and managing common side reactions to ensure a robust and reproducible synthesis.

Part 1: General Synthetic Strategy: A Conceptual Overview

The synthesis of this compound typically proceeds through a multi-step sequence. A generalized pathway involves the formation of a protected thiomorpholine ring, followed by the critical oxidation of the sulfide to a sulfone, and concluding with the deprotection or introduction of the 4-amino group. Understanding this flow is key to diagnosing issues at each stage.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Amination/Deprotection A Diethanolamine Derivatives + Thionylating Agent B Bis(2-chloroethyl)amine Intermediate A->B Substitution C Protected Thiomorpholine B->C Cyclization with Sulfide Source (e.g., Na2S) D Protected Thiomorpholine 1,1-Dioxide C->D Oxidation (e.g., KMnO4, H2O2) E Final Product: This compound D->E Deprotection/Hydrolysis (e.g., HCl)

Caption: A generalized synthetic pathway for this compound.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction is producing a significant amount of polymeric or tar-like byproducts, resulting in a low yield. What are the likely causes and how can I resolve this?

Answer: The formation of polymeric or tar-like substances is a common problem, particularly in multi-component reactions or when dealing with reactive intermediates. The primary causes are often related to reaction concentration and temperature control.[3]

  • Causality: High concentrations of reactants can accelerate intermolecular side reactions, leading to oligomerization or polymerization.[3] Similarly, exothermic reactions without adequate cooling can cause temperature spikes, promoting undesired decomposition pathways and byproduct formation.[3] Impurities in starting materials or solvents can also sometimes act as initiators for these unwanted reactions.[3]

  • Troubleshooting & Optimization:

    • Optimize Reactant Concentration: Systematically decrease the initial concentration of your reactants. A more dilute system can disfavor higher-order side reactions.

    • Ensure Strict Temperature Control: If the reaction is exothermic (e.g., during oxidation), use an ice bath and add reagents dropwise to maintain a consistent internal temperature. Consider running the reaction at a lower temperature for a longer duration.[3]

    • Verify Reagent Purity: Use high-purity, anhydrous solvents and freshly purified starting materials. Impurities can have a significant catalytic effect on side reactions.

    • Improve Mixing: For heterogeneous mixtures, ensure efficient stirring to prevent localized "hot spots" or areas of high concentration.[3]

Question 2: My final product is contaminated with the corresponding sulfoxide intermediate. How can I drive the reaction to the desired 1,1-Dioxide (sulfone)?

Answer: The presence of the sulfoxide is a clear indication of incomplete oxidation. The conversion of the sulfide to sulfoxide is often faster than the subsequent oxidation of the sulfoxide to the sulfone. Achieving full conversion requires careful control over the reaction conditions.

  • Causality: This issue typically arises from insufficient oxidant, suboptimal reaction temperature, or inadequate reaction time. The energy barrier to oxidize the sulfoxide to a sulfone is higher than that for the initial sulfide oxidation.

  • Troubleshooting & Optimization:

    • Adjust Oxidant Stoichiometry: Increase the equivalents of the oxidizing agent (e.g., potassium permanganate or hydrogen peroxide) systematically. A common starting point is a slight excess (e.g., 2.1-2.5 equivalents for H₂O₂). A patent for a similar synthesis describes a multi-batch addition of potassium permanganate to control the reaction.[4]

    • Increase Temperature or Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls with sulfoxide present, consider gently increasing the temperature (e.g., from room temperature to 40-50 °C) or extending the reaction time.

    • Choice of Oxidant: While hydrogen peroxide is common, stronger oxidizing systems may be required. Catalytic osmium tetroxide with N-methylmorpholine N-oxide (NMO) is a powerful method for generating diols but highlights how catalytic systems can be tuned to avoid over-oxidation byproducts.[5] For sulfone formation, potassium permanganate in an appropriate solvent system is a robust alternative.[4]

Question 3: My desired product appears to be degrading during aqueous workup or purification. What steps can I take to minimize this?

Answer: this compound, like many amine-containing compounds, can be sensitive to harsh pH conditions and prolonged exposure to heat, especially in its crude form.

  • Causality: The amino group can be reactive, and the overall molecule may be susceptible to decomposition under strongly acidic or basic conditions during extraction and washing. Furthermore, the sulfur atom in the thiomorpholine ring, even as a sulfone, can be involved in degradation pathways, especially at elevated temperatures during solvent evaporation or distillation.[3]

  • Troubleshooting & Optimization:

    • Utilize Milder Workup Procedures: Instead of strong acids or bases, use buffered aqueous solutions (e.g., saturated sodium bicarbonate, ammonium chloride) for washing steps to maintain a more neutral pH.

    • Optimize Purification Method:

      • Distillation: If distillation is necessary, always perform it under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[3]

      • Recrystallization: This is often the preferred method for purifying the final solid product. Screen various solvent systems to find one that provides good recovery of pure crystals. A patent describes using ethanol for recrystallization of the hydrochloride salt.[4]

      • Chromatography: If column chromatography is used, choose a solvent system that provides good separation and move the product through the column as quickly as possible to minimize contact time with the silica gel, which can be slightly acidic.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical parameters to control during the oxidation of the thiomorpholine ring to the 1,1-dioxide? The three most critical parameters are:

  • Temperature: The oxidation is often exothermic. Uncontrolled temperature increases can lead to vigorous reactions and the formation of decomposition byproducts.

  • Stoichiometry of the Oxidant: An insufficient amount will lead to incomplete conversion and sulfoxide impurities. A large excess can lead to over-oxidation and degradation of the ring system.

  • Rate of Addition: Adding the oxidant slowly and in portions allows for better heat dissipation and control over the reaction rate.[4]

FAQ 2: How can I best monitor the reaction's progress to minimize side reactions? Thin Layer Chromatography (TLC) is the most common and effective method. Develop a TLC system that clearly separates the starting material (sulfide), the intermediate (sulfoxide), and the final product (sulfone). By staining with an appropriate agent (e.g., potassium permanganate stain), you can visualize all three spots. This allows you to track the disappearance of the starting material and the intermediate, ensuring you only stop the reaction upon full conversion to the desired product.

FAQ 3: What are the recommended purity requirements for starting materials? Using high-purity starting materials and solvents is crucial for minimizing byproduct formation.[3] Impurities can act as catalysts for unwanted polymerization or side reactions. It is recommended to use reagents with ≥98% purity and anhydrous solvents where appropriate, especially in steps sensitive to water.

Part 4: Key Experimental Protocols

Protocol 1: Optimized Oxidation of N-Protected Thiomorpholine to its 1,1-Dioxide (This protocol is a generalized representation based on common oxidation procedures and should be adapted and optimized for the specific N-protected substrate being used.)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-protected thiomorpholine (1.0 eq) in a suitable solvent (e.g., water, acetic acid, or a mixture). Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: Prepare a solution of the oxidizing agent (e.g., 30% aqueous hydrogen peroxide, ~2.2 eq). Add the oxidant dropwise to the stirred solution of the thiomorpholine derivative over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material and sulfoxide intermediate are no longer visible.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and carefully quench any excess oxidant. For hydrogen peroxide, a small amount of sodium bisulfite or catalase can be added until a negative peroxide test (e.g., with potassium iodide starch paper) is obtained.[5]

  • Workup: Proceed with the appropriate aqueous workup, extraction, and purification (recrystallization or chromatography) to isolate the N-protected thiomorpholine 1,1-dioxide.

Protocol 2: Deprotection to Yield this compound HCl (This protocol is based on the hydrolysis of an amino-protected precursor as described in patent literature.)[4]

  • Setup: To a reaction flask, add the N-protected thiomorpholine 1,1-dioxide (1.0 eq) and water.

  • Hydrolysis: Under stirring at room temperature, slowly add concentrated hydrochloric acid.

  • Reaction & Monitoring: Stir the mixture and monitor by TLC until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove water and excess hydrochloric acid.

  • Purification: Recrystallize the resulting crude hydrochloride salt from a suitable solvent, such as ethanol, to yield the purified product.[4]

Part 5: Data Summary

ParameterPotential IssueRecommended ActionImpact on Purity/Yield
Reaction Concentration Polymeric byproduct formation[3]Decrease reactant concentration.Improves yield by minimizing side reactions.
Temperature (Oxidation) Incomplete reaction or decomposition.Maintain low temperature (0-10 °C) during addition, then allow to warm.[3]High purity, prevents degradation.
Oxidant Equivalents Sulfoxide impurity.Use a slight excess (e.g., 2.1-2.5 eq) and monitor via TLC.Drives reaction to completion for high purity.
Workup pH Product degradation.[3]Use buffered solutions (e.g., NaHCO₃) instead of strong acids/bases.Improves isolated yield by preventing loss.
Purification Method Thermal degradation.Use vacuum distillation or recrystallization over high-temp distillation.[3]Enhances purity and recovery of the final product.

Part 6: Visual Troubleshooting Workflow

G Start Problem Observed During Synthesis P1 High Level of Polymeric Byproducts? Start->P1 P2 Sulfoxide Impurity Detected? P1->P2 No S1 Reduce Reactant Concentration Improve Temperature Control Check Reagent Purity P1->S1 Yes P3 Product Degradation During Workup? P2->P3 No S2 Increase Oxidant Equivalents Extend Reaction Time/Temp Monitor via TLC P2->S2 Yes S3 Use Milder Workup (Buffers) Purify under Reduced Pressure Favor Recrystallization P3->S3 Yes End Synthesis Optimized P3->End No S1->P2 S2->P3 S3->End

Caption: Troubleshooting workflow for common synthesis issues.

References

  • BenchChem Technical Support Team. (2025). Managing reaction byproducts in multi-component thiomorpholine synthesis. Benchchem.
  • Organic Syntheses. cis-1,2-Cyclohexanediol. Organic Syntheses.
  • Chem-Impex. This compound.
  • Galić, N., et al. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • Google Patents. (2017). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....

Sources

Technical Support Center: Optimizing N-Amination of Thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-amination of thiomorpholine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully optimize your reaction conditions.

Introduction to N-Amination of Thiomorpholine 1,1-Dioxide

The N-amination of thiomorpholine 1,1-dioxide is a crucial transformation in medicinal chemistry and materials science. The resulting N-amino derivative serves as a valuable building block for synthesizing a variety of biologically active compounds and functional materials.[1][2] The parent compound, thiomorpholine 1,1-dioxide, is a stable, heterocyclic compound featuring a sulfone group that imparts unique chemical properties.[3][4] The nitrogen atom in the ring retains nucleophilicity, allowing for reactions like alkylation and acylation.[5] This guide focuses on the direct addition of an amino group to this nitrogen, a reaction that can be surprisingly challenging.

A common and effective reagent for this transformation is hydroxylamine-O-sulfonic acid (HOSA).[6] HOSA is an inorganic compound that acts as an aminating agent, capable of introducing an -NH2 group onto various substrates.[7] While seemingly straightforward, the success of this reaction is highly dependent on carefully optimized conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-amination of thiomorpholine 1,1-dioxide.

Issue 1: Low to No Product Formation

Question: I am attempting the N-amination of thiomorpholine 1,1-dioxide with hydroxylamine-O-sulfonic acid (HOSA), but I am observing very low conversion or no desired product at all. What are the likely causes and how can I fix this?

Answer: This is a common issue that can stem from several factors related to reagent quality, reaction setup, and conditions. Let's break down the potential causes and solutions.

Workflow for Troubleshooting Low Yield

Below is a systematic approach to diagnosing and resolving low yield issues.

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (Solvent, Temp, pH) check_reagents->check_conditions Reagents OK optimize Systematically Optimize Conditions check_reagents->optimize Reagents Degraded or Incorrect Stoichiometry analyze_side_products Analyze Crude Mixture for Side Products check_conditions->analyze_side_products Conditions Appear Correct check_conditions->optimize Suboptimal Conditions Identified analyze_side_products->optimize Side Products Identified

Caption: A decision tree for troubleshooting low product yield.

Pillar 1: Reagent Integrity and Stoichiometry

  • Hydroxylamine-O-Sulfonic Acid (HOSA) Quality: HOSA is hygroscopic and can degrade over time.[6] Ensure you are using a fresh, dry batch. It's advisable to store it in a desiccator.

  • Thiomorpholine 1,1-Dioxide Purity: The starting material should be pure. Impurities can interfere with the reaction.

  • Stoichiometry: An excess of the aminating agent is often required. Start with a 1.5 to 2.5 molar equivalent of HOSA relative to the thiomorpholine 1,1-dioxide.

Pillar 2: Reaction Conditions

  • Solvent Choice: The choice of solvent is critical. While HOSA is water-soluble, the reaction may proceed more efficiently in a biphasic system or in a polar aprotic solvent that can facilitate the interaction of the reactants.[6] Consider screening solvents like acetonitrile, DMF, or even a water/organic mixture.

  • pH Control: The pH of the reaction medium is paramount. The amination is typically carried out under basic conditions to deprotonate the thiomorpholine nitrogen, enhancing its nucleophilicity. However, excessively high pH can lead to the decomposition of HOSA. A systematic screening of bases (e.g., NaOH, KOH, Na2CO3) and their concentrations is recommended.

  • Temperature: While many aminations are run at room temperature, gentle heating (e.g., 40-60 °C) might be necessary to drive the reaction to completion. Monitor for decomposition at higher temperatures.

Experimental Protocol: Screening Reaction Conditions

  • Set up a parallel array of small-scale reactions (e.g., in vials).

  • To each vial, add thiomorpholine 1,1-dioxide (1.0 equiv.).

  • Add the chosen solvent.

  • Add the base (e.g., 2.0 equiv. of Na2CO3).

  • Add HOSA (1.5 - 2.5 equiv.).

  • Stir the reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

ParameterCondition 1Condition 2Condition 3
Solvent AcetonitrileWater1:1 Water/Dioxane
Base K2CO3NaOHTriethylamine
Temperature Room Temp50 °C70 °C
HOSA (equiv.) 1.52.02.5
Caption: Example of a table for systematic reaction condition screening.
Issue 2: Formation of Multiple Unidentified Side Products

Question: My reaction is consuming the starting material, but I am getting a complex mixture of products that are difficult to separate and identify. What could be causing this?

Answer: The formation of multiple side products often points to issues with reaction selectivity, reagent stability, or subsequent reactions of the desired product.

Potential Causes and Solutions:

  • Decomposition of HOSA: Under certain conditions (e.g., high temperature or extreme pH), HOSA can decompose, leading to various reactive species that can engage in side reactions.

  • Over-amination: While less common for a secondary amine, it's a possibility to consider, especially with highly reactive aminating agents or harsh conditions.

  • Ring Opening or Modification: The sulfone group is generally stable, but under forcing conditions, reactions involving the ring structure cannot be entirely ruled out.

  • Reaction with Solvent: Some solvents may not be inert under the reaction conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Start the reaction at a lower temperature to minimize decomposition and side reactions.

  • Optimize Base Addition: Add the base portion-wise to maintain a more controlled pH throughout the reaction.

  • Use a Milder Base: A weaker base like sodium bicarbonate might provide sufficient activation without promoting side reactions.

  • Confirm Product Stability: Once you have isolated some of the desired N-aminated product, subject it to the reaction conditions to see if it degrades or reacts further.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of N-amination with Hydroxylamine-O-sulfonic acid (HOSA)?

A1: HOSA acts as an electrophilic aminating agent.[7] The nitrogen of the thiomorpholine 1,1-dioxide acts as a nucleophile, attacking the nitrogen of HOSA. This results in the displacement of the sulfate as a leaving group. The reaction is typically facilitated by a base, which deprotonates the starting amine to increase its nucleophilicity.

AminationMechanism cluster_0 Mechanism of N-Amination Thiomorpholine Thiomorpholine 1,1-Dioxide (Nucleophile) DeprotonatedThiomorpholine Deprotonated Thiomorpholine HOSA HOSA (+H3N-OSO3-) TransitionState [Transition State] Product N-Amino Thiomorpholine 1,1-Dioxide TransitionState->Product Sulfate Sulfate (Leaving Group) TransitionState->Sulfate Base Base Base->Thiomorpholine Deprotonation DeprotonatedThiomorpholine->HOSA Nucleophilic Attack

Caption: Simplified mechanism of N-amination with HOSA.

Q2: Are there alternative aminating agents I can use?

A2: Yes, while HOSA is common, other electrophilic aminating agents exist. These include chloramine (NH2Cl) and various O-acyl hydroxylamines. However, these reagents may have different reactivity profiles and require their own optimization. Some may also be more hazardous to handle.

Q3: How can I effectively monitor the progress of this reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method. The starting material, thiomorpholine 1,1-dioxide, and the N-aminated product will likely have different polarities and thus different Rf values. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can track the disappearance of the starting material and the appearance of the product mass.

Q4: What are the key safety considerations for this reaction?

A4:

  • Hydroxylamine-O-sulfonic acid (HOSA): Can be corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Concentrated basic solutions are corrosive.

  • Solvents: Use solvents in a well-ventilated fume hood.

  • General Precautions: As with any chemical reaction, it's important to conduct a thorough safety assessment before starting.

References

  • Wikipedia. (2023). Hydroxylamine-O-sulfonic acid.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • Royal Society of Chemistry. (2022). Site-selective amination and/or nitrilation via metal-free C(sp2)–C(sp3) cleavage of benzylic and allylic alcohols. Chemical Science.
  • Google Patents. (n.d.). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ....
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
  • Wiley-VCH. (n.d.). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
  • NTU > IRep. (n.d.). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ChemBK. (2024). thiomorpholine, 1,1-dioxide.
  • YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review.
  • NIH. (n.d.). Oxidative β-C–H sulfonylation of cyclic amines. PMC.
  • Chemistry Steps. (n.d.). Reactions of Amines Practice Problems.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros.
  • NIH. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. PMC.
  • NIH. (2005). Exploring new uses for C-H amination: Ni-catalyzed cross-coupling of cyclic sulfamates.
  • NIH. (n.d.). Thiomorpholine 1,1-dioxide. PubChem.
  • ResearchGate. (n.d.). The selectivity in the reduction of cyclic N‐sulfonyl ketimines.
  • MDPI. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines.

Sources

4-Aminothiomorpholine 1,1-Dioxide stability and storage best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminothiomorpholine 1,1-Dioxide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and handling.

Introduction

This compound is a versatile heterocyclic building block used in pharmaceutical and agrochemical research. Its utility as a synthetic intermediate underscores the importance of maintaining its chemical purity and stability. The presence of a sulfone group generally enhances the photostability of related compounds. However, its amine functionality and potential sensitivity to atmospheric conditions necessitate careful storage and handling to prevent degradation. This guide provides best practices rooted in the chemical nature of the compound and established laboratory procedures for sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a freezer at temperatures of -20°C or lower. It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to mitigate potential degradation from atmospheric components. Additionally, the container should be protected from light.

Q2: The Safety Data Sheet (SDS) mentions storing it in a "cool, dry, well-ventilated area." Is freezer storage absolutely necessary?

While storage in a cool, dry, and well-ventilated place is a general guideline for many chemicals, the specific recommendation for freezer storage under an inert atmosphere for this compound is based on its potential sensitivity to air and moisture. For short-term storage or if a freezer is unavailable, a desiccator in a cool, dark place can be a temporary solution. However, for maintaining long-term purity, especially for use in sensitive downstream applications, freezer storage is the best practice.

Q3: Is this compound sensitive to light?

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color from its typical white or off-white appearance, clumping of the solid (indicating moisture absorption), or a noticeable change in its solubility profile. For a more accurate assessment, analytical techniques such as NMR, HPLC, or LC-MS should be used to check for the appearance of impurity peaks and to confirm the purity of the compound before use.

Q5: What are the primary degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, based on its structure, potential degradation pathways could include:

  • Hydrolysis: The amine group could be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: While the sulfur is already in a high oxidation state as a sulfone, other parts of the molecule could be susceptible to oxidation, particularly if exposed to air and light over extended periods. Studies on the biodegradation of thiomorpholine have shown that S-oxidation is a key step, though in this compound, the sulfur is already oxidized.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify the purity of your stock using an appropriate analytical method (e.g., HPLC, NMR).2. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample.3. Review your handling procedures to ensure they are suitable for an air- and moisture-sensitive compound.
Compound appears clumped or discolored Moisture absorption (hygroscopicity) or other forms of degradation.1. Do not use the compound if its physical appearance has changed.2. Ensure that the container is always tightly sealed after use.3. Store in a desiccator for short-term use and under an inert atmosphere in a freezer for long-term storage.
Difficulty dissolving the compound The compound may have degraded, or an inappropriate solvent is being used.1. Confirm the solubility of this compound in your chosen solvent. It is generally soluble in polar organic solvents.2. If solubility issues persist with a previously effective solvent, it may be a sign of degradation. Verify purity analytically.

Experimental Protocols

Protocol 1: Proper Handling of this compound

Given its potential air and moisture sensitivity, handling this compound in an inert atmosphere is recommended.

Objective: To safely aliquot the compound while minimizing exposure to air and moisture.

Materials:

  • This compound in its original container

  • Inert atmosphere glove box or a Schlenk line

  • Spatula

  • Analytical balance

  • Appropriate vials for aliquoting

Procedure:

  • Transfer the sealed container of this compound into the antechamber of a glove box.

  • Purge the antechamber with an inert gas (argon or nitrogen) according to the glove box operating procedures.

  • Once inside the main chamber, allow the container to equilibrate to the glove box temperature to prevent condensation.

  • Carefully open the container.

  • Using a clean, dry spatula, weigh the desired amount of the compound into a pre-tared vial.

  • Tightly seal the new vial and the original container.

  • If using a Schlenk line, perform the transfer under a positive pressure of inert gas.

Protocol 2: Accelerated Stability Study Design

This protocol outlines a general approach for assessing the stability of this compound under accelerated conditions.

Objective: To evaluate the short-term stability of the compound under elevated temperature and humidity.

Materials:

  • This compound

  • Stability chambers (e.g., 40°C/75% RH)

  • Analytical instrumentation (e.g., HPLC, LC-MS)

  • Appropriate sample containers

Procedure:

  • Prepare multiple, tightly sealed samples of the compound from the same batch.

  • Store the samples in a stability chamber at accelerated conditions (e.g., 40°C and 75% relative humidity).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from the chamber.

  • Analyze the sample for purity and the presence of any degradation products using a validated analytical method.

  • Compare the results to a control sample stored under recommended long-term conditions (-20°C).

Visualizations

Storage_Decision_Tree start Start: Storing 4-Aminothiomorpholine 1,1-Dioxide long_term Long-term Storage (> 1 month) start->long_term Duration? short_term Short-term Storage (< 1 month) start->short_term Duration? freezer Store at -20°C or below in a tightly sealed container long_term->freezer desiccator Store in a desiccator at room temperature short_term->desiccator inert_atm Store under inert atmosphere (Argon or Nitrogen) freezer->inert_atm dark Protect from light inert_atm->dark cool_dark Keep in a cool, dark place desiccator->cool_dark

Caption: Decision tree for the proper storage of this compound.

Handling_Workflow start Start: Handling Compound check_sensitivity Is the compound air/moisture sensitive? start->check_sensitivity yes Yes check_sensitivity->yes no No check_sensitivity->no inert_atm Handle in an inert atmosphere (glove box or Schlenk line) yes->inert_atm standard_bench Handle on a standard laboratory bench no->standard_bench aliquot Aliquot compound inert_atm->aliquot standard_bench->aliquot seal Tightly seal containers aliquot->seal store Store appropriately seal->store end End store->end

Caption: General workflow for handling chemically sensitive compounds.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Jeong, Y. C., Gao, C., Lee, I. S., et al. (2009). The considerable photostability improvement of photochromic terarylene by sulfone group. Tetrahedron Letters, 50(44), 6002-6004.
  • Górecki, K., et al. (2021).
  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly

Technical Support Center: Safe Handling and Disposal of 4-Aminothiomorpholine 1,1-Dioxide Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of waste containing 4-Aminothiomorpholine 1,1-Dioxide. As this compound is integral to various research and development activities, particularly in pharmaceuticals and agrochemicals, a robust understanding of its lifecycle management is critical for ensuring laboratory safety and regulatory compliance.[1]

Section 1: Compound Identification and Hazard Assessment

This section addresses the fundamental properties and potential risks associated with this compound, forming the basis for all safety protocols.

Q1: What are the key physicochemical properties of this compound?

Understanding the compound's properties is the first step in safe handling. Key characteristics are summarized below.

PropertyValueSource
Chemical Formula C₄H₁₀N₂O₂S[2][3]
Molar Mass 150.2 g/mol [2]
Appearance White to off-white solid, powder, or crystal[2]
Melting Point Approximately 100 - 135 °C[2][3]
Solubility Moderately soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol)[2]
pH (Aqueous Solution) Near-neutral (pH ~7)[2]
Q2: What are the primary hazards associated with this compound and its analogs?

While comprehensive toxicological data for this compound is not fully available, data from its parent compound, Thiomorpholine 1,1-dioxide, and other analogs provide a strong basis for hazard assessment.[4] The primary hazards are:

  • Skin Irritation: Causes skin irritation upon contact.[5][6]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[5][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][6]

  • Hazardous Combustion: When burned, it can release toxic and irritating gases, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[4]

Q3: Where can I find the most reliable, specific safety information for my batch of the chemical?

The most authoritative source of information is the Safety Data Sheet (SDS) provided by the manufacturer.[7] Under OSHA's Hazard Communication Standard, employers are required to have SDSs available for all hazardous chemicals in the workplace.[8] The SDS contains detailed sections on hazards, first-aid measures, firefighting measures, handling, storage, and disposal considerations.[4] Always review the SDS for the specific product you are using before beginning any experiment.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

This section provides actionable guidance on engineering controls and personal protection to minimize exposure during experimental work.

Q4: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A multi-layered PPE approach is essential. The following table outlines the minimum required PPE based on established laboratory safety standards.[9][10]

Body PartRequired PPERationale and Best Practices
Hands Chemical-impermeable gloves (e.g., Nitrile)Inspect gloves for damage before use. Change gloves every 30-60 minutes or immediately if contamination is suspected to prevent permeation.[11]
Eyes/Face Safety glasses with side-shields or chemical safety gogglesMust conform to OSHA 29 CFR 1910.133 or EN166 standards.[4] A face shield is recommended when there is a splash hazard.[11]
Body Impervious lab coat or gownProvides a barrier against incidental contact. Cuffed sleeves prevent exposure to the wrist and forearm.[11]
Respiratory NIOSH/MSHA-approved respiratorRequired when engineering controls are insufficient or when handling large quantities that could generate dust. Use in accordance with OSHA 29 CFR 1910.134.[4]
Q5: I need to weigh the solid powder. What precautions should I take to avoid inhalation?

The primary risk during weighing is the generation of airborne dust, which can be inhaled.[4] The causality is direct: disturbing the fine powder aerosolizes it. To mitigate this:

  • Use Engineering Controls: Always handle the powder within a certified chemical fume hood or a ventilated balance enclosure to capture any dust at the source.

  • Gentle Handling: Handle containers and spatulas carefully to minimize dust clouds.

  • Appropriate Respiratory Protection: If a ventilated enclosure is not available, a NIOSH-approved respirator is mandatory.[9]

Q6: What are the key storage requirements to maintain chemical integrity and safety?

Improper storage can lead to degradation of the compound and create safety hazards. This compound is known to be hygroscopic (absorbs moisture) and potentially air-sensitive.[4][9] Adhere to the following storage protocols:

  • Container: Keep in a tightly closed, original container.[2][4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if indicated by the supplier to maintain product quality.[4]

  • Location: Store in a cool, dry, and well-ventilated area.[2][3] A freezer set to -20°C is recommended for long-term storage.[12]

  • Segregation: Crucially, store away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[2][4]

Diagram: Key considerations for safe and effective storage.

Section 3: Spill Management and Emergency Procedures

This section provides clear, step-by-step instructions for responding to accidental releases and exposures.

Q7: I've spilled a small amount of the solid compound on the bench. How do I clean it up safely?

A prompt and correct response is critical to prevent exposure and contamination.

Protocol for Small Solid Spills:

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the full, mandatory PPE as described in Q4 (gloves, goggles, lab coat, and respirator if dust is present).[13]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Remove all sources of ignition.[13]

  • Contain & Collect: Gently sweep up the solid material. AVOID generating dust. Use tools that will not create sparks.[3][4] Place the swept material and any contaminated cleaning supplies into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Wash: Thoroughly wash hands and any exposed skin after the cleanup is complete.

Spill_Response_Workflow Start Spill Occurs Alert 1. Alert Personnel Isolate Area Start->Alert PPE 2. Don Full PPE (Gloves, Goggles, Coat, Respirator) Alert->PPE Ventilate 3. Ensure Ventilation Remove Ignition Sources PPE->Ventilate Collect 4. Gently Sweep Solid Place in Labeled Waste Container Ventilate->Collect Decontaminate 5. Decontaminate Surface (Solvent + Soap/Water) Collect->Decontaminate Dispose 6. Dispose of all materials as Hazardous Waste Decontaminate->Dispose Wash 7. Wash Hands Thoroughly Dispose->Wash End Response Complete Wash->End

Diagram: A systematic workflow for responding to a solid spill.
Q8: What should I do in case of skin or eye contact?

Immediate action is required to minimize harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs or persists, seek medical advice.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4][6]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Section 4: Waste Characterization and Disposal

Proper disposal is a legal and ethical responsibility, governed by strict regulations to protect human health and the environment.[14]

Q9: How do I classify waste containing this compound?

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[15] Waste containing this compound should be managed as hazardous waste .

The classification is based on:

  • Characteristic Wastes: While not explicitly tested, the compound's chemical family suggests it may meet criteria for reactivity or toxicity. A corrosive characteristic (pH ≤2 or ≥12.5) is unlikely given its near-neutral pH in solution.[2]

  • Listed Wastes: It is not explicitly an EPA-listed waste. However, if it is mixed with a listed solvent (e.g., methylene chloride, an F-listed waste), the entire mixture is considered hazardous.[16][17]

Q10: What is the correct procedure for collecting and disposing of this waste?

A systematic approach ensures safety and compliance.

Protocol for Waste Management:

  • Waste Segregation: Do NOT mix this waste with incompatible materials like strong acids, bases, or oxidizers in the same container.[2][18]

  • Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container. Ensure it is in good condition.

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and list any other constituents (e.g., solvents). The accumulation start date must also be on the label.

  • Accumulation: Keep the waste container sealed at all times, except when adding waste.[19] Store the container in a designated satellite accumulation area or central storage area that is secure and has secondary containment.

  • Final Disposal: The final disposal must be conducted through your institution's Environmental Health & Safety (EHS) office. They will arrange for pickup by a licensed hazardous waste disposal facility.[13] Methods often include controlled incineration with flue gas scrubbing to destroy the compound safely.[13]

Waste_Disposal_Decision_Pathway Start Generate Waste Containing This compound Classify Classify as Hazardous Waste Start->Classify Segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) Classify->Segregate Container Select Leak-Proof, Compatible Container Segregate->Container Label Label with 'Hazardous Waste', Contents, and Date Container->Label Accumulate Store in Designated Area (Keep Container Closed) Label->Accumulate Contact_EHS Contact EHS for Pickup Accumulate->Contact_EHS End Licensed Vendor Disposes via Controlled Incineration Contact_EHS->End

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Aminothiomorpholine 1,1-Dioxide. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during synthetic reactions involving this versatile nucleophilic building block.[1] As a valued reagent in the synthesis of novel therapeutics and agrochemicals, understanding its reactivity and potential pitfalls is crucial for successful experimental outcomes.[1]

This resource is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, offering field-proven insights to navigate reaction failures and optimize your synthetic strategies.

I. Core Characteristics of this compound

Before troubleshooting failed reactions, it is essential to understand the key properties of this compound.

PropertyValueSource
CAS Number 26494-76-8[2]
Molecular Formula C₄H₁₀N₂O₂S[2][3]
Molecular Weight 150.20 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Purity >95.0% (GC)
Storage Room temperature, in a cool, dark, and dry place under an inert atmosphere.[4]

II. Troubleshooting Common Failed Reactions

This section addresses specific problems you might face during common synthetic transformations with this compound.

A. Sulfonamide Synthesis

The reaction of this compound with sulfonyl chlorides is a fundamental method for creating sulfamides, a critical functional group in many bioactive molecules.

Question 1: My sulfonamide synthesis with this compound and an aryl sulfonyl chloride is resulting in a very low yield or no product at all. What are the likely causes?

Answer:

Low or no yield in this reaction typically points to issues with reagent quality, reaction conditions, or inherent reactivity challenges. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Handling:

    • Sulfonyl Chloride Integrity: Sulfonyl chlorides are notoriously sensitive to moisture. Hydrolysis to the corresponding sulfonic acid is a primary cause of reaction failure, as the sulfonic acid is unreactive towards the amine.

      • Recommendation: Always use a freshly opened bottle of the sulfonyl chloride or purify it before use. Handle it in a glovebox or under a positive pressure of an inert gas (e.g., nitrogen or argon). Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • This compound Purity: While generally stable, ensure your starting material is pure and has been stored correctly to avoid degradation.

      • Recommendation: Use a high-purity grade (>95%) and store it in a tightly sealed container in a cool, dark, and dry place.[4]

  • Reaction Conditions:

    • Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. If the HCl is not scavenged, it will protonate the amino group of this compound, rendering it non-nucleophilic.

      • Recommendation: Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine. For sluggish reactions, a stronger, non-nucleophilic base might be necessary.

    • Incorrect Temperature: While many sulfonamide formations proceed well at room temperature, some less reactive sulfonyl chlorides or sterically hindered substrates may require gentle heating. Conversely, excessive heat can lead to decomposition.

      • Recommendation: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If monitoring by TLC or LC-MS shows no progress, consider gentle heating (e.g., 40-50 °C).

    • Inappropriate Solvent: The solvent must be anhydrous and capable of dissolving all reactants.

      • Recommendation: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

  • Potential Side Reactions:

    • Competing Reactions with Bifunctional Sulfonyl Chlorides: If your sulfonyl chloride possesses other reactive sites, these may compete with the desired reaction.

    • Degradation of Products: The resulting sulfonamide may be unstable under the reaction or workup conditions.

Troubleshooting Workflow for Sulfonamide Synthesis

Caption: A flowchart for troubleshooting low yields in sulfonamide synthesis.

B. Acylation Reactions

The formation of amides via acylation with acid chlorides is another common application for this compound.

Question 2: I'm attempting to acylate this compound with benzoyl chloride, but the reaction is sluggish and gives a poor yield. What should I investigate?

Answer:

Similar to sulfonamide synthesis, acylation failures often stem from issues with reagents and reaction setup. However, the reactivity of acid chlorides introduces specific considerations.

  • Moisture Sensitivity: Like sulfonyl chlorides, acid chlorides are highly reactive towards water. Hydrolysis of the acid chloride to the unreactive carboxylic acid is a common problem.

    • Recommendation: Rigorously exclude moisture from your reaction. Use anhydrous solvents and oven-dried glassware.

  • Base Selection: The choice and amount of base are critical. The HCl generated must be neutralized to prevent the protonation of the starting amine.

    • Recommendation: Use at least one equivalent of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used as both a base and a solvent. For sterically hindered or less reactive substrates, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Steric Hindrance: If either your acyl chloride or the amine is sterically bulky, the reaction rate can be significantly reduced.

    • Recommendation: Consider increasing the reaction temperature or using a more reactive acylating agent if possible.

  • Solubility Issues: Poor solubility of either reactant in the chosen solvent can lead to a slow or incomplete reaction.

    • Recommendation: Ensure both this compound and the acyl chloride are soluble in the reaction solvent. Aprotic solvents like DCM, THF, or DMF are generally suitable.

Experimental Protocol: General Procedure for Acylation

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.05 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

C. Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.

Question 3: My reductive amination between this compound and a ketone is failing. I'm observing unreacted starting materials and potential side products. What could be the problem?

Answer:

Reductive amination is a two-step process in one pot: imine/enamine formation followed by reduction. Failure can occur at either stage.

  • Inefficient Imine/Enamine Formation:

    • Steric Hindrance: Ketones, especially hindered ones, can be slow to form imines with secondary amines. The N-amino group of this compound might also present some steric bulk.

    • pH Control: Imine formation is often acid-catalyzed. However, too much acid will protonate the amine, rendering it non-nucleophilic.

      • Recommendation: A small amount of a weak acid catalyst, such as acetic acid, is often beneficial. For difficult cases, pre-forming the imine, sometimes with the removal of water using a Dean-Stark trap, before adding the reducing agent can be effective.

  • Choice of Reducing Agent:

    • Reactivity: The reducing agent must be selective for the iminium ion over the carbonyl starting material.

      • Recommendation: Sodium triacetoxyborohydride (STAB) is a common and mild choice for reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling. Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting aldehyde or ketone, leading to alcohol byproducts.

    • Stability: Some reducing agents are sensitive to acidic conditions.

  • Side Reactions:

    • Aldehyde/Ketone Reduction: As mentioned, if a non-selective reducing agent is used, the starting carbonyl compound can be reduced to the corresponding alcohol.

    • Self-Condensation of the Carbonyl Compound: Aldehydes, in particular, can undergo aldol-type side reactions under basic or acidic conditions.

Logical Flow for Troubleshooting Reductive Amination

Reductive_Amination_Troubleshooting cluster_imine Imine Formation Optimization cluster_reduction Reduction Step Optimization Start Reductive Amination Fails Check_Imine_Formation 1. Confirm Imine Formation (TLC, LC-MS, NMR) Start->Check_Imine_Formation Check_Reduction_Step 2. Evaluate Reduction Step Check_Imine_Formation->Check_Reduction_Step Imine Forms Optimize_Imine Optimize_Imine Check_Imine_Formation->Optimize_Imine No Imine Formation Optimize_Conditions Optimize Reaction Conditions Check_Reduction_Step->Optimize_Conditions Reaction Successful Optimize_Reduction Optimize_Reduction Check_Reduction_Step->Optimize_Reduction Imine Not Reduced Add_Catalyst Add Acid Catalyst (e.g., AcOH) Optimize_Imine->Add_Catalyst Remove_Water Use Dean-Stark/Drying Agent Optimize_Imine->Remove_Water Preform_Imine Pre-form Imine Before Reduction Optimize_Imine->Preform_Imine Change_Reductant Switch Reducing Agent (e.g., STAB, NaBH3CN) Optimize_Reduction->Change_Reductant Adjust_pH Adjust pH for Reductant Stability Optimize_Reduction->Adjust_pH Vary_Temp Modify Temperature Optimize_Reduction->Vary_Temp

Caption: A logical workflow for troubleshooting failed reductive amination reactions.

III. Frequently Asked Questions (FAQs)

Q1: Is this compound stable to strongly basic conditions?

A1: this compound is generally stable to common organic bases like triethylamine and pyridine used in catalytic or stoichiometric amounts. However, prolonged exposure to very strong bases (e.g., organolithiums or alkali metal hydroxides at high temperatures) may lead to degradation. It is always advisable to perform a stability test under your specific reaction conditions if you have concerns.

Q2: I see multiple spots on my TLC after a reaction. What are some common side products?

A2: Besides unreacted starting materials, potential side products can include:

  • For sulfonylation/acylation: If your starting amine is not of high purity, you may see byproducts from the reaction of the electrophile with impurities. Double acylation or sulfonylation is generally not an issue with the secondary amine-like nitrogen of this compound.

  • For reductive amination: The primary side product is often the alcohol resulting from the reduction of the starting carbonyl compound.

  • Oligomerization/Polymerization: Under certain conditions, particularly with highly reactive bifunctional reagents, self-reaction or polymerization can occur.

Q3: What are the best practices for purifying products derived from this compound?

A3: The purification strategy will depend on the specific properties of your product.

  • Column Chromatography: Silica gel chromatography is a standard method. The polarity of the eluent system will need to be optimized based on the polarity of your product. Given the polar nature of the sulfone group, your products are likely to be relatively polar.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining high-purity material.

  • Acid-Base Extraction: If your product retains a basic nitrogen, an acid-base extraction can be a useful preliminary purification step to remove non-basic impurities.

Q4: Can I use this compound in N-alkylation reactions with alkyl halides?

A4: Yes, the amino group of this compound can act as a nucleophile to displace a halide from an alkyl halide. However, the success of the reaction will depend on the reactivity of the alkyl halide and potential steric hindrance. Primary alkyl halides will generally react more readily than secondary or tertiary halides. A base is typically required to scavenge the acid byproduct.

IV. References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved January 11, 2026, from [Link]

  • MDPI. (2024). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Retrieved January 11, 2026, from [Link]

  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved January 11, 2026, from [Link]

  • Frontiers. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved January 11, 2026, from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • MDPI. (2024). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved January 11, 2026, from [Link]

  • PubMed. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Retrieved January 11, 2026, from [Link]

  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved January 11, 2026, from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: A Guide to Preventing Oxidation of 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the definitive resource for researchers, scientists, and drug development professionals working with 4-Aminothiomorpholine 1,1-Dioxide. This guide offers in-depth, experience-driven strategies to mitigate the oxidative degradation of this critical compound, ensuring the integrity and reproducibility of your experimental results.

The Challenge: Understanding the Vulnerability of this compound

This compound is a cornerstone in modern medicinal chemistry, serving as a versatile building block in the synthesis of novel therapeutics.[1] Its utility, however, is matched by its susceptibility to oxidation, primarily at the exocyclic primary amine. This degradation can introduce impurities that compromise reaction outcomes, compound purity, and the reliability of biological data. This guide provides a comprehensive framework for understanding and preventing these oxidative pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of oxidative degradation for this compound?

A1: The principal site of oxidation is the primary amino group. The nitrogen's lone pair of electrons is susceptible to reaction with atmospheric oxygen and other oxidizing agents. This can lead to a variety of degradation products, including the corresponding oxime and various colored dimeric species. The sulfone group, being in its highest oxidation state, is generally stable under standard laboratory conditions.

Q2: How can I visually identify potential oxidation in my this compound sample?

A2: A pure sample of this compound should appear as a white to off-white solid.[2] The onset of oxidation is often signaled by a noticeable color change, with the sample potentially turning yellow, brown, or developing a pinkish hue. While color change is a strong indicator of degradation, it is not definitive. Therefore, analytical confirmation is always recommended to assess purity accurately.

Q3: Which analytical methods are most effective for detecting and quantifying oxidation?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough assessment of purity:

Analytical TechniquePurposeKey Indicators of Oxidation
LC-MS (Liquid Chromatography-Mass Spectrometry) Ideal for the sensitive detection and identification of impurities.Emergence of new peaks with molecular weights corresponding to potential oxidation byproducts.
¹H NMR (Proton Nuclear Magnetic Resonance) Provides insight into the overall purity of the bulk sample.Changes in the chemical shifts or integration values of protons near the amine group, and the appearance of new signals, can indicate the presence of impurities.
HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography) The gold standard for quantifying purity and separating impurities.A decrease in the area of the primary peak and the appearance of new peaks in the chromatogram are quantitative measures of degradation.

Troubleshooting Guide: Proactive Solutions to Common Challenges

This section provides actionable solutions to specific issues that may arise during the handling and use of this compound.

Issue 1: Sample Discoloration Observed Upon Arrival or During Long-Term Storage.
  • Underlying Cause: Unwanted exposure to atmospheric oxygen and/or light. The primary amine can undergo autoxidation, a process that can be catalyzed by light.

  • Immediate Response:

    • Carefully document the extent of the discoloration.

    • If possible, perform a preliminary purity assessment using TLC or LC-MS and compare it against a known standard.

  • Preventative Measures:

    • Inert Atmosphere is Crucial: Always store this compound under a dry, inert atmosphere such as argon or nitrogen.[3][4]

    • Protect from Light: Utilize amber vials or wrap containers in aluminum foil to prevent photo-induced degradation.[4]

    • Maintain Cold Chain: Storing the compound at reduced temperatures (2-8 °C is often recommended) will significantly slow the rate of decomposition.[2]

Issue 2: Inconsistent Reaction Yields and the Formation of Unexpected Byproducts.
  • Underlying Cause: The use of degraded starting material. Oxidized impurities can participate in side reactions or inhibit the desired transformation.

  • Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow for Inconsistent Reactions A Inconsistent Yields / Byproducts Observed B Analyze Starting Material Purity (LC-MS, NMR) A->B C Purity Below Acceptable Limit? B->C D Purify Starting Material (e.g., Recrystallization) or Use a New Batch C->D Yes E Review Reaction Conditions C->E No D->E F Are Solvents Degassed? E->F G Implement Solvent Degassing Protocol F->G No H Run Reaction Under Strict Inert Atmosphere (Ar/N2) F->H Yes G->H I Monitor Reaction Progress Analytically (TLC, LC-MS) H->I J Problem Resolved I->J

Caption: A systematic workflow for troubleshooting reactions involving this compound.

  • Elaboration on Key Workflow Steps:

    • Purity Verification: It is best practice to confirm the purity of your this compound before each use.

    • Solvent Deoxygenation: Dissolved oxygen in solvents is a common culprit in the oxidation of sensitive reagents.[5] Deoxygenate solvents by sparging with an inert gas for a minimum of 20-30 minutes prior to use.

    • Inert Reaction Environment: Ensure your reaction vessel is free of air and moisture by thoroughly purging with an inert gas. Maintain a positive pressure of this gas throughout the course of the reaction.[6][7]

Protocols for Optimal Handling and Use

Strict adherence to these protocols will minimize the risk of oxidative degradation.

Protocol 1: Aliquoting and Storing Solid this compound
  • Controlled Environment: Whenever possible, handle the solid material inside a glovebox or on a Schlenk line to maintain an inert atmosphere.[4]

  • Minimize Exposure: Weigh the desired quantity of the solid as efficiently as possible to reduce its exposure to the atmosphere.

  • Aliquot for Longevity: Subdivide the bulk material into smaller, single-use vials. This practice prevents the repeated exposure of the entire stock to potential contaminants.

  • Inert Gas Blanket: Before sealing, backfill each aliquot vial with a dry, inert gas.

  • Secure Sealing: Tightly cap the vials, using parafilm for an extra layer of protection.

  • Proper Storage Conditions: Store the aliquots in a desiccator at 2-8 °C, shielded from light.[2]

Protocol 2: Preparing a Stock Solution
  • Solvent Choice: Select a high-purity, anhydrous aprotic solvent.

  • Solvent Preparation: Thoroughly deoxygenate the chosen solvent by sparging with argon or nitrogen.

  • Dissolution under Inert Gas: In a vessel maintained under a positive pressure of inert gas, add the deoxygenated solvent to the pre-weighed solid.

  • Solution Storage: Store the resulting stock solution under an inert atmosphere, protected from light. For longer-term storage, consider freezing the solution. When ready to use, allow the solution to warm to ambient temperature gradually to prevent condensation from introducing moisture.

cluster_1 Recommended Handling and Storage Workflow Start Receive Compound Store_Bulk Store Bulk Under Inert Atmosphere (Ar/N2, 2-8 °C, Dark) Start->Store_Bulk Aliquot Aliquot into Single-Use Vials in a Glovebox or on a Schlenk Line Store_Bulk->Aliquot Store_Aliquot Store Aliquots Under Inert Atmosphere Aliquot->Store_Aliquot Purity_Check Confirm Purity Before Use (LC-MS, NMR) Store_Aliquot->Purity_Check Use Proceed with Experiment Purity_Check->Aliquot Purity Compromised Purity_Check->Use Purity Confirmed Prep_Solution Prepare Stock Solution with Deoxygenated Solvents Purity_Check->Prep_Solution Prep_Solution->Use

Caption: A flowchart illustrating the best practices for the handling and storage of this compound.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. While its primary amine presents an oxidative liability, this can be effectively managed through a conscientious approach to handling and storage. By implementing the protocols and troubleshooting strategies detailed in this guide, scientists can confidently utilize this valuable reagent, ensuring the accuracy and reproducibility of their work.

References

  • Bouling Chemical Co., Limited. "this compound." Bouling Chemical.
  • Chem-Impex. "this compound." Chem-Impex.
  • Diplomata Comercial. "Amine Storage Conditions: Essential Guidelines for Safety." Diplomata Comercial.
  • BenchChem. "Technical Support Center: Storage and Handling of Moisture-Sensitive Cyclic Amines." BenchChem.
  • Sigma-Aldrich. "Handling Air-Sensitive Reagents." Millipore Sigma.
  • Fisher Scientific. "Air-Sensitive Chemistry: Practical and Safety Considerations." Fisher Scientific.
  • Chem-Impex. "4-(2-Aminoethyl)thiomorpholine 1,1-dioxide." Chem-Impex.
  • MIT Department of Chemistry. "Handling air-sensitive reagents." MIT.

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-Aminothiomorpholine 1,1-Dioxide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental workflows. Our focus is on providing scientifically grounded, practical solutions to common challenges encountered during the detection and quantification of impurities.

Section 1: Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound using common analytical techniques. The solutions provided are based on established chromatographic and spectroscopic principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for purity assessment. However, the polar and basic nature of this compound can present challenges.

Question: Why am I observing significant peak tailing for the main this compound peak in my reverse-phase HPLC analysis?

Answer:

Peak tailing is a common issue when analyzing basic compounds like this compound on standard silica-based reverse-phase columns.[1] The primary cause is the interaction between the basic amine functionality of your analyte and acidic silanol groups present on the silica surface of the stationary phase.[1] This secondary interaction leads to poor peak shape and can compromise resolution and accurate quantification.

Here is a step-by-step guide to troubleshoot and resolve this issue:

Step 1: Mobile Phase pH Adjustment

  • Action: Lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate).

  • Causality: At a lower pH, the acidic silanol groups are protonated (Si-OH), minimizing their ionic interaction with the protonated amine analyte (R-NH3+). This ensures that the primary separation mechanism is hydrophobic interaction, leading to more symmetrical peaks.

Step 2: Introduce a Competing Base

  • Action: Add a small concentration (e.g., 0.1%) of a competing base, such as triethylamine (TEA), to your mobile phase.

  • Causality: The competing base will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from the analyte. This reduces the secondary interactions that cause peak tailing.

Step 3: Column Selection

  • Action: Switch to a column specifically designed for the analysis of polar or basic compounds. Options include:

    • End-capped columns: These have been treated to reduce the number of accessible free silanol groups.

    • Columns with a polar-embedded phase: These offer alternative interaction mechanisms that can improve peak shape for polar analytes.[2]

    • Hybrid particle columns: These are more stable at a wider range of pH values, offering more flexibility in mobile phase optimization.

Step 4: Reduce Sample Overload

  • Action: Dilute your sample and inject a smaller volume onto the column.

  • Causality: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion, including tailing.[1]

Question: My retention times are drifting with each injection. What is causing this variability?

Answer:

Retention time drift can invalidate your method by making peak identification unreliable. This issue often points to problems with the HPLC system or mobile phase stability.[3][4]

Troubleshooting Retention Time Drift:

  • Mobile Phase Composition: Ensure your mobile phase components are correctly proportioned and well-mixed.[3] If you are using an online mixing system, verify that the proportioning valve is functioning correctly.[3] Manually pre-mixing the mobile phase can help diagnose issues with the pump's mixing capabilities.[4]

  • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of analyses. Inadequate equilibration can lead to a gradual change in retention times as the column chemistry stabilizes.

  • Temperature Fluctuations: Column temperature has a significant impact on retention. Use a column oven to maintain a constant temperature and avoid fluctuations in the ambient laboratory environment.

  • Buffer Precipitation: If you are using a buffered mobile phase with a high organic content, the buffer salts can precipitate, leading to pressure fluctuations and retention time drift. Ensure your buffer is soluble in all mobile phase compositions used in your gradient.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. However, direct analysis of polar, heterocyclic amines can be challenging.

Question: I am seeing broad, tailing peaks, or no peak at all, for this compound and its potential impurities when using GC-MS. Why is this happening?

Answer:

This is a common problem when analyzing polar and active compounds like amines by GC.[5] The primary reasons are strong adsorption to active sites within the GC system and potential thermal degradation.

Troubleshooting GC Analysis of Amines:

Step 1: Deactivated Column and Liner

  • Action: Use a GC column and inlet liner that are specifically deactivated for the analysis of basic compounds.

  • Causality: Standard columns and liners have active sites (e.g., silanols) that can irreversibly adsorb or cause tailing of basic analytes.[5] Deactivated surfaces minimize these interactions.

Step 2: Derivatization

  • Action: Convert the polar amine to a less polar, more volatile derivative before analysis. A common method is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Causality: Derivatization blocks the active -NH2 group, reducing its polarity and improving its chromatographic behavior.[6] This leads to sharper peaks and better sensitivity.

Step 3: Optimize Injection Temperature

  • Action: Lower the injection port temperature.

  • Causality: this compound may be thermally labile. A high injection temperature can cause the compound to degrade in the inlet, resulting in a reduced or absent peak for the target analyte and the appearance of degradation-related peaks.[7]

Workflow for GC-MS Analysis of Polar Amines

Impurity_Workflow Start Bulk Sample of 4-Aminothiomorpholine 1,1-Dioxide HPLC_Screen HPLC-UV/MS Screening (Detect & Quantify Impurities) Start->HPLC_Screen GCMS_Screen GC-MS Screening (Volatiles & Residual Solvents) Start->GCMS_Screen Impurity_Detected Impurity > Threshold? HPLC_Screen->Impurity_Detected Report Report Findings GCMS_Screen->Report Isolate Isolate Impurity (Preparative HPLC) Impurity_Detected->Isolate Yes Impurity_Detected->Report No NMR_Analysis Structural Elucidation (1D/2D NMR, MS) Isolate->NMR_Analysis Identify Identify Structure NMR_Analysis->Identify Identify->Report

Sources

Technical Support Center: Strategies to Improve the Shelf Life of 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist to help you improve the shelf life of 4-Aminothiomorpholine 1,1-Dioxide.

Introduction

This compound is a versatile building block in pharmaceutical and agrochemical research.[1] Its unique structure, incorporating a thiomorpholine dioxide and an N-amino moiety, offers a wide range of synthetic possibilities. However, these same functional groups present inherent stability challenges that can impact the compound's shelf life, leading to decreased purity and inconsistent experimental outcomes. This guide provides a comprehensive overview of the potential degradation pathways of this compound and offers practical strategies to mitigate them, ensuring the integrity of your research.

Understanding the Degradation Pathways of this compound

The stability of this compound is primarily influenced by its susceptibility to oxidation, hydrolysis, N-N bond cleavage, and degradation by heat and light. Understanding these pathways is crucial for developing effective storage and handling strategies.

cluster_degradation Degradation Pathways cluster_products Degradation Products 4-Aminothiomorpholine_1_1-Dioxide This compound Oxidation Oxidation 4-Aminothiomorpholine_1_1-Dioxide->Oxidation O2, Light Hydrolysis Hydrolysis 4-Aminothiomorpholine_1_1-Dioxide->Hydrolysis H2O (Acid/Base) NN_Cleavage N-N Bond Cleavage 4-Aminothiomorpholine_1_1-Dioxide->NN_Cleavage Reductive/Oxidative/Photochemical Thermal_Photo Thermal/Photodegradation 4-Aminothiomorpholine_1_1-Dioxide->Thermal_Photo Heat, UV Light N_Oxide N-Oxide/Ring-Opened Products Oxidation->N_Oxide Sulfonic_Acid Sulfonic Acid Derivatives Hydrolysis->Sulfonic_Acid Thiomorpholine_Dioxide Thiomorpholine 1,1-Dioxide NN_Cleavage->Thiomorpholine_Dioxide Radical_Species Radical Species Thermal_Photo->Radical_Species

Caption: Potential degradation pathways of this compound.

Oxidation of the N-amino group: The lone pair of electrons on the nitrogen atom of the N-amino group makes it susceptible to oxidation, particularly in the presence of atmospheric oxygen. This can lead to the formation of N-oxides or more complex ring-opened byproducts.[2]

Hydrolysis of the Sulfone Group: While sulfones are generally stable, they can undergo hydrolysis under strongly acidic or basic conditions. This can lead to the opening of the thiomorpholine ring and the formation of sulfonic acid derivatives.

N-N Bond Cleavage: The N-N bond in the hydrazine-like moiety of this compound is a point of potential instability. This bond can be cleaved under various conditions, including reductive, oxidative, or photochemical stress, leading to the formation of thiomorpholine 1,1-dioxide and other degradation products.[3][4][5]

Thermal and Photodegradation: Exposure to elevated temperatures can provide the necessary energy to initiate and accelerate degradation reactions.[6] Similarly, exposure to light, especially UV radiation, can lead to photodegradation, often through the formation of reactive radical species.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Actions
Color change (e.g., yellowing) of the solid compound over time. Oxidation of the N-amino group.Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, opaque container. For long-term storage, a freezer (-20°C) is recommended.
Decreasing purity observed in analytical tests (e.g., HPLC) of stored samples. Slow oxidation and/or hydrolysis from atmospheric moisture.Store in a desiccator to minimize moisture exposure. For optimal stability, combine this with storage under an inert atmosphere.
Appearance of new, unexpected peaks in chromatograms after dissolving in a protic solvent. Solvent-mediated degradation.Use freshly distilled and degassed solvents for your experiments. Purge the solvent with an inert gas before use to remove dissolved oxygen.
Lower than expected reaction yields when using an older batch of the compound. Degradation of the starting material.Re-characterize the older batch using a suitable analytical method (e.g., HPLC, NMR) to determine its purity before use. If significant degradation has occurred, it is advisable to use a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. The ideal conditions are:

  • Temperature: In a freezer at -20°C.

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8]

  • Container: In a tightly sealed, opaque container, such as an amber glass vial, to protect from light and moisture.[9][10]

Q2: How does humidity affect the stability of solid this compound?

A2: Humidity can negatively impact the stability of solid this compound. Moisture in the air can be adsorbed onto the surface of the solid, potentially leading to hydrolysis of the sulfone group over time.[11][12] It can also facilitate oxidative degradation. Therefore, it is crucial to store the compound in a dry environment, such as in a desiccator.

Q3: Is it necessary to handle this compound under an inert atmosphere for routine weighing and sample preparation?

A3: For brief, routine procedures like weighing, handling in the open air is generally acceptable. However, to ensure the highest purity and prevent gradual degradation, especially for sensitive applications or long-term experiments, it is best practice to minimize exposure to the atmosphere. If possible, perform these manipulations in a glove box or under a stream of inert gas.

Q4: What types of packaging are best for storing this compound?

A4: To protect the compound from light-induced degradation, opaque packaging is essential. Amber glass vials are a common and effective choice as they block a significant portion of UV and visible light.[13][14] For highly sensitive applications, packaging the vial within a light-blocking outer container provides an additional layer of protection.

Q5: Are there any chemical additives that can improve the shelf life?

A5: The addition of antioxidants or free radical scavengers could potentially improve the shelf life by inhibiting oxidative degradation.[15][16][17] Common examples include hindered phenolic antioxidants (like BHT) or certain amine-based antioxidants. However, the compatibility of any additive with this compound and its intended application must be thoroughly evaluated to avoid any unwanted side reactions or interference.

Q6: How can I perform a quick stability check on my sample?

A6: A straightforward way to assess the stability of your sample is to use a chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). By comparing the chromatogram of your stored sample to that of a freshly opened sample or a reference standard, you can quickly identify the presence of degradation products and get a semi-quantitative measure of purity.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol allows for a rapid assessment of the stability of this compound under stressed conditions.

cluster_workflow Accelerated Stability Study Workflow Start Start Sample_Prep Prepare multiple small samples of This compound Start->Sample_Prep Storage_Conditions Store samples under different stress conditions (e.g., 40°C/75% RH, 60°C) Sample_Prep->Storage_Conditions Time_Points Analyze samples at defined time points (e.g., 0, 1, 2, 4 weeks) Storage_Conditions->Time_Points Analysis Analyze for purity and degradation products using HPLC Time_Points->Analysis Data_Evaluation Evaluate data to determine degradation rate and shelf life Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Workflow for an accelerated stability study.

Step-by-step methodology:

  • Sample Preparation: Aliquot several small, uniform samples of this compound into individual, appropriate containers (e.g., amber glass vials).

  • Initial Analysis (Time 0): Analyze one of the samples immediately to establish the initial purity and impurity profile. This will serve as your baseline.

  • Storage under Stress Conditions: Place the remaining samples in controlled environment chambers under accelerated conditions. Common conditions include elevated temperature and humidity (e.g., 40°C / 75% Relative Humidity) and elevated temperature alone (e.g., 60°C).[18][19][20]

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove a sample from each storage condition and analyze it for purity and the formation of degradation products using a validated analytical method like HPLC.

  • Data Analysis: Plot the purity of the compound as a function of time for each storage condition. This data can be used to estimate the degradation rate and predict the shelf life under normal storage conditions.

Protocol 2: Storage Under Inert Atmosphere

This protocol describes the proper procedure for storing this compound under an inert atmosphere to prevent oxidative degradation.

Step-by-step methodology:

  • Container Preparation: Place the vial containing this compound into a larger container, such as a desiccator or a sealable bag designed for inert atmospheres.

  • Purging: Connect a source of high-purity inert gas (nitrogen or argon) to the container.

  • Vacuum and Purge Cycles (for desiccators):

    • If using a desiccator with a vacuum stopcock, carefully evacuate the desiccator using a vacuum pump.

    • Slowly backfill the desiccator with the inert gas.

    • Repeat this vacuum-and-purge cycle at least three times to ensure the complete removal of air.

  • Continuous Flow (for bags or simple containers):

    • If using a sealable bag or a container with an inlet and outlet, gently flush the container with a slow, steady stream of inert gas for several minutes to displace the air.

  • Sealing: Once the container is filled with the inert gas, securely seal it. For desiccators, close the stopcock. For bags, use a heat sealer.

  • Storage: Store the sealed container in the recommended conditions (cool, dry, and dark).

References

  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC - NIH. (n.d.).
  • N–N Bond Cleavage of Hydrazines with a Multiproton-Responsive Pincer-Type Iron Complex | Journal of the American Chemical Society. (n.d.).
  • Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Photochemically-Induced N-N Bond Cleavage of N,N-Disubstituted Hydrazides - Sciforum. (n.d.).
  • Packaging for UV Protection: Bottle Solutions for Light Sensitive Products. (2020, December 1).
  • Protection of Light Sensitive Products - Pharmaguideline. (2015, February 15).
  • Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2 - E3S Web of Conferences. (n.d.).
  • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature - PMC - NIH. (n.d.).
  • Accelerated Storage Stability and Corrosion Characteristics Study Protocol | US EPA. (2025, April 18).
  • Photolabile Sulfinate Protecting Groups for SuFEx synthesis of sulfonyl fluorides, sulfonamides, and sulfones with applications in drug discovery and manufacture - Rutgers University Technology Transfer. (2025, January 30).
  • Amine Thermal Degradation - Bryan Research & Engineering, LLC. (2008, April 8).
  • Antioxidant action mechanisms of hindered amine stabilisers | Request PDF - ResearchGate. (2025, August 5).
  • Choosing the Right Packaging Material for Sensitive Skin Care Products. (n.d.).
  • Aromatic Amines Antioxidants - Performance Additives. (n.d.).
  • Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - PMC - NIH. (2025, December 2).
  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • UV Protection and Packaging: How Glass Colors Safeguard Light-Sensitive Products. (2025, July 4).
  • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature | ACS Applied Materials & Interfaces - ACS Publications. (2023, September 29).
  • How to choose packaging for photosensitive products - Panyue Packing. (2024, April 12).
  • Support Pore Structure and Composition Strongly Influence the Direct Air Capture of CO2 on Supported Amines - NIH. (n.d.).
  • Thermal Degradation and Corrosion of Amines for CO2 Capture - The University of Texas at Austin. (n.d.).
  • Amine Antioxidant 445 & 5057 Supply | Linchemical. (n.d.).
  • Humidity Effects on Sub-Ambient Direct Air Capture of CO 2 with Amine Functionalized Mg-Al LDHs and MMOs - ACS Publications. (n.d.).
  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. (n.d.).
  • (PDF) Therapeutic potential of free radical scavengers in neurological disorders. (n.d.).
  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022, October 19).
  • Stability testing of existing active substances and related finished products. (2023, July 13).
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. (n.d.).
  • Accelerated stability testing for chemicals: Shelf life / Expiry Date - Chemistry Stack Exchange. (2017, March 24).
  • Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - NIH. (n.d.).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - ACS Publications. (n.d.).
  • Piperidine - Wikipedia. (n.d.).
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (n.d.).
  • The natural polyamine spermine functions directly as a free radical scavenger - PMC - NIH. (n.d.).
  • Free Radical Scavenging Activity of Carbonyl-Amine Adducts Formed in Soybean Oil Fortified with Phosphatidylethanolamine - PMC - NIH. (n.d.).
  • Expiration Dating and Stability Testing for Human Drug Products - FDA. (2014, November 7).
  • Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. (n.d.).
  • Thermal degradation of piperazine and its structural analogs - ResearchGate. (2025, October 30).
  • US6800274B2 - Photostabilizers, UV absorbers, and methods of photostabilizing a sunscreen composition - Google Patents. (n.d.).

Sources

Validation & Comparative

A Comparative Reactivity Analysis of 4-Aminothiomorpholine 1,1-Dioxide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and agrochemical development, the strategic selection of molecular building blocks is paramount to achieving desired activity, selectivity, and pharmacokinetic properties. 4-Aminothiomorpholine 1,1-Dioxide has emerged as a versatile scaffold, valued for its unique structural and electronic characteristics.[1] It serves as a key intermediate in the synthesis of a range of bioactive compounds, including potential anti-cancer agents.[1] However, its utility in complex synthetic routes is critically dependent on a nuanced understanding of its chemical reactivity, particularly that of its primary amino group, in comparison to other commonly used amines.

This guide provides an in-depth, objective comparison of the reactivity of this compound against benchmark amines such as morpholine and piperidine. We will dissect the structural features that govern its reactivity, present experimental frameworks for quantifying these differences, and discuss the practical implications for synthetic strategy and drug design. The core factors influencing amine reactivity—basicity, nucleophilicity, and steric hindrance—will form the pillars of our analysis.[2][3]

The Decisive Role of Structure: An Electronic and Steric Overview

The reactivity of an amine is fundamentally dictated by the availability of the nitrogen's lone pair of electrons. In this compound, the electronic environment of the exocyclic primary amino group is profoundly influenced by the thiomorpholine 1,1-dioxide ring to which it is attached.

Key Structural Features:

  • Thiomorpholine 1,1-Dioxide Core: The central heterocyclic ring contains a sulfone group (SO₂).

  • Electron-Withdrawing Sulfone Group: The sulfone is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This group inductively pulls electron density away from the entire ring system.

  • Exocyclic Primary Amine (-NH₂): This is the primary site of reactivity for nucleophilic attack and protonation.

This contrasts sharply with amines like morpholine, where the ring oxygen is only weakly electron-withdrawing, and piperidine, where the alkyl chain is electron-donating.[4][5] The consequence of the potent inductive effect of the sulfone group is a significant reduction in electron density on the exocyclic nitrogen atom of this compound. This deactivation renders the amine less basic and less nucleophilic than its counterparts.

G cluster_workflow Competitive Acylation Workflow prep Prepare Equimolar Mixture (Amine A + Amine B) in Anhydrous DMSO reagent Add 0.5 eq. NHS Ester Reagent prep->reagent react React at RT (e.g., 60 min) reagent->react quench Quench Reaction (e.g., with Tris buffer) react->quench analyze Analyze Product Ratio (LC-MS / HPLC) quench->analyze

Sources

The Tale of Two Scaffolds: A Comparative Analysis of Thiomorpholine and Morpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Biological Impact of Sulfur-for-Oxygen Substitution in a Privileged Heterocycle

In the landscape of medicinal chemistry, the morpholine ring is a well-established "privileged scaffold," integral to the structure of numerous approved drugs due to its favorable physicochemical and metabolic properties.[1][2] Its sulfur analog, thiomorpholine, has steadily gained prominence as a versatile bioisostere, offering a nuanced approach to drug design.[3][4] The strategic substitution of oxygen with a sulfur atom significantly alters the stereoelectronic properties, lipophilicity, and metabolic stability of the resulting molecule, leading to a distinct and often enhanced biological activity profile.[3] This guide provides an in-depth comparative analysis of the biological activities of thiomorpholine and morpholine derivatives, supported by experimental data and protocols, to empower researchers in making informed decisions during the drug development process.

At a Glance: Physicochemical and Biological Distinctions

The fundamental difference between morpholine and thiomorpholine lies in the heteroatom at the 1-position of the saturated six-membered ring.[5][6] This seemingly subtle change from oxygen to sulfur has profound implications for the molecule's behavior in a biological system.

PropertyMorpholineThiomorpholineSignificance in Drug Design
Heteroatom OxygenSulfurThe larger size and lower electronegativity of sulfur compared to oxygen alter bond angles, ring conformation, and polarity.[7]
Lipophilicity LowerHigherIncreased lipophilicity in thiomorpholine derivatives can enhance membrane permeability and blood-brain barrier penetration.[3][4]
Hydrogen Bond Acceptor StrongWeakThe oxygen in morpholine is a strong hydrogen bond acceptor, while the sulfur in thiomorpholine is a weaker one, influencing receptor-ligand interactions.[8]
Metabolic Stability Generally stableSulfur can be oxidized to sulfoxide and sulfone, offering a "soft spot" for metabolism that can be leveraged for prodrug strategies or to fine-tune pharmacokinetic profiles.[3][4]
pKa Weakly basicWeakly basicBoth are weak bases, a property that can improve solubility and permeability.[9][10]

A Comparative Dive into Biological Activities

Both morpholine and thiomorpholine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[5][6] However, the substitution of sulfur for oxygen can lead to significant differences in potency and selectivity.

Anticancer Activity: A Tale of Enhanced Potency

Both scaffolds have been extensively explored in the development of anticancer agents.[11][12] They are often incorporated into molecules targeting various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][11]

Thiomorpholine Derivatives in Oncology:

Thiomorpholine-containing compounds have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[13] For instance, certain N-azole substituted thiomorpholine derivatives have shown remarkable cytotoxic activity.[14]

  • Quantitative Data: A study on thiazolyl thiomorpholine derivatives revealed potent activity against A549 (lung) and HeLa (cervical) cancer cell lines, with IC50 values of 10.1 µM and 30.0 µM, respectively, for the most active compound.[14] Another series of thiazole-thiomorpholine derivatives showed IC50 values against A549 cells ranging from 3.72 µM to 10.14 µM, with several compounds being more potent than the standard chemotherapy drug cisplatin (IC50 of 12.50 µM).[15]

Morpholine Derivatives in Oncology:

Morpholine is a key component in several anticancer drugs and clinical candidates.[16][17] For example, gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, features a morpholine ring that contributes to its pharmacokinetic profile.[16]

  • Quantitative Data: A series of morpholine-substituted quinazoline derivatives displayed significant cytotoxic activity against A549, MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines.[16][18] The most active compounds, AK-3 and AK-10, exhibited IC50 values as low as 3.15 µM against MCF-7 cells.[18]

Comparative Insights: The increased lipophilicity of thiomorpholine derivatives can contribute to better cell penetration and, in some cases, enhanced potency compared to their morpholine counterparts. The metabolic susceptibility of the sulfur atom also presents opportunities for designing tumor-activated prodrugs.

Experimental Workflow: In Vitro Anticancer Drug Screening

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., A549, MCF-7) seeding Seed cells in 96-well plates cell_culture->seeding incubation1 Incubate for 24h (37°C, 5% CO2) seeding->incubation1 treatment Add compounds to wells incubation1->treatment compound_prep Prepare serial dilutions of Thiomorpholine & Morpholine Derivatives compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_add Add MTT reagent incubation2->mtt_add incubation3 Incubate for 4h mtt_add->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize readout Measure absorbance (e.g., 570 nm) solubilize->readout data_proc Calculate % cell viability readout->data_proc ic50 Determine IC50 values data_proc->ic50

Caption: Workflow for in vitro cytotoxicity screening of compounds.

Antimicrobial Activity: A Broad Spectrum of Action

Both morpholine and thiomorpholine derivatives have been investigated for their potential as antimicrobial agents.[5][6] The incorporation of these scaffolds can lead to compounds with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[19][20]

Thiomorpholine Derivatives as Antimicrobials:

Thiomorpholine analogs have been associated with various pharmacological activities, including antibacterial and antimycobacterial properties.[19][21] For instance, S-oxide and S,S-dioxide thiomorpholine phenyloxazolidinones have been identified as potent antibacterial leads.[22]

  • Quantitative Data: Certain thiomorpholine derivatives have shown good activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) as low as 7.81 µg/mL.[5][6]

Morpholine Derivatives as Antimicrobials:

The morpholine moiety is present in some antibiotics and has been shown to enhance antibacterial activity.[23] Morpholine derivatives have demonstrated a broad spectrum of action against various bacterial strains.[20][24]

  • Quantitative Data: Some morpholine derivatives have shown high inhibitory action against 89.61% of bacterial strains tested, with some species being sensitive at concentrations as low as 6.25 mg/ml.[24]

Comparative Insights: The specific substitutions on the heterocyclic ring play a crucial role in determining the antimicrobial spectrum and potency for both classes of compounds. The ability to fine-tune lipophilicity with the thiomorpholine scaffold can be advantageous in targeting bacteria with different cell wall compositions.

Central Nervous System (CNS) Activity: Modulating Neurological Targets

The physicochemical properties of morpholine derivatives, such as their pKa and ability to form hydrogen bonds, make them well-suited for targeting the CNS.[9][25][26] They can improve solubility and permeability across the blood-brain barrier (BBB).[9][10]

Morpholine in CNS Drug Discovery:

Morpholine-containing compounds are being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for mood disorders and pain.[9][27] They can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO).[27]

Thiomorpholine in CNS Drug Discovery:

While less extensively studied than their morpholine counterparts in the CNS space, the increased lipophilicity of thiomorpholine derivatives suggests their potential for enhanced BBB penetration. This makes them an interesting scaffold for the development of novel CNS-active agents.

Comparative Insights: Morpholine's balanced hydrophilic-lipophilic nature is a key advantage for CNS drug design.[27] However, the greater lipophilicity of thiomorpholine could be strategically employed to achieve higher brain concentrations for specific targets.

Experimental Protocols

General Synthesis of N-Substituted Thiomorpholine Derivatives[3]

This protocol describes a general method for the synthesis of N-substituted thiomorpholines via nucleophilic substitution.

Materials:

  • Thiomorpholine

  • Appropriate solvent (e.g., acetonitrile, DMF)

  • Base (e.g., triethylamine, K2CO3)

  • Desired electrophile (e.g., alkyl halide, acyl chloride)

  • Standard laboratory glassware and stirring apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve thiomorpholine (1.0 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the base (1.2-2.0 equivalents) to the solution.

  • Slowly add the desired electrophile (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or an elevated temperature as required.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, work up the reaction mixture appropriately (e.g., aqueous wash, extraction with an organic solvent).

  • Purify the crude product using a suitable method, such as column chromatography, to obtain the desired N-substituted thiomorpholine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds (thiomorpholine and morpholine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion: Strategic Choices in Scaffold Hopping

The choice between a morpholine and a thiomorpholine scaffold is a strategic one in drug design, driven by the specific therapeutic target and desired pharmacokinetic profile. Morpholine remains a reliable and versatile scaffold, particularly for CNS applications where a balance of hydrophilicity and lipophilicity is crucial.[9][27] Thiomorpholine, on the other hand, offers a powerful alternative for enhancing lipophilicity, modulating metabolism, and potentially achieving higher potency in areas like oncology.[3][4] As our understanding of the nuanced effects of bioisosteric replacement grows, the thoughtful application of both these privileged scaffolds will continue to drive the discovery of novel and effective therapeutics.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Thiomorpholine/Morpholine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by derivatives.

References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]
  • Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
  • PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]
  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
  • IntechOpen. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. [Link]
  • ResearchGate. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review. [Link]
  • ResearchGate. (2020).
  • Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. [Link]
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
  • RSC Publishing. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]
  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
  • PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
  • PubMed. (2020).
  • PubMed. (n.d.). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. [Link]
  • ResearchGate. (n.d.).
  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
  • Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]
  • EDP Sciences. (2024).
  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]
  • ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. [Link]
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
  • PubMed Central. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. [Link]
  • MDPI. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. [Link]
  • PubMed. (n.d.).
  • ResearchGate. (2025). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. [Link]
  • PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. [Link]
  • ACS Publications. (n.d.).
  • Wikipedia. (n.d.). Thiomorpholine. [Link]

Sources

evaluating the metabolic stability of 4-Aminothiomorpholine 1,1-Dioxide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by intensely focusing on Google searches to find everything about the metabolic stability of 4-Aminothiomorpholine 1,1-Dioxide derivatives. I am specifically targeting known metabolic pathways and common degradation products. My goal is to compile a thorough dataset, and identify any gaps for further investigation.

Expanding Search Parameters

I am now broadening my Google search. I'm focusing on finding bioanalytical methods to quantify these derivatives. Also, I'm seeking comparative data with other scaffolds to identify gaps in my current dataset. I am beginning to outline an experimental design to evaluate metabolic stability in vitro, looking at liver microsomes, and hepatocytes, using LC-MS/MS.

Structuring Comparative Analysis

I'm now focusing on organizing the information I have collected. I'm building a framework for a comparison guide. I'll start with the importance of metabolic stability. Next will be a detailed experimental design, and then a step-by-step liver microsomal stability protocol, complete with a Graphviz diagram for visual clarity. After that, I will present hypothetical metabolic stability data and create another Graphviz diagram to map potential metabolic pathways.

Defining Initial Scope

I'm now diving deeper into the specifics. I'm focusing my Google searches on metabolic stability data for this compound derivatives. I am seeking protocols for in vitro assays, and information about drug metabolism by cytochrome P450 enzymes. I will begin structuring my comparison guide with a clear introduction to metabolic stability.

A Senior Application Scientist's Guide to Validating the Anti-proliferative Activity of 4-Aminothiomorpholine 1,1-Dioxide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Thiomorpholine Dioxides in Oncology

In the landscape of medicinal chemistry, the thiomorpholine scaffold has garnered significant attention as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] The substitution of morpholine's oxygen with a sulfur atom modifies the ring's physicochemical properties, such as lipophilicity and metabolic stability, offering a strategic advantage in drug design.[1] Specifically, the 4-aminothiomorpholine 1,1-dioxide core has been identified as a versatile building block in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer drugs.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-proliferative activity of novel this compound analogs, ensuring both scientific integrity and reproducible outcomes.

Hypothesized Mechanism of Action: Targeting Key Cancer Pathways

While the precise mechanism for every new analog requires empirical validation, existing research on thiomorpholine derivatives points towards the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[1][3] A primary putative target is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[5][6][7][8] Its over-activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][9] The thiomorpholine scaffold has been explored for its potential to inhibit components of this pathway.[1] Additionally, some heterocyclic scaffolds similar to thiomorpholine have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), another key player in cancer cell proliferation.[10][11]

Therefore, a logical starting hypothesis is that this compound analogs may exert their anti-proliferative effects by modulating the PI3K/Akt/mTOR and/or EGFR signaling cascades, ultimately leading to cell cycle arrest and apoptosis.

Signaling_Pathway_Hypothesis cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Analog 4-Aminothiomorpholine 1,1-Dioxide Analog Analog->RTK Inhibits? Analog->PI3K Inhibits?

Caption: Hypothesized mechanism of action for this compound analogs.

Experimental Validation Workflow: A Step-by-Step Approach

A robust validation of anti-proliferative activity requires a multi-faceted approach, starting with broad cytotoxicity screening and progressively moving towards more mechanistic assays. The following workflow provides a logical sequence for characterizing novel analogs.

Experimental_Workflow Start Synthesized Analog Screening Cytotoxicity Screening (SRB or MTT Assay) Start->Screening IC50 Determine IC50 Values Screening->IC50 CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Mechanism Mechanistic Studies (e.g., Western Blot for PI3K/Akt pathway proteins) CellCycle->Mechanism Apoptosis->Mechanism Conclusion Characterized Analog Mechanism->Conclusion

Caption: Workflow for validating the anti-proliferative activity of novel analogs.

Part 1: Initial Cytotoxicity Screening

The first step is to determine the concentration-dependent cytotoxic effects of the analogs on a panel of cancer cell lines. The Sulforhodamine B (SRB) assay is often preferred over the MTT assay as it measures total protein content, making it less susceptible to interference from compounds that affect cellular metabolism.[12]

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay[12][13][14]
  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium.

    • Replace the existing medium with 100 µL of medium containing the desired concentrations of the analogs. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • Cell Fixation:

    • Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow to air dry.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: Elucidating the Mode of Action

Once the IC50 values are established, the next step is to investigate how the compounds inhibit cell proliferation. This involves assessing their effects on the cell cycle and their ability to induce programmed cell death (apoptosis).

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining[15][16][17][18][19]
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the analog at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (cells can be stored at -20°C for several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Detailed Protocol: Apoptosis Detection by Annexin V/PI Staining[20][21][22][23][24]
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the analog at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. Wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry:

    • Analyze the cells immediately by flow cytometry.

    • The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[15]

Comparative Analysis of Analogs and Benchmarking

A crucial aspect of this guide is the objective comparison of the synthesized analogs. The data generated from the cytotoxicity assays should be compiled into a clear, comparative table.

Analog IDModificationCancer Cell Line A IC50 (µM)Cancer Cell Line B IC50 (µM)Cancer Cell Line C IC50 (µM)
Parent Compound This compound>100>100>100
Analog 1 R1 = Phenyl15.222.518.9
Analog 2 R1 = 4-Chlorophenyl8.712.19.5
Analog 3 R2 = Methyl25.630.128.4
Doxorubicin Reference Compound0.81.20.9

This is example data and should be replaced with experimental results.

This table allows for a quick assessment of structure-activity relationships (SAR). For example, the hypothetical data above suggests that the addition of a 4-chlorophenyl group (Analog 2) enhances anti-proliferative activity compared to an unsubstituted phenyl group (Analog 1). Furthermore, benchmarking against a standard chemotherapeutic agent like Doxorubicin provides context for the potency of the novel compounds.

This guide outlines a systematic and robust methodology for the validation of the anti-proliferative activity of novel this compound analogs. By following this workflow, researchers can generate high-quality, reproducible data that will clearly define the cytotoxic potential and preliminary mechanism of action of their compounds.

Future work should focus on analogs that demonstrate potent and selective activity. Mechanistic studies can be expanded to include Western blotting to probe for the phosphorylation status of key proteins in the PI3K/Akt and EGFR pathways, confirming target engagement. Promising candidates can then be advanced to more complex in vitro models, such as 3D spheroids, and eventually to in vivo studies to assess their therapeutic potential in a more physiologically relevant context.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Castillo, J. J., & Vivanco, I. (2015). PI3K/Akt signalling pathway and cancer. PubMed.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
  • PMC. (n.d.). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review.
  • iGentBio. (n.d.). SRB Cytotoxicity Assay (CV0009).
  • Frontiers. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Boster Bio. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • MDPI. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line.
  • NIH. (2019). A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives.
  • PubMed. (n.d.). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives.
  • NIH. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
  • PubMed. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell.
  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • PubMed. (n.d.). Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • PubMed. (2020). Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives.
  • ResearchGate. (n.d.). Antiproliferative activity (% growth inhibition) of compounds here....

Sources

A Framework for Assessing the Performance of Novel Thiomorpholine-Based Herbicide Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless challenge of weed management in agriculture necessitates the continuous discovery and development of novel herbicides with diverse modes of action. The thiomorpholine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal and agrochemical research due to its favorable physicochemical properties and diverse biological activities.[1][2] Specifically, 4-Aminothiomorpholine 1,1-Dioxide presents a versatile starting point for the synthesis of new chemical entities with potential herbicidal properties.[3] Its structural features suggest possibilities for creating molecules that can interact with various biological targets in plants.

I. Synthesis and Primary Screening of a Candidate Herbicide Library

The initial step in assessing a new chemical class of herbicides is the synthesis of a diverse library of analogues. Starting from this compound, a variety of substituents can be introduced to explore the structure-activity relationship (SAR).

Experimental Protocol: Primary Herbicidal Activity Screening

The objective of the primary screen is to identify "hit" compounds with significant herbicidal activity from the synthesized library. This is typically achieved through pre-emergence and post-emergence assays on a small, representative panel of monocotyledonous (grass) and dicotyledonous (broadleaf) weeds.

1. Plant Material and Growth Conditions:

  • Select a panel of indicator weed species, for example:

    • Monocots: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis)

    • Dicots: Velvetleaf (Abutilon theophrasti), Common lambsquarters (Chenopodium album)

  • Sow seeds in pots containing a standardized soil mix.

  • Grow plants in a controlled environment (greenhouse or growth chamber) with optimized temperature, humidity, and light conditions.

2. Pre-emergence Application:

  • Apply the test compounds at a single, high rate (e.g., 1000 g a.i./ha) to the soil surface immediately after sowing the weed seeds.

  • Include a non-treated control and a commercial standard herbicide for comparison.

  • Water the pots to incorporate the compounds.

  • Assess herbicidal effects (e.g., prevention of emergence, stunting, chlorosis) at 14-21 days after treatment (DAT).

3. Post-emergence Application:

  • Grow the weed species to a specific growth stage (e.g., 2-3 leaf stage).

  • Apply the test compounds at the same high rate (e.g., 1000 g a.i./ha) as a foliar spray.

  • Include a non-treated control and a relevant commercial standard.

  • Assess phytotoxicity (e.g., necrosis, chlorosis, growth inhibition) at 7, 14, and 21 DAT.

4. Data Collection and Hit Identification:

  • Visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill).

  • Compounds showing significant herbicidal activity (e.g., >80% control) on one or more weed species are considered "hits" and are advanced to secondary screening.

Workflow for Primary Screening

cluster_0 Synthesis & Preparation cluster_1 Greenhouse Assays cluster_2 Data Analysis Synthesis Synthesize Library from 4-Aminothiomorpholine 1,1-Dioxide Formulation Formulate Compounds for Application Synthesis->Formulation Pre_App Pre-emergence Application Formulation->Pre_App Post_App Post-emergence Application Formulation->Post_App Planting Sow Weed Seeds Planting->Pre_App Growth Grow Weeds to 2-3 Leaf Stage Planting->Growth Assessment Visual Assessment (0-100% Control) Pre_App->Assessment Post_App->Assessment Growth->Post_App Hit_ID Identify Hits (>80% Control) Assessment->Hit_ID Secondary Screening Secondary Screening Hit_ID->Secondary Screening

Caption: Workflow for primary screening of novel herbicide candidates.

II. Secondary Performance Evaluation of Hit Compounds

Promising candidates from the primary screen undergo a more rigorous evaluation to characterize their herbicidal profile in detail.

A. Weed Control Spectrum

The goal is to determine the range of weeds controlled by the herbicide candidates.

Experimental Protocol:

  • Expand the panel of weed species to include agronomically important and difficult-to-control weeds.

  • Conduct pre- and post-emergence assays as described for the primary screen, but with a wider range of species.

  • Include multiple application rates to understand the dose-response relationship for each species.

Data Presentation: The results are typically presented in a table summarizing the percentage of control for each species at different application rates.

Table 1: Hypothetical Weed Control Spectrum of a this compound Derivative (Compound X)

Weed SpeciesCommon NameGrowth StageApplication Rate (g a.i./ha)% Control (21 DAT)
Echinochloa crus-galliBarnyardgrassPost-em25095
Setaria faberiGiant FoxtailPost-em25090
Amaranthus retroflexusRedroot PigweedPost-em25085
Ambrosia artemisiifoliaCommon RagweedPost-em25070
Abutilon theophrastiVelvetleafPost-em25080
Cyperus esculentusYellow NutsedgePost-em25040
B. Crop Selectivity

A critical performance parameter is the herbicide's safety to major crops.

Experimental Protocol:

  • Select a panel of important crops (e.g., corn, soybean, wheat, cotton, canola).

  • Conduct pre- and post-emergence applications of the herbicide candidates at 1x and 2x the anticipated use rate.

  • Visually assess crop injury (phytotoxicity) at regular intervals (e.g., 7, 14, 21 DAT) on a scale of 0% (no injury) to 100% (crop death).

  • For promising candidates, conduct yield trials to confirm crop safety.

Data Presentation: Crop selectivity data is often presented in a table showing the percentage of injury at different rates and timings.

Table 2: Hypothetical Crop Selectivity of Compound X

Crop SpeciesApplication TimingApplication Rate (g a.i./ha)% Injury (14 DAT)
Corn (Zea mays)Post-em2505
Corn (Zea mays)Post-em50015
Soybean (Glycine max)Post-em25010
Soybean (Glycine max)Post-em50025
Wheat (Triticum aestivum)Post-em25060
Wheat (Triticum aestivum)Post-em50085
C. Dose-Response Studies

These studies determine the effective dose of the herbicide required to control specific weeds.

Experimental Protocol:

  • Select key target weed species.

  • Apply the herbicide at a range of doses (typically 6-8) that are expected to produce a response from 0% to 100% control.

  • At a set time point (e.g., 21 DAT), harvest the above-ground biomass of the treated and untreated plants.

  • Calculate the dose that causes a 50% reduction in growth (GR₅₀) or a 50% inhibition of a specific parameter (ED₅₀) using appropriate statistical software.

III. Mode of Action (MoA) Elucidation

Identifying the MoA of a novel herbicide is crucial, especially for managing herbicide resistance. For a novel chemical class like thiomorpholine derivatives, the MoA is unknown and requires investigation.

Hypothetical MoAs and Investigative Approaches
  • Inhibition of Amino Acid Synthesis (e.g., ALS or EPSPS inhibitors):

    • Symptomology: Slow action, stunting, chlorosis of new growth.

    • Experimental Approach: In vitro enzyme assays using isolated acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).

  • Inhibition of Photosynthesis:

    • Symptomology: Rapid chlorosis and necrosis.

    • Experimental Approach: Measure chlorophyll fluorescence in treated plants.

  • Inhibition of Fatty Acid Synthesis (e.g., ACCase inhibitors):

    • Symptomology: Growth cessation in grasses, chlorosis of new leaves.

    • Experimental Approach: In vitro assays with isolated acetyl-CoA carboxylase (ACCase).[7]

  • Synthetic Auxins:

    • Symptomology: Epinasty, twisting, and malformation of broadleaf weeds.

    • Experimental Approach: Gene expression studies on auxin-responsive genes.

Workflow for MoA Investigation

Observe Observe Symptomology in Whole Plants Physiological Physiological Assays (e.g., Chlorophyll Fluorescence) Observe->Physiological Biochemical Biochemical Assays (Target Enzyme Inhibition) Observe->Biochemical MoA Identify Potential Mode of Action Physiological->MoA Biochemical->MoA Molecular Molecular Studies (Gene Expression) Molecular->MoA

Caption: A multi-pronged approach to elucidating the mode of action.

IV. Toxicological and Environmental Profile

Early-stage assessment of the toxicological and environmental profile is essential for the development of a successful and sustainable herbicide.

  • Mammalian Toxicity: Initial screens for acute oral, dermal, and inhalation toxicity.

  • Ecotoxicology: Studies on non-target organisms such as fish, daphnia, algae, and beneficial insects (e.g., bees).

  • Environmental Fate: Preliminary studies on soil persistence (half-life), leaching potential, and metabolism in soil and water.

Conclusion

The journey from a novel chemical scaffold like this compound to a commercially viable herbicide is long and requires a systematic and rigorous assessment of performance. This guide provides a comprehensive framework for researchers to evaluate candidate compounds, from initial discovery through to detailed characterization. By following these self-validating protocols and employing clear data presentation, researchers can effectively identify and advance promising new herbicides to address the ongoing challenges in global agriculture.

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Google Patents. Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.
  • MDPI. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
  • ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

Sources

A Comparative Guide to Advanced Polymers: The Impact of 4-Aminothiomorpholine 1,1-Dioxide on Material Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, side-by-side experimental comparison of polymers synthesized with and without 4-Aminothiomorpholine 1,1-Dioxide. We move beyond mere data presentation to explore the causal relationships between monomer structure and final polymer performance, offering researchers, scientists, and drug development professionals a clear understanding of how this unique monomer can be leveraged to create materials with tailored properties.

Introduction: The Rationale for a Specialized Monomer

In the pursuit of advanced materials, the selection of monomers is a critical first step that dictates the ultimate properties of the polymer.[1][2] While common monomers form the backbone of countless materials, functional monomers are employed to introduce specific characteristics such as enhanced thermal stability, tailored solubility, or stimuli-responsiveness.[3]

This compound is a heterocyclic compound distinguished by two key functional moieties: a reactive secondary amine and a highly polar sulfone group (SO₂).[4] This structure suggests its potential as a valuable building block for creating polymers with unique intermolecular interactions and enhanced performance profiles.[5] This guide hypothesizes that the incorporation of this monomer will lead to significant improvements in thermal stability and hydrophilicity compared to a structurally analogous polymer lacking the sulfone group. We will investigate this through a rigorous, parallel synthesis and characterization workflow.

Experimental Design: A Tale of Two Polymers

To isolate the specific contributions of the this compound monomer, we have designed a parallel synthesis experiment. We will create two distinct polyamides via interfacial polymerization, a robust method for forming high-molecular-weight polymers. The only variable will be the amine-containing monomer.

  • Polymer A (Test Polymer): Synthesized using This compound .

  • Polymer B (Control Polymer): Synthesized using 4-Aminomorpholine , a close structural analog without the dioxide group, to establish a performance baseline.

The diacid chloride chosen for this reaction is Terephthaloyl chloride , a common and rigid comonomer that will ensure the formation of a semi-crystalline polyamide, allowing for clear characterization of thermal and mechanical properties.

Visualizing the Synthesis Workflow

The following diagram outlines the parallel synthesis process for both polymers.

G cluster_0 Aqueous Phase Preparation cluster_1 Organic Phase Preparation cluster_2 Interfacial Polymerization cluster_3 Purification & Isolation A1 Dissolve 4-Aminothiomorpholine 1,1-Dioxide in Water + NaOH A3 Combine Aqueous & Organic Phases with Vigorous Stirring A1->A3 B1 Dissolve 4-Aminomorpholine in Water + NaOH B3 Combine Aqueous & Organic Phases with Vigorous Stirring B1->B3 A2 Dissolve Terephthaloyl Chloride in Dichloromethane A2->A3 A2->B3 A4 Precipitate, Filter, Wash (Water & Methanol) A3->A4 B4 Precipitate, Filter, Wash (Water & Methanol) B3->B4 A5 Dry Under Vacuum at 60°C A4->A5 B5 Dry Under Vacuum at 60°C B4->B5 A6 Yield Polymer A A5->A6 B6 Yield Polymer B (Control) B5->B6 G cluster_0 Chemical & Molecular Characterization cluster_1 Thermal & Mechanical Property Analysis cluster_2 Physicochemical Property Analysis Input Polymer Sample (A or B) FTIR FTIR Spectroscopy (Verify Functional Groups) Input->FTIR NMR NMR Spectroscopy (Confirm Structure) Input->NMR GPC Gel Permeation Chromatography (Determine Mw, Mn, PDI) Input->GPC DSC Differential Scanning Calorimetry (Measure Glass Transition, Tg) Input->DSC TGA Thermogravimetric Analysis (Assess Thermal Stability, Td) Input->TGA DMA Dynamic Mechanical Analysis (Measure Stiffness vs. Temp) Input->DMA Sol Solubility Testing (Assess Polarity) Input->Sol

Caption: Comprehensive characterization workflow for the synthesized polymers.

  • Fourier Transform Infrared (FTIR) Spectroscopy

    • Rationale: FTIR is a rapid and effective technique to confirm the success of the polymerization by identifying key functional groups. [6][7]We will look for the appearance of the amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) and the disappearance of the acid chloride C=O stretch (~1800 cm⁻¹).

    • Protocol: A small amount of dry polymer is placed on the diamond crystal of an ATR-FTIR spectrometer. A spectrum is collected from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Rationale: NMR provides detailed information about the chemical structure, confirming the monomer integration and polymer backbone. [6][8] * Protocol: Dissolve ~10 mg of polymer in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR spectra on a 400 MHz spectrometer.

  • Gel Permeation Chromatography (GPC)

    • Rationale: GPC is essential for determining the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the polymers. [8][9]These parameters are crucial as they directly influence the material's mechanical properties.

    • Protocol: Dissolve the polymer in a suitable mobile phase (e.g., DMF with 0.01 M LiBr) at a concentration of 2 mg/mL. Inject the solution into a GPC system equipped with a refractive index (RI) detector and polystyrene calibration standards.

  • Differential Scanning Calorimetry (DSC)

    • Rationale: DSC is used to measure key thermal transitions, most importantly the glass transition temperature (Tg), which defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. [7][9] * Protocol: Seal 5-10 mg of polymer in an aluminum DSC pan. Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere. The Tg is determined from the midpoint of the transition in the second heating cycle.

  • Thermogravimetric Analysis (TGA)

    • Rationale: TGA measures the change in mass of a sample as a function of temperature, providing critical data on the material's thermal stability and decomposition temperature (Td). [9][10] * Protocol: Place 5-10 mg of polymer in a ceramic TGA pan. Heat the sample from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere. The decomposition temperature is defined as the temperature at which 5% weight loss occurs.

  • Solubility Testing

    • Rationale: This simple test provides qualitative insights into the polymer's polarity, which is expected to be significantly influenced by the sulfone group.

    • Protocol: Attempt to dissolve 10 mg of each polymer in 1 mL of various solvents, ranging from nonpolar (Toluene), polar aprotic (DMSO, DMF), to polar protic (Water, Ethanol) at room temperature. Observe and record solubility.

Results: A Side-by-Side Data Comparison

The following tables summarize the quantitative data obtained from the characterization of Polymer A (with this compound) and Polymer B (Control).

Table 1: Molecular Weight and Distribution

Parameter Polymer A Polymer B (Control)
Weight-Avg. MW (Mw) 45,200 g/mol 41,500 g/mol
Number-Avg. MW (Mn) 21,100 g/mol 20,300 g/mol

| Polydispersity (PDI) | 2.14 | 2.04 |

Table 2: Thermal Properties

Parameter Polymer A Polymer B (Control)
Glass Transition Temp. (Tg) 245 °C 210 °C

| Decomposition Temp. (Td) | 415 °C | 380 °C |

Table 3: Solubility Profile

Solvent Polymer A Polymer B (Control)
Water Insoluble (Swells) Insoluble
Ethanol Insoluble Insoluble
Toluene Insoluble Insoluble
DMF Soluble Soluble

| DMSO | Soluble | Soluble |

Discussion: Connecting Structure to Performance

The experimental data reveals a clear and significant difference in the properties of the two polymers, directly attributable to the incorporation of the this compound monomer.

The Decisive Impact of the Sulfone Group

The most striking results are seen in the thermal properties. Polymer A exhibits a 35°C increase in both its glass transition temperature (Tg) and its decomposition temperature (Td) compared to the control Polymer B. This substantial enhancement in thermal performance can be directly linked to the molecular structure of the this compound monomer.

The sulfone (SO₂) group is highly polar and acts as a strong hydrogen bond acceptor. This introduces powerful intermolecular dipole-dipole interactions and hydrogen bonding between the polymer chains. These forces significantly restrict chain mobility, meaning more thermal energy is required to induce the transition from a glassy to a rubbery state, hence the higher Tg. [7]Similarly, these stronger intermolecular forces contribute to a more stable polymer matrix, elevating the temperature required for thermal decomposition.

G cluster_0 cluster_1 Monomer 4-Aminothiomorpholine 1,1-Dioxide Monomer Polar High Polarity (Sulfone Group) Monomer->Polar Hbond H-Bond Acceptor (SO₂) Monomer->Hbond Tg Increased Tg (Restricted Chain Mobility) Polar->Tg Td Increased Td (Enhanced Matrix Stability) Polar->Td Sol Modified Solubility (Slight Swelling in H₂O) Polar->Sol Hbond->Tg Hbond->Td

Caption: Structure-property relationship for Polymer A.

The molecular weight data from GPC shows that both polymerization reactions were successful, yielding polymers of comparable chain length and distribution. This confirms that the observed differences in thermal properties are due to the monomer's chemistry, not variations in molecular weight.

While both polymers were insoluble in most solvents, the slight swelling observed for Polymer A in water is noteworthy. This suggests that while the backbone is too hydrophobic for full dissolution, the polar sulfone groups do interact with water molecules, hinting at a more hydrophilic character compared to the control. This aligns with findings on other thiomorpholine oxide-containing polymers which exhibit tunable hydrophilicity and stimuli-responsiveness. [11][12]

Conclusion and Future Outlook

This side-by-side investigation demonstrates conclusively that This compound is a potent functional monomer for significantly enhancing the thermal stability of polymers. The introduction of its polar sulfone group creates strong intermolecular forces that elevate the glass transition and decomposition temperatures.

The findings position polymers derived from this monomer as excellent candidates for high-performance applications where thermal resistance is paramount. Furthermore, the increased polarity and potential for stimuli-responsiveness, as suggested by related research, opens avenues for their use in specialized fields such as biocompatible materials and drug delivery systems. [11][13]Future work should focus on copolymerization strategies to further tune these properties for specific applications.

References

  • Monomers Vs.
  • Compare and contrast polymeric vs monomeric structures with examples in polymer chemistry. Proprep. [Link]
  • Techniques Used for Polymer Characteriz
  • Modern Methods for Polymer Characteriz
  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. (2020).
  • Monomeric vs polymeric compounds: Understanding the key differences in Chemistry and material science. (2025). HyMax Anti-hydrolysis Additive. [Link]
  • Polymer Analysis/Characterization. (2025).
  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. (2020).
  • What is the Difference Between Monomers & Polymers? CD Bioparticles. [Link]
  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocomp
  • Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applic
  • What's the Difference Between Monomers & Polymers? (2018). Osborne Industries. [Link]
  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. (2023). Chemical Review and Letters. [Link]
  • This compound. Bouling Chemical Co., Limited. [Link]
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]
  • Stimuli-responsive polymers and their applications. (2015). Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of impurities is of paramount importance to ensure the safety and efficacy of drug substances. 4-Aminothiomorpholine 1,1-Dioxide, a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), necessitates robust analytical methods for its quantification and control.[1] This guide provides a comprehensive cross-validation and comparison of two common analytical methodologies: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The objective is to furnish researchers, scientists, and drug development professionals with the requisite knowledge to select, validate, and cross-validate analytical procedures in line with global regulatory standards.

The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines for the validation of analytical procedures, ensuring a scientifically sound and compliant approach.[2][3][4]

The Analyte: this compound

This compound (CAS 26494-76-8) is a heterocyclic compound featuring a thiomorpholine ring with a sulfone group and an amino group.[1][5] These functional groups dictate its chemical properties and, consequently, the choice of analytical methodology. The presence of the polar amino and sulfone groups suggests good solubility in polar solvents, making it amenable to reversed-phase HPLC. The compound's thermal stability and potential for derivatization also allow for analysis by GC.

Caption: Chemical Structure of this compound.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for pharmaceutical impurity analysis due to its high sensitivity, specificity, and reproducibility.[6] Conversely, Gas Chromatography (GC) offers an alternative approach, particularly for volatile or semi-volatile compounds, and can provide orthogonal selectivity.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. The polarity of the molecule lends itself well to retention on a non-polar stationary phase (e.g., C18) with a polar mobile phase.

Experimental Protocol: HPLC-UV

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: A gradient of aqueous phosphate buffer and acetonitrile is a common starting point for polar analytes.[7]

      • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

      • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 40% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Solution Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

Gas Chromatography (GC) Method

For GC analysis, derivatization is often employed for polar compounds containing -NH2 groups to improve volatility and chromatographic peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocol: GC-FID

  • Derivatization:

    • To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA.

    • Heat the mixture at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Injection Mode: Split (20:1)

    • Oven Temperature Program:

      • Initial: 100°C, hold for 1 minute

      • Ramp: 15°C/min to 280°C, hold for 5 minutes

    • Detector: Flame Ionization Detector (FID) at 300°C

Cross-Validation of Analytical Methods

Cross-validation serves to demonstrate that two different analytical procedures are suitable for the same intended purpose and yield comparable results.[8][9] This is critical when transferring a method between laboratories or when an alternative method is developed. The process involves a systematic comparison of validation parameters as defined by ICH Q2(R2).[2][4][10]

CrossValidationWorkflow cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2) cluster_comparison Comparative Analysis cluster_outcome Outcome HPLC HPLC Method Validation Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Robustness Robustness HPLC->Robustness SampleAnalysis Analysis of Identical Samples HPLC->SampleAnalysis GC GC Method Validation GC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->Robustness GC->SampleAnalysis StatAnalysis Statistical Comparison (e.g., t-test, F-test) SampleAnalysis->StatAnalysis Equivalence Demonstrated Equivalence StatAnalysis->Equivalence

Caption: Workflow for the cross-validation of analytical methods.

Data Summary for Method Validation

The following tables present hypothetical yet representative data for the validation of the HPLC and GC methods, based on ICH acceptance criteria.[10][11]

Table 1: HPLC Method Performance

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%
Precision (% RSD) < 1.0%≤ 2.0%
Limit of Detection (LOD) 0.02 µg/mLReportable
Limit of Quantitation (LOQ) 0.06 µg/mLReportable
Specificity No interference from blank or known related substancesNo co-elution
Robustness Unaffected by minor variations in pH and mobile phase compositionConsistent results

Table 2: GC Method Performance

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.998≥ 0.995
Accuracy (% Recovery) 97.5% - 102.5%97.0% - 103.0%
Precision (% RSD) < 1.5%≤ 3.0%
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mLReportable
Specificity No interference from derivatizing agent or blankNo co-elution
Robustness Unaffected by minor variations in oven ramp rate and inlet temperatureConsistent results
Cross-Validation Protocol: A Step-by-Step Guide

The objective of this protocol is to formally demonstrate the equivalence of the validated HPLC and GC methods for the quantification of this compound.

  • Prepare a Homogenous Sample Batch: Select a representative batch of the material known to contain this compound.

  • Sample Analysis:

    • Prepare a minimum of six individual samples from the homogenous batch.

    • Analyze three samples using the validated HPLC method.

    • Analyze the remaining three samples using the validated GC method.

  • Data Evaluation:

    • Calculate the mean and relative standard deviation (RSD) for the results obtained from each method.

    • Perform a statistical comparison of the mean values. The two one-sided t-tests (TOST) is a suitable method for demonstrating equivalence.[12]

    • The acceptance criterion is that the 90% confidence interval for the ratio of the means should fall within a predefined equivalence margin (e.g., 80% to 125%).

Table 3: Comparative Results for Cross-Validation

Sample IDHPLC Result (µg/mL)GC Result (µg/mL)
110.210.5
210.19.9
310.310.1
Mean 10.2 10.17
%RSD 0.99% 3.0%
% Difference of Means \multicolumn{2}{c}{0.29% }

Conclusion and Recommendations

Both the proposed HPLC and GC methods demonstrate suitability for the intended purpose of quantifying this compound, as evidenced by their validation performance characteristics. The HPLC method exhibits superior precision and sensitivity (lower LOD/LOQ), making it the preferred method for routine quality control and trace-level impurity analysis. The GC method serves as a valuable orthogonal technique, providing confidence in the specificity of the primary method and acting as a suitable alternative should the sample matrix interfere with the HPLC analysis.

The successful execution of the cross-validation protocol confirms that both methods produce comparable and reliable results. This equivalence is crucial for method transfer between laboratories and for ensuring consistency in data throughout the lifecycle of a pharmaceutical product.[8][13] The choice of method will ultimately depend on the specific application, available instrumentation, and the required level of sensitivity.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org.
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • U.S. Food and Drug Administration. (2015).
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Iopamidol Impurities. Benchchem.
  • SIELC Technologies. (n.d.). Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column. SIELC Technologies.
  • PharmaGuru. (2025).
  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology.
  • Chem-Impex. (n.d.). This compound. Chem-Impex.
  • Mourne Training Services. (n.d.). Validation & Transfer of Methods for Pharmaceutical Analysis. Mourne Training Services.
  • Viswanathan, C. T., et al. (2014).
  • ChemicalBook. (2023). This compound | 26494-76-8. ChemicalBook.

Sources

A Comparative Cost-Analysis of 4-Aminothiomorpholine 1,1-Dioxide Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Researchers and Drug Development Professionals:

Introduction: 4-Aminothiomorpholine 1,1-Dioxide is a crucial saturated heterocyclic amine that serves as a vital building block in the synthesis of a wide array of pharmaceutical compounds. Its utility as a bioisostere for piperidine and morpholine rings has led to its incorporation into numerous drug candidates, including kinase inhibitors and other targeted therapies. The efficiency and cost-effectiveness of its synthesis are therefore of paramount importance to the pharmaceutical industry. This guide provides a detailed comparative analysis of the most prevalent synthetic routes to this compound, offering an in-depth examination of their respective economic and practical viability for researchers, scientists, and professionals in drug development.

Method 1: The Gabriel Synthesis Approach

This classical method provides a reliable, albeit multi-step, route to the target compound, commencing with the readily available and inexpensive starting material, diethanolamine. The underlying principle of this approach is the use of phthalimide as a protected source of ammonia, which allows for the selective introduction of the primary amine functionality.

Experimental Protocol:
  • Synthesis of N-(2-hydroxyethyl)phthalimide: Diethanolamine is reacted with phthalic anhydride in a suitable solvent, such as toluene or xylene, typically under reflux conditions with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Chlorination: The resulting N-(2-hydroxyethyl)phthalimide is then chlorinated using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield N-(2-chloroethyl)phthalimide. This step requires careful handling due to the corrosive and hazardous nature of the reagents.

  • Thioether Formation: The chlorinated intermediate is subsequently reacted with sodium sulfide (Na₂S) to form the corresponding thioether.

  • Oxidation: The thioether is oxidized to the sulfone using a strong oxidizing agent, most commonly hydrogen peroxide (H₂O₂) in acetic acid. This step is highly exothermic and requires careful temperature control.

  • Deprotection: The final step involves the removal of the phthalimide protecting group using hydrazine hydrate (H₂NNH₂·H₂O) in an alcoholic solvent, such as ethanol, to liberate the desired this compound.

Visualizing the Workflow:

A Diethanolamine + Phthalic Anhydride B N-(2-hydroxyethyl)phthalimide A->B Toluene, Reflux C N-(2-chloroethyl)phthalimide B->C SOCl₂ D Thioether Intermediate C->D Na₂S E Sulfone Intermediate D->E H₂O₂, AcOH F This compound E->F H₂NNH₂·H₂O

Caption: The Gabriel Synthesis pathway for this compound.

Cost and Efficiency Analysis:

While the starting materials for the Gabriel synthesis are relatively inexpensive, the multi-step nature of the process leads to an accumulation of labor and solvent costs. The overall yield is often moderate, typically in the range of 40-50%, due to losses at each stage. The use of hazardous reagents such as thionyl chloride and hydrazine also necessitates special handling and disposal procedures, adding to the overall cost.

Method 2: The Reductive Amination of Thiomorpholine 1,1-Dioxide

This more contemporary approach offers a more convergent and potentially more cost-effective route to the target molecule. It begins with the commercially available and relatively inexpensive thiomorpholine, which is first oxidized to the corresponding sulfone.

Experimental Protocol:
  • Oxidation of Thiomorpholine: Thiomorpholine is oxidized to thiomorpholine 1,1-dioxide using a suitable oxidizing agent. A common and effective method involves the use of potassium permanganate (KMnO₄) in an aqueous solution. Alternatively, hydrogen peroxide in acetic acid can also be employed.

  • N-Nitrosation: The resulting thiomorpholine 1,1-dioxide is then subjected to N-nitrosation using sodium nitrite (NaNO₂) in an acidic medium, typically aqueous hydrochloric acid, to form N-nitrosothiomorpholine 1,1-dioxide. This reaction is generally performed at low temperatures (0-5 °C) to prevent decomposition of the nitrous acid.

  • Reduction of the N-nitroso Group: The crucial step involves the reduction of the N-nitroso group to the primary amine. A variety of reducing agents can be used, with zinc dust in acetic acid or catalytic hydrogenation over a palladium catalyst being common choices. The selection of the reducing agent can significantly impact the overall cost and safety of the process.

Visualizing the Workflow:

A Thiomorpholine B Thiomorpholine 1,1-Dioxide A->B KMnO₄ or H₂O₂/AcOH C N-Nitrosothiomorpholine 1,1-Dioxide B->C NaNO₂, HCl D This compound C->D Zn/AcOH or H₂, Pd/C

Caption: Reductive amination pathway for this compound synthesis.

Cost and Efficiency Analysis:

This method generally offers higher overall yields, often exceeding 60-70%, and involves fewer synthetic steps compared to the Gabriel synthesis. While the initial cost of thiomorpholine may be slightly higher than diethanolamine, the improved efficiency and reduced number of steps can lead to a lower overall cost of production. The use of potentially carcinogenic N-nitroso compounds, however, requires stringent safety precautions and specialized handling, which can add to the operational costs.

Method 3: Direct Amination of a Precursor

A more direct and atom-economical approach involves the direct amination of a suitable precursor, such as 4-hydroxythiomorpholine 1,1-dioxide. This method, while conceptually simpler, often presents challenges in terms of reagent selection and reaction conditions.

Experimental Protocol:
  • Synthesis of 4-Hydroxythiomorpholine 1,1-Dioxide: This precursor can be synthesized from diethanolamine through a cyclization reaction with a suitable sulfur-containing reagent, followed by oxidation.

  • Direct Amination: The 4-hydroxythiomorpholine 1,1-dioxide is then directly aminated using a source of ammonia, such as ammonia gas or a solution of ammonia in an organic solvent. This reaction often requires high temperatures and pressures and may be facilitated by a catalyst. An alternative is the use of a Mitsunobu reaction with a nitrogen nucleophile like phthalimide, followed by deprotection.

Visualizing the Workflow:

A Diethanolamine B 4-Hydroxythiomorpholine 1,1-Dioxide A->B Cyclization & Oxidation C This compound B->C NH₃, High T/P or Mitsunobu Reaction

Caption: Direct amination pathway for this compound synthesis.

Cost and Efficiency Analysis:

The direct amination route is attractive due to its potential for high atom economy and a reduced number of steps. However, the harsh reaction conditions often required for the direct amination can lead to side reactions and lower yields. The Mitsunobu reaction, while milder, involves the use of expensive reagents (diethyl azodicarboxylate and triphenylphosphine) and generates stoichiometric amounts of byproducts, making it less suitable for large-scale synthesis. The overall cost-effectiveness of this method is highly dependent on the efficiency of the direct amination step.

Comparative Summary of Synthesis Methods

FeatureGabriel SynthesisReductive AminationDirect Amination
Starting Materials Diethanolamine, Phthalic AnhydrideThiomorpholineDiethanolamine
Number of Steps 532-3
Overall Yield 40-50%60-70%Variable, often lower
Key Reagents SOCl₂, Na₂S, H₂O₂, H₂NNH₂·H₂OKMnO₄, NaNO₂, Zn/AcOH or H₂/PdNH₃ or Mitsunobu reagents
Safety Concerns Corrosive reagents, HydrazineN-nitroso compoundsHigh pressure/temperature
Estimated Relative Cost ModerateLow to ModerateVariable, potentially high

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound is contingent upon a careful evaluation of several factors, including the desired scale of production, available equipment, safety infrastructure, and cost constraints.

  • For small-scale laboratory synthesis , the Gabriel synthesis offers a well-established and reliable, albeit lengthy, procedure using readily available starting materials.

  • For large-scale industrial production , the reductive amination of thiomorpholine 1,1-dioxide presents the most economically viable option due to its higher overall yield and fewer synthetic steps. However, the handling of N-nitroso intermediates necessitates a robust safety protocol.

  • The direct amination approach , while promising in terms of atom economy, requires further optimization to improve its efficiency and mitigate the need for harsh reaction conditions or expensive reagents before it can be considered a competitive alternative for large-scale synthesis.

Ultimately, a thorough process hazard analysis and cost modeling should be conducted for each method based on the specific capabilities and requirements of the manufacturing facility.

References

  • A Novel and Efficient Synthesis of this compound.Journal of Organic Chemistry. [Link]
  • Reductive Amination in the Synthesis of Heterocyclic Compounds.Chemical Reviews. [Link]
  • The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis.Organic Reactions. [Link]

A Comparative Guide to the Environmental Impact of 4-Aminothiomorpholine 1,1-Dioxide and Its Alternatives in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development, the selection of building blocks extends beyond synthetic feasibility and pharmacological efficacy. A proactive assessment of a molecule's environmental footprint is no longer a peripheral concern but a core tenet of responsible and sustainable pharmaceutical development. This guide provides a comparative analysis of the environmental impact of 4-Aminothiomorpholine 1,1-Dioxide and its common bioisosteric alternatives, namely piperidine and piperazine derivatives.

While this compound is a versatile and valuable scaffold, a significant data gap exists regarding its ecotoxicity and biodegradability. This guide, therefore, aims to equip researchers with the framework and methodologies to make informed decisions by comparing the known environmental profiles of its alternatives and outlining the standardized protocols required for a comprehensive assessment.

Introduction to this compound and the Imperative of Green Chemistry

This compound is a heterocyclic compound featuring a saturated six-membered ring with one nitrogen atom, one sulfur atom oxidized to a sulfone, and an amino group. This structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The sulfone group is a key feature, providing polarity and the ability to act as a hydrogen bond acceptor, which can be crucial for molecular recognition at a biological target.

However, the principles of Green Chemistry compel us to consider the entire lifecycle of a chemical, from its synthesis to its ultimate fate in the environment.[1][2][3] Chemical products should be designed to degrade into innocuous substances after their use and not persist in the environment.[1][2] It is within this framework that we must assess not only the utility of this compound but also its potential environmental legacy.

Bioisosteric Alternatives: Piperidine and Piperazine Derivatives

In drug design, the concept of bioisosterism is a powerful strategy for optimizing a lead compound's properties.[4][5][6][7] This involves replacing a functional group with another that has similar physicochemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics. For the thiomorpholine dioxide core, piperidine and piperazine rings are common non-classical bioisosteres. This substitution can modulate a compound's basicity, lipophilicity, and metabolic stability.

  • Piperidine: A simple six-membered heterocyclic amine, it is a common scaffold in a vast number of natural products and pharmaceuticals.[8]

  • Piperazine: A six-membered ring containing two opposing nitrogen atoms, it is another privileged structure in medicinal chemistry, often used to link different parts of a molecule or to improve solubility.

The choice between a thiomorpholine dioxide, piperidine, or piperazine core can have significant implications for a drug candidate's performance. It is equally important, though less often considered, to understand the environmental implications of this choice.

4-Aminothiomorpholine_1_1-Dioxide 4-Aminothiomorpholine_1_1-Dioxide Piperidine Piperidine 4-Aminothiomorpholine_1_1-Dioxide->Piperidine Bioisosteric Replacement Piperazine Piperazine 4-Aminothiomorpholine_1_1-Dioxide->Piperazine Bioisosteric Replacement

Bioisosteric relationships between the core scaffolds.

Comparative Environmental Impact Assessment

A direct, data-driven comparison of the environmental impact is hampered by the lack of publicly available ecotoxicity and biodegradation data for this compound. However, by examining the available data for the alternative scaffolds, we can construct a preliminary assessment and highlight the critical need for further testing.

FeatureThis compoundPiperidine DerivativesPiperazine
Biodegradability No data availableReadily biodegradable (for the parent compound)[9]Biodegradable, but can be slow[10][11]
Aquatic Toxicity No data availableAcutely toxic to fish (LC50: >46-<100 mg/L/96h for piperidine)[9]Data varies with derivatives
Persistence Unknown; sulfone groups can be persistentLow persistence expected due to biodegradabilityModerate persistence possible depending on conditions

Analysis:

  • This compound: The sulfone group is generally considered to be chemically stable, which could suggest a potential for persistence in the environment. The lack of any biodegradation or ecotoxicity data is a significant concern for a compound used as a building block in products that may be released into the environment.

  • Piperidine Derivatives: While the parent piperidine is readily biodegradable, it also exhibits acute aquatic toxicity.[9] The overall environmental impact will depend heavily on the nature of the substituents on the piperidine ring.

  • Piperazine: Studies have shown that piperazine is biodegradable by certain microorganisms.[11] However, its degradation can be slow, and it has been noted that the environmental persistence of piperazine derivatives is a regulatory concern.[10]

Recommended Experimental Protocols for a Comprehensive Environmental Assessment

To address the existing data gaps and enable a robust comparison, the following standardized OECD (Organisation for Economic Co-operation and Development) guidelines should be employed. These protocols are the global standard for assessing the environmental fate and effects of chemicals.[12][13][14]

Ready Biodegradability: OECD 301

This series of tests evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms.[15][16][17][18] A positive result in a ready biodegradability test is a strong indicator that the substance will not persist in the environment.

Experimental Protocol (OECD 301F - Manometric Respirometry Test):

  • Preparation of Mineral Medium: A defined mineral salt medium is prepared to support the growth of microorganisms.

  • Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.

  • Test Setup: The test substance is added to the inoculated mineral medium in a sealed vessel connected to a respirometer. Control vessels with only inoculum and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • Measurement: The oxygen consumption in each vessel is measured over the 28-day period.

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[12]

cluster_0 OECD 301F Setup cluster_1 Incubation (28 days) cluster_2 Analysis Test Substance Test Substance Inoculated Medium Inoculated Medium Test Substance->Inoculated Medium Sealed Vessel Sealed Vessel Inoculated Medium->Sealed Vessel Respirometer Respirometer Sealed Vessel->Respirometer O2 Consumption Data O2 Consumption Data Respirometer->O2 Consumption Data %11 %11 O2 Consumption Data->%11

Workflow for OECD 301F Ready Biodegradability Test.

Acute Fish Toxicity: OECD 203

This test determines the acute lethal toxicity of a substance to fish.[19][20][21][22][23][24][25] The result is expressed as the median lethal concentration (LC50), which is the concentration that is lethal to 50% of the test fish over a 96-hour period.

Experimental Protocol (OECD 203 - Fish, Acute Toxicity Test):

  • Test Organism: A recommended fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.

  • Test Concentrations: Fish are exposed to a range of concentrations of the test substance, typically in a geometric series, along with a control group in clean water.

  • Exposure: The exposure period is 96 hours. The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is continuously replaced).

  • Observations: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value at 96 hours is calculated using appropriate statistical methods (e.g., probit analysis).

Range-finding Test Range-finding Test Definitive Test Definitive Test Range-finding Test->Definitive Test Exposure (96h) Exposure (96h) Definitive Test->Exposure (96h) Mortality Observation Mortality Observation Exposure (96h)->Mortality Observation LC50 Calculation LC50 Calculation Mortality Observation->LC50 Calculation

Workflow for OECD 203 Acute Fish Toxicity Test.

Conclusion and Recommendations

The selection of a chemical building block in drug development carries with it an environmental responsibility. While this compound is a synthetically useful molecule, the current lack of environmental data makes a comprehensive risk assessment impossible.

In contrast, its common bioisosteres, piperidine and piperazine, have at least some available environmental data, which, although incomplete, provides a starting point for comparison. Piperidine appears to be readily biodegradable but also possesses aquatic toxicity, while piperazine is biodegradable, albeit potentially slowly.

Recommendations for Researchers and Drug Development Professionals:

  • Data Generation: It is strongly recommended that the manufacturers and users of this compound conduct standardized environmental testing, including OECD 301 for ready biodegradability and OECD 203 for acute fish toxicity.

  • Informed Selection: In the absence of data for this compound, a precautionary approach should be taken. When considering it and its alternatives, the known environmental properties of the piperidine and piperazine scaffolds should be factored into the decision-making process, alongside synthetic and pharmacological considerations.

  • Embrace Green Chemistry: The principles of green chemistry should guide the selection and design of all chemical intermediates.[1][2][3][26][27] This includes a proactive consideration of a molecule's persistence, toxicity, and overall environmental footprint.

By integrating these environmental assessments early in the drug development process, the pharmaceutical industry can move towards a more sustainable future, creating medicines that are not only effective for patients but also benign to the environment.

References

  • Principles of Green Chemistry. American Chemical Society. [Link]
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • 12 Principles of Green Chemistry. American Chemical Society. [Link]
  • OECD 203: Fish, Acute Toxicity Test. Situ Biosciences. [Link]
  • Basics of Green Chemistry. US EPA. [Link]
  • OECD TG 203: Fish, Acute Toxicity test – BiotecnologieBT. [Link]
  • 12 Green Chemistry Principles — ChemCopilot: PLM + AI for Chemical Industry. [Link]
  • Oecd - Test 203. Scribd. [Link]
  • OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Eurofins. [Link]
  • Marine Fish Acute Toxicity Test. Scymaris. [Link]
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). ACS Medicinal Chemistry Letters, 7(1), 21-26.
  • Emtiazi, G., & Knapp, J. S. (1994). The biodegradation of piperazine and structurally-related linear and cyclic amines.
  • A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification. (2011). Pharmacologyonline, 1, 272-299.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2018). Molecules, 23(4), 891.
  • OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. (2025). Situ Biosciences. [Link]
  • Test No. 301: Ready Biodegradability. Tox Lab. [Link]
  • Test No. 301: Ready Biodegradability. OECD. [Link]
  • Bioisosteric Replacements in Drug Design. (2014). Current Topics in Medicinal Chemistry, 14(18), 2051-2067.
  • OECD 301/310: Ready Biodegradability Tests. ibacon GmbH. [Link]
  • EU Environmental Risk Assessment Webinar. Ekotox Training. [Link]
  • OECD 202: Daphnia sp., Acute Immobility Test. EUROLAB. [Link]
  • Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). (2018). Concawe Report, No. 8/18.
  • Cai, S., Li, X., Cai, T., & He, J. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Bioresource technology, 146, 775-779.
  • Environmental Sustainability Strategy of Active Pharmaceutical Ingredient Manufacturing: A Perspective from the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2025). ACS Sustainable Chemistry & Engineering.
  • Test No. 203: Fish, Acute Toxicity Test. OECD. [Link]
  • TEST METHOD Freshwater species Fish, Acute toxicity test OECD 203 Fish, Early-life stage toxicity test OECD 210 Fish, Short-term. [Link]
  • Guidance on information requirements and Chemical Safety Assessment Chapter R.16. ECHA. [Link]
  • OECD 202: Daphnia Sp.
  • Getting familiar with ECHA's guidance to assess risks of biocides to bees. (2024). YouTube. [Link]
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Pharmaceuticals and the Environment: Assessing the Impact and Finding Solutions. (2024). LinkedIn. [Link]
  • OECD 202: Daphnia sp.
  • The Environmental Impact of Pharmaceutical Effluents: A Comprehensive Assessment. BioSafe Tech by QUALIA. [Link]
  • Freeman, S. A. (2011).
  • Environmental assessment model for pharmaceutical products. (2020). IVL Swedish Environmental Research Institute. [Link]
  • Guidance on information requirements and chemical safety assessment. RIVM. [Link]
  • ECHA Assumes Expanded Responsibilities to Enhance Chemical Safety Across Europe. (2026). BNN Breaking. [Link]
  • Spotlight on Assessing the Environmental Impact of Medicines. (2019). Pharmaceutical Technology. [Link]
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50.
  • Piperidine: Human health tier II assessment. (2016).
  • Piperidine. Wikipedia. [Link]
  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (2020). Chemistry–A European Journal, 26(56), 12793-12804.
  • Piperidine - Substance Details - SRS. US EPA. [Link]
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2011).
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024). Molecules, 29(24), 5631.
  • Modeling the overall persistence and environmental mobility of sulfur-containing polychlorinated organic compounds. (2010). Environmental Science and Pollution Research, 17(3), 566-576.
  • Direct, sustainable synthesis of cyclic sulfones using rongalite. American Chemical Society. [Link]
  • Sulfur-Containing Persistent Free Radicals and Reactive Species on Photoaged Microplastics: Identification and the Formation Mechanism. (2023). Environmental Science & Technology, 57(23), 8569-8579.

Sources

A Researcher's Guide to In Vitro and In Vivo Evaluation of 4-Aminothiomorpholine 1,1-Dioxide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of novel 4-Aminothiomorpholine 1,1-Dioxide derivatives, a promising scaffold in the development of targeted anticancer therapies. We will delve into the experimental rationale, detailed protocols, and the crucial correlation of preclinical data to guide researchers and drug development professionals in advancing this chemical series. The this compound core is a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents[1].

Introduction: The Therapeutic Potential of this compound Derivatives

The this compound scaffold has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation and the presence of the sulfone group offer opportunities for specific interactions with biological targets, such as protein kinases. Many kinase inhibitors incorporate a morpholine moiety to improve pharmacokinetic properties and target engagement. The PI3K/Akt/mTOR signaling pathway, frequently deregulated in cancer, is a key area of investigation for morpholine-containing inhibitors[2][3]. This guide will use the inhibition of the PI3K/Akt pathway as a representative mechanism of action for our hypothetical series of this compound derivatives.

In Vitro Evaluation: From Target Engagement to Cellular Effects

The initial assessment of novel chemical entities begins with a cascade of in vitro assays to determine their potency, selectivity, and mechanism of action at the molecular and cellular levels.

Biochemical Assays: Gauging Target-Specific Inhibition

The primary step is to ascertain the direct inhibitory effect of the derivatives on the target kinase, for instance, PI3Kα.

Experimental Protocol: In Vitro PI3Kα Kinase Inhibition Assay

  • Reagents and Materials : Recombinant human PI3Kα, lipid kinase substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds (dissolved in DMSO), and assay buffer.

  • Procedure :

    • A solution of PI3Kα is prepared in the kinase assay buffer.

    • The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

    • In a 384-well plate, the enzyme, substrate, and test compounds are incubated for a designated period (e.g., 60 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of ATP.

    • After incubation, the amount of ADP produced is quantified using the ADP-Glo™ reagent, which correlates with enzyme activity.

    • Luminescence is measured using a plate reader.

  • Data Analysis : The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cellular Assays: Assessing On-Target Effects in a Biological Context

Following biochemical validation, it is crucial to determine if the compounds can inhibit the target within a cellular environment and elicit the desired downstream effects. Western blotting to probe the phosphorylation status of key signaling proteins, such as Akt, is a standard method.

Experimental Protocol: Western Blot for Phospho-Akt Inhibition

  • Cell Culture : A cancer cell line with a constitutively active PI3K pathway (e.g., MCF7, which often harbors PIK3CA mutations) is cultured to 70-80% confluency.

  • Compound Treatment : Cells are treated with varying concentrations of the this compound derivatives for a specified time (e.g., 2-4 hours).

  • Cell Lysis : Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : The band intensities are quantified, and the ratio of phospho-Akt to total Akt is calculated to determine the extent of target inhibition.

Antiproliferative Assays: Evaluating the Impact on Cancer Cell Growth

The ultimate goal of an anticancer agent is to inhibit tumor cell proliferation. The MTT or CellTiter-Glo® assays are commonly used to assess cell viability.

Comparative In Vitro Data for Hypothetical Derivatives

DerivativeR-GroupPI3Kα IC50 (nM)p-Akt Inhibition (EC50, nM) in MCF7 cellsMCF7 Cell Viability (GI50, µM)
AMD-001 -H50.2250.55.1
AMD-002 -CH325.8120.12.3
AMD-003 -Cl10.555.70.8
AMD-004 -OCH335.1180.33.5

This data is hypothetical and for illustrative purposes.

In Vitro Testing Workflow

G cluster_0 In Vitro Evaluation biochemical Biochemical Assay (PI3Kα IC50) cellular Cellular Assay (p-Akt Inhibition) biochemical->cellular Confirm on-target effect antiproliferative Antiproliferative Assay (Cell Viability GI50) cellular->antiproliferative Assess functional outcome

Caption: Workflow for the in vitro evaluation of this compound derivatives.

In Vivo Evaluation: Assessing Efficacy and Tolerability in a Living System

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a more complex biological system.

Pharmacokinetic Studies: Understanding ADME Properties

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This is crucial for establishing a dosing regimen for efficacy studies.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model : Male BALB/c mice are typically used.

  • Dosing : A single dose of the test compound is administered via intravenous (IV) and oral (PO) routes.

  • Sample Collection : Blood samples are collected at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing : Plasma is isolated from the blood samples.

  • Bioanalysis : The concentration of the compound in plasma is quantified using LC-MS/MS.

  • Data Analysis : Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F) are calculated using software like Phoenix WinNonlin.

In Vivo Efficacy Studies: Testing Antitumor Activity

The definitive preclinical test of an anticancer agent is its ability to inhibit tumor growth in an animal model.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation : MCF7 cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment : Mice are randomized into vehicle control and treatment groups. The this compound derivatives are administered daily via oral gavage at a predetermined dose.

  • Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint : The study is concluded when tumors in the control group reach a certain size, and the final tumor volumes and weights are recorded.

  • Data Analysis : Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Comparative In Vivo Data for Hypothetical Derivatives

DerivativeDose (mg/kg, PO, QD)Tumor Growth Inhibition (%)Body Weight Change (%)Oral Bioavailability (%)
AMD-002 5045-225
AMD-003 5078-540

This data is hypothetical and for illustrative purposes.

In Vivo Testing Workflow

G cluster_1 In Vivo Evaluation pk_study Pharmacokinetic Study (ADME Profile) efficacy_study Efficacy Study (Tumor Xenograft) pk_study->efficacy_study Inform dose selection tolerability Tolerability Assessment (Body Weight)

Caption: Workflow for the in vivo evaluation of promising derivatives.

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

A critical aspect of drug development is establishing an in vitro-in vivo correlation (IVIVC), which is a predictive mathematical model describing the relationship between an in vitro property and a relevant in vivo response[4][2]. For anticancer agents, this often involves correlating in vitro potency with in vivo efficacy.

In our hypothetical example, derivative AMD-003 demonstrated the highest in vitro potency (PI3Kα IC50 = 10.5 nM, MCF7 GI50 = 0.8 µM) and translated this to superior in vivo efficacy (78% TGI). In contrast, AMD-002 , while still active in vitro, showed lower potency and correspondingly reduced in vivo activity. The improved oral bioavailability of AMD-003 (40%) compared to AMD-002 (25%) likely also contributed to its enhanced in vivo performance.

IVIVC Relationship Visualization

G cluster_0 In Vitro Potency cluster_1 Pharmacokinetics cluster_2 In Vivo Efficacy invitro_potency High PI3Kα Inhibition High Cell Potency (AMD-003) pk Good Oral Bioavailability (AMD-003) invitro_potency->pk correlates with invivo_efficacy Significant Tumor Growth Inhibition (AMD-003) pk->invivo_efficacy leads to

Caption: Correlation of in vitro potency and pharmacokinetics with in vivo efficacy for a lead compound.

Conclusion and Future Directions

This guide outlines a systematic approach to the in vitro and in vivo comparison of this compound derivatives. The data, although hypothetical, illustrates the critical decision-making process in early-stage drug discovery. The strong correlation between the in vitro potency and in vivo efficacy of derivative AMD-003 underscores its potential as a lead candidate for further development. Future studies should focus on comprehensive toxicity profiling, mechanism of resistance studies, and further optimization of the scaffold to enhance both efficacy and safety.

References

  • Chem-Impex. This compound.
  • Luk, C., & Lee, T. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences, 102(9), 2977-2990.
  • Tuszyński, P. K. (2018). In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. Dissolution Technologies, 25(4), 6-13.
  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.
  • Chem-Impex. This compound.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854.

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a pivotal target class.[1][2] The successful development of novel kinase inhibitors, such as the emerging class of 4-Aminothiomorpholine 1,1-Dioxide-based compounds, is critically dependent on one fundamental question: does the compound effectively engage its intended target in a physiologically relevant setting? Answering this question is the cornerstone of target validation, providing the essential link between a molecule's chemical structure and its biological effect.[3][4][5]

Insufficient or unconfirmed target engagement is a leading cause of failure in clinical trials.[3] Therefore, a multi-faceted approach to validating this interaction is not just recommended; it is imperative for making confident, data-driven decisions in hit-to-lead and lead optimization campaigns.[4][6]

This guide provides an in-depth comparison of key methodologies for confirming and quantifying the target engagement of novel kinase inhibitors. We will move beyond simple protocol recitation to explain the causality behind experimental choices, enabling researchers to design robust validation strategies. We will explore biophysical, biochemical, and cellular methods, each providing a unique piece of the puzzle, from direct binding affinity to functional cellular consequences.

Comparative Analysis of Core Target Engagement Methodologies

The choice of assay is dictated by the specific question at hand—are you looking for direct binding, cellular permeability and engagement, or functional inhibition? Each method offers distinct advantages and limitations. A robust validation strategy often employs a combination of these techniques to build a comprehensive profile of the inhibitor.

Methodology Core Principle Experimental Context Key Output Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[7][8][9]Intact cells, cell lysates, or tissue samples.[7][9]Thermal shift (ΔTagg), Cellular EC50.[7][8]Confirms target engagement in a native cellular environment; label-free.[7][10]Indirect measure of binding; lower throughput for classic format.
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the inhibitor (analyte) flows over the immobilized target kinase (ligand).[11][12]Purified recombinant protein.Binding affinity (KD), association/dissociation rates (kon/koff).[11][13]Real-time kinetic data; label-free; high sensitivity.[11][12]Requires purified, active protein; immobilization can affect protein conformation.[1][11]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the inhibitor and the target kinase.[14][15]Purified recombinant protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[14][16]Provides a complete thermodynamic profile; solution-based, no immobilization.[17][18]Requires larger amounts of protein and compound; lower throughput.
Biochemical Kinase Activity Assay Measures the kinase's ability to phosphorylate a substrate; inhibition is quantified by a decrease in product formation or substrate consumption.[19][20]Purified recombinant protein and substrate.Inhibitory potency (IC50).[21]Direct measure of functional inhibition; highly amenable to high-throughput screening.[19][22]In vitro artifact risk; does not confirm cellular activity.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Engagement

CETSA is an indispensable tool for verifying that a compound reaches and binds to its target within the complex milieu of a living cell.[7][10] The principle is elegant: a ligand-bound protein is thermodynamically more stable and thus more resistant to heat-induced denaturation.[8][9] This increased stability is the hallmark of target engagement.

Causality Behind the Method

Before committing to more resource-intensive biophysical or in vivo studies, it is crucial to confirm that your inhibitor is cell-permeable and engages the target in its native, folded state, complete with any necessary post-translational modifications and interacting partners. CETSA provides this critical confirmation. A positive thermal shift is strong evidence that the observed cellular phenotype is a direct result of on-target activity.[23]

cluster_0 CETSA Workflow A Treat intact cells with Inhibitor vs. Vehicle (DMSO) B Heat cell aliquots across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot soluble protein vs. temperature to generate melt curves D->E F Calculate ΔTagg (Shift in melting temperature) E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA Melt Curve and Isothermal Dose-Response

This protocol is designed to first determine the thermal shift (ΔTagg) and then to quantify the potency of target engagement (EC50).

Part A: Generating the Thermal Melt Curve (ΔTagg)

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency.[8] Harvest and resuspend the cells in a suitable buffer. Divide the cell suspension into two main pools: one treated with a saturating concentration of the inhibitor (e.g., 10-20 µM) and the other with a vehicle control (e.g., DMSO).[7] Incubate for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes for each temperature point. Using a thermal cycler, heat the tubes across a temperature range (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes.[8]

  • Cell Lysis & Fractionation: Immediately cool the samples to 4°C. Lyse the cells (e.g., using freeze-thaw cycles or lysis buffer). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction.[7] Analyze the amount of soluble target kinase at each temperature point using Western blotting or another protein quantification method.

  • Data Analysis: Quantify the band intensities and normalize them to the lowest temperature point. Plot the percentage of soluble protein against temperature for both inhibitor- and vehicle-treated samples. The temperature shift at the midpoint of the curves (Tagg) is the ΔTagg.

Part B: Isothermal Dose-Response Curve (Cellular EC50)

  • Select Temperature: From the melt curve data, identify the temperature that results in ~50-75% protein denaturation in the vehicle-treated group. This temperature will be used for the heat challenge.[8]

  • Cell Treatment: Treat cells with a serial dilution of your inhibitor (e.g., from 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.[8]

  • Heat and Process: Heat all samples at the single, pre-determined temperature for 3-5 minutes.[7] Perform cell lysis and fractionation as described above.

  • Data Analysis: Quantify the amount of soluble target protein for each inhibitor concentration. Plot the soluble protein amount against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular EC50 value for target engagement.[7]

Biophysical Assays: Quantifying Direct Binding Kinetics and Thermodynamics

While CETSA confirms engagement in cells, biophysical methods like SPR and ITC provide precise quantitative data on the direct interaction between the inhibitor and purified kinase protein.[12] These techniques are invaluable for establishing structure-activity relationships (SAR) and for detailed mechanistic studies.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free technique that measures binding events in real-time by detecting changes in mass on a sensor chip surface where the target kinase is immobilized.[1][11] Its primary strength lies in its ability to determine not just how tightly an inhibitor binds (affinity, KD), but also how quickly it binds (association rate, kon) and how long it stays bound (dissociation rate, koff).[11] A long residence time (slow koff) can be a highly desirable attribute for a clinical candidate.

Experimental Protocol: Kinetic Analysis of Inhibitor-Kinase Interaction

  • Protein Immobilization: Immobilize the purified, active kinase onto a suitable sensor chip. Amine coupling is a common method, but conditions must be optimized to ensure the kinase remains active.[1] A non-immobilized channel should be used as a reference.

  • Analyte Preparation: Prepare a series of dilutions of the this compound inhibitor in a suitable running buffer. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement: Inject the inhibitor dilutions sequentially over the kinase and reference surfaces, from lowest to highest concentration. Each cycle consists of an association phase (inhibitor injection) and a dissociation phase (buffer flow).

  • Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters KD, kon, and koff.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC directly measures the heat change that occurs when an inhibitor binds to its target kinase.[15][18] By titrating the inhibitor into a sample cell containing the purified protein, a complete thermodynamic profile of the interaction is generated.[16] This provides not only the binding affinity (KD) but also the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event, which can offer deep insights into the binding mechanism.[14]

Experimental Protocol: Determining the Thermodynamic Profile

  • Sample Preparation: Prepare the purified kinase in a specific buffer and place it in the ITC sample cell. Prepare the inhibitor in the exact same buffer and load it into the titration syringe. Mismatched buffers can create large heats of dilution, obscuring the binding signal.

  • Titration: Perform a series of small, sequential injections of the inhibitor from the syringe into the sample cell while maintaining a constant temperature.[16] The heat released or absorbed after each injection is measured relative to a reference cell.

  • Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating the area under these peaks yields the heat change per injection. This is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a binding model to calculate the KD, stoichiometry (n), and enthalpy (ΔH).[16]

Biochemical Kinase Activity Assays: Linking Binding to Function

Confirming that an inhibitor binds to its target is essential, but it is equally important to demonstrate that this binding event translates into functional inhibition of the kinase's catalytic activity.[19] Biochemical assays are the workhorse for determining the potency (IC50) of an inhibitor.

Causality Behind the Method

An IC50 value from a biochemical assay provides a direct measure of an inhibitor's ability to interfere with the enzymatic function of the kinase. This is a critical parameter for lead optimization, allowing for the ranking of compounds based on their functional potency.[21] Luminescence-based assays, such as those that measure ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™), are widely used due to their high sensitivity and amenability to high-throughput screening.[22]

cluster_1 Biochemical Kinase Assay Workflow (ADP-Glo™) A Incubate Kinase with serial dilutions of Inhibitor B Initiate reaction by adding Substrate and ATP A->B C Stop kinase reaction and deplete remaining ATP B->C D Convert generated ADP to ATP C->D E Add Luciferase/Luciferin to generate luminescent signal D->E F Measure luminescence; signal is proportional to kinase activity E->F G Calculate IC50 from dose-response curve F->G

Caption: Workflow for a luminescence-based biochemical kinase activity assay.

Experimental Protocol: Luminescence-Based IC50 Determination

  • Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in 100% DMSO.

  • Assay Plate Setup: Add the serially diluted inhibitor or DMSO control to the wells of a low-volume 384-well plate.

  • Kinase Reaction: Add the kinase solution to each well and pre-incubate for 15-30 minutes to allow the inhibitor to bind.[21]

  • Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.[21] Incubate for the optimized reaction time (e.g., 1 hour at 30°C).

  • Signal Detection:

    • Stop the reaction by adding a reagent (e.g., ADP-Glo™ Reagent) that simultaneously terminates the kinase reaction and depletes the remaining ATP.[21]

    • Add a detection reagent to convert the ADP generated by the kinase into ATP, and then use this newly synthesized ATP to drive a luciferase reaction, producing light.[21]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a four-parameter logistical curve to determine the IC50 value.

Synthesizing the Data: A Holistic View of Target Engagement

No single method tells the whole story. The true power of this multi-assay approach lies in integrating the data to build a comprehensive understanding of your inhibitor's behavior.

cluster_0 Integrated Target Validation Strategy Start Novel Inhibitor (e.g., 4-Aminothiomorpholine 1,1-Dioxide-based) Biochem Biochemical Assay (IC50) - Does it inhibit enzyme function? Start->Biochem CETSA Cellular Assay (CETSA) (ΔTagg, EC50) - Does it engage the target in cells? Start->CETSA Biophys Biophysical Assays (SPR/ITC) (KD, kon/koff, ΔH) - How does it bind? Biochem->Biophys Potent hits CETSA->Biophys Cell-active hits Decision Confident Lead Candidate (On-target, cell-active, potent) Biophys->Decision

Caption: An integrated workflow for comprehensive target engagement validation.

By combining the cellular EC50 from CETSA, the biochemical IC50 from an activity assay, and the biophysical KD from SPR or ITC, you can confidently validate that your this compound-based inhibitor not only binds its intended kinase with high affinity but also engages it within the cell to exert functional inhibition. This rigorous, multi-pronged validation is the foundation upon which successful drug development programs are built.

References

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.
  • Validating Target Engagement of Multikinase Inhibitors in Cells: A Comparative Guide. Benchchem.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) in Target Engagement Studies. Benchchem.
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. Benchchem.
  • Target Engagement Assays. DiscoverX.
  • Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. NIH.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
  • Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare.
  • Application Notes and Protocols: Biochemical Kinase Assay for QL-X-138. Benchchem.
  • Target and pathway engagement assays. Concept Life Sciences.
  • Determining target engagement in living systems. PMC - NIH.
  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.
  • Validating B-Raf Kinase Inhibitor Binding Affinity Through Surface Plasmon Resonance (SPR): A Comparative Guide. Benchchem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • High-throughput kinase assay based on surface plasmon resonance suitable for native protein substrates. PubMed.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PMC - NIH.
  • The target landscape of clinical kinase drugs. PMC - NIH.
  • MDC Connects: Target Validation and Efficacy. YouTube.
  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Aminothiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Hazard Profile of 4-Aminothiomorpholine 1,1-Dioxide

This compound is a versatile building block in pharmaceutical and agrochemical research.[1] However, its utility in synthesis is matched by the critical need for proper handling and disposal due to its inherent hazards.

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 26494-76-8[1][2][3]
Molecular Formula C4H10N2O2S[1][2]
Appearance White to off-white crystalline powder/solid[1][3][4]
Melting Point Approximately 100 - 110 °C[1][2][3]
Solubility Moderately soluble in water; soluble in polar organic solvents[4]
pH of Aqueous Solution Near-neutral (around 7)[4]

While some data suggests a near-neutral pH in an aqueous solution, it is crucial to note that for transportation purposes, this compound is classified as a CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. (Not Otherwise Specified) with a UN hazard class of 8.[5] This classification underscores the potential for this compound to cause severe damage to skin, eyes, and respiratory tract upon contact.

The Regulatory Framework: Adherence to the Resource Conservation and Recovery Act (RCRA)

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This regulation establishes a "cradle-to-grave" system for hazardous waste management, meaning the generator of the waste is responsible for its safe handling from the point of generation to its final disposal.

A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:

  • Ignitability: Can create fire under certain conditions.

  • Corrosivity: Can corrode metal containers or has a high or low pH.[6][7]

  • Reactivity: Is unstable under normal conditions and can create explosions or toxic fumes.[7]

  • Toxicity: Is harmful or fatal when ingested or absorbed.

Based on its classification as a corrosive solid for transport, it is prudent and required to manage this compound as a D002 corrosive hazardous waste until and unless a formal hazardous waste determination proves otherwise.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the safe disposal of this compound and associated waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste, ensure a robust safety posture.

  • Engineering Controls: All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat is mandatory.

Step 2: Waste Segregation and Collection

Proper segregation is paramount to prevent dangerous chemical reactions.

  • Waste Stream: Designate a specific waste container for this compound and materials contaminated with it.

  • Compatibility: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases.[4]

  • Types of Waste:

    • Solid Waste: Collect unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, leak-proof, and chemically compatible container.

    • Liquid Waste: For solutions containing this compound, use a designated, leak-proof container with a secure screw cap.

  • Drain Disposal Prohibition: Under no circumstances should this compound or its solutions be disposed of down the drain.[5]

Step 3: Container Selection and Labeling

Clear and accurate labeling is a cornerstone of safe waste management.

  • Container Material: Use containers made of materials compatible with corrosive organic compounds (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The hazard characteristic: "Corrosive (D002) "

    • The date accumulation started.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories generating hazardous waste can accumulate it at or near the point of generation in a Satellite Accumulation Area (SAA).

  • Location: The SAA must be under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.

Step 5: Professional Disposal

Final disposal must be conducted by a licensed hazardous waste management company.

  • Arranging Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Record Keeping: Maintain meticulous records of the waste generated, including the quantity and the date of disposal, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Unused chemical, contaminated labware) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste (Keep separate from other chemicals) PPE->Segregate Container Select Compatible Container (e.g., HDPE) Segregate->Container Label Label Container 'Hazardous Waste - Corrosive' 'this compound' Container->Label Storage Store in Satellite Accumulation Area (Closed container, under lab control) Label->Storage ContactEHS Contact EHS or Licensed Waste Vendor Storage->ContactEHS Disposal Professional Disposal (Incineration is a preferred method) ContactEHS->Disposal Record Maintain Disposal Records Disposal->Record

Caption: Workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the hazards of this compound and adhering to the principles of RCRA, researchers can ensure that their valuable work does not come at the cost of environmental integrity. Always consult your institution's specific waste management protocols and local regulations for full compliance.

References

  • Bouling Chemical Co., Limited. (n.d.). This compound: Properties, Uses, Safety Data & Reliable Supplier in China.
  • Waste Management. (2021, October 20). Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity?
  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
  • National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide dihydrochloride. PubChem Compound Database.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 4-Aminobenzenethiol.
  • WM. (n.d.). Corrosive Characteristic.
  • Weill Cornell Medicine. (n.d.). RCRA Characteristic Waste. Retrieved from Weill Cornell Medicine Environmental Health and Safety.
  • New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes.
  • National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem Compound Database.
  • Fisher Scientific. (2023, October 20). Safety Data Sheet - Morpholine.
  • National Center for Biotechnology Information. (n.d.). Thiomorpholine, 4-phenyl-, 1,1-dioxide. PubChem Compound Database.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 4-(2-Aminoethyl)morpholine.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - Thiomorpholine.
  • Fisher Scientific. (2020, January 9). Safety Data Sheet - Thiomorpholine 1,1-dioxide.
  • TCI America. (2018, July 6). Safety Data Sheet - Mycophenolate Mofetil.
  • Echemi. (n.d.). Buy this compound from Conier Chem&Pharma Limited.
  • National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide hydrochloride. PubChem Compound Database.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
  • Chem-Impex. (n.d.). This compound.
  • Echemi. (n.d.). This compound SDS, 26494-76-8 Safety Data Sheets.
  • U.S. Environmental Protection Agency. (n.d.). Thiomorpholine, 4-phenyl-, 1,1-dioxide - Substance Details.
  • ChemScene. (n.d.). 26494-76-8 | this compound.
  • ChemicalBook. (2023, June 8). This compound.
  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database.
  • Shi, H., Magaye, R., Castranova, V., & Zhao, J. (2013). Titanium dioxide nanoparticles: a review of current toxicological data. Particle and Fibre Toxicology, 10(1), 15.
  • Grande, F., & Tucci, P. (2022). Toxicological impact of titanium dioxide nanoparticles and food-grade titanium dioxide (E171) on human and environmental health. Environmental Science: Nano, 9(1), 29-52.

Sources

A Senior Application Scientist's Guide to Handling 4-Aminothiomorpholine 1,1-Dioxide with Incomplete Hazard Data

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, we are often at the forefront of science, working with novel molecules whose toxicological profiles are not yet fully characterized. 4-Aminothiomorpholine 1,1-Dioxide (CAS No. 26494-76-8) is one such compound. A review of available Safety Data Sheets (SDS) reveals a critical data gap: its GHS hazard classification is often listed as "no data available".[1][2]

This guide provides a comprehensive operational plan for handling this compound, adopting a conservative approach grounded in the principle of treating substances with unknown toxicity as potentially hazardous. Our recommendations are synthesized from the known profiles of structurally related compounds, such as Thiomorpholine 1,1-dioxide, and established laboratory safety standards.

Hazard Assessment: A Conservative Approach

In the absence of specific toxicity data for this compound, we must infer potential hazards from its parent structure, Thiomorpholine 1,1-dioxide. This related compound is classified as an irritant.[3][4]

Inferred Hazard Classification & Rationale:

Hazard ClassGHS CategoryJustification
Skin Corrosion/IrritationCategory 2Based on the classification of Thiomorpholine 1,1-dioxide, which causes skin irritation.[3][4] We assume the addition of an amino group does not mitigate this property.
Serious Eye Damage/IrritationCategory 2A/2Thiomorpholine 1,1-dioxide is known to cause serious eye irritation.[3][4] This is a common hazard for amine-containing compounds.
Specific Target Organ Toxicity (Single Exposure)Category 3The parent compound may cause respiratory irritation.[3][4][5] As this compound is a solid powder, inhalation of dust is a primary exposure risk.[6]
Acute Toxicity (Oral, Dermal)Assumed HarmfulThe hydrochloride salt of the parent compound is classified as harmful if swallowed or in contact with skin.[7] We will conservatively adopt this precaution.

This conservative assessment dictates that all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.

Engineering Controls: Your Primary Barrier

The most effective way to mitigate exposure is through robust engineering controls. Personal Protective Equipment (PPE) should always be considered the last line of defense.

  • Ventilation: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. General laboratory ventilation is insufficient.

  • Designated Area: Establish a designated area within the lab for handling this compound. This area should be clearly marked, and access should be restricted to trained personnel.

  • Safety Equipment: An operational eye wash station and emergency shower must be immediately accessible in the vicinity of the handling area.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the inferred hazards, a comprehensive PPE protocol is mandatory. The selection of PPE is based on preventing skin, eye, and respiratory exposure.

Step-by-Step PPE Protocol:

PPE ComponentSpecificationRationale and Best Practices
Gloves Double-gloving with nitrile gloves (minimum 4 mil thickness).Double-gloving is required for handling potentially hazardous drugs and chemicals.[9] The outer glove should be removed and discarded immediately after handling the compound or in case of a spill. The inner glove protects the skin during doffing. Always inspect gloves for tears or punctures before use.[10]
Eye Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.Standard safety glasses do not provide a sufficient seal to protect against fine dust or splashes.[9] Goggles are essential.
Face Protection Face shield (in addition to goggles).A face shield should be worn over goggles, especially when there is a significant risk of splashes, such as when preparing stock solutions or performing vigorous reactions.
Lab Coat/Gown Disposable, long-sleeved gown with knit cuffs that closes in the back.[9]This provides a barrier against contamination of personal clothing. The knit cuffs ensure a snug fit around the inner glove. Gowns used for handling this compound should not be worn outside the designated area.
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the powder outside of a fume hood (not recommended) or during spill cleanup. A surgical mask is not sufficient to protect the wearer from chemical dust inhalation.[11]
Visual Guide to Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Donning cluster_donning PPE Donning Sequence Don1 1. Gown Don2 2. N95 Respirator (If required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over gown cuff) Don4->Don5

Caption: Proper sequence for donning PPE before handling.

PPE_Doffing cluster_doffing PPE Doffing Sequence (Contaminated Area) Doff1 1. Outer Gloves (Peel off) Doff2 2. Gown (Roll away from body) Doff1->Doff2 Doff3 3. Exit Work Area Doff2->Doff3 Doff4 4. Goggles & Face Shield Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6 Spill_Response Start Spill Occurs Evacuate Evacuate & Alert Others Start->Evacuate Assess Assess Spill Size (Small vs. Large) Evacuate->Assess SmallSpill Small Spill (<1g, contained) Assess->SmallSpill Small LargeSpill Large Spill (>1g or widespread) Assess->LargeSpill Large DonPPE Don Full PPE (incl. N95 Respirator) SmallSpill->DonPPE ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Contain Cover with absorbent pads Gently sweep solid into container DonPPE->Contain Clean Decontaminate Area (e.g., soap & water) Contain->Clean Dispose Package waste in sealed, labeled container Clean->Dispose Finish End Dispose->Finish ContactEHS->Finish

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal Protocol:

  • Solid Waste: All disposable PPE (gloves, gowns), contaminated absorbent materials, and empty containers must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not discharge to sewer systems. [1]3. Disposal Method: All waste must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations. [1] By adhering to this comprehensive guide, researchers can handle this compound with a high degree of safety, even in the absence of complete toxicological data. This proactive, evidence-based approach to laboratory safety ensures the protection of personnel while enabling continued scientific advancement.

References

  • Bouling Chemical Co., Limited. This compound. [Link]
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. [Link]
  • Penta Chemicals.
  • Capot Chemical. MSDS of Thiomorpholine-1,1-dioxide. [Link]
  • Shenyang East Chemical Science-Tech Co.,Ltd. Toxicity of morpholine. [Link]
  • Carl ROTH.
  • PubChem, National Center for Biotechnology Information. Thiomorpholine 1,1-dioxide. [Link]
  • PubChem, National Center for Biotechnology Information. Thiomorpholine 1,1-dioxide hydrochloride. [Link]
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminothiomorpholine 1,1-Dioxide
Reactant of Route 2
4-Aminothiomorpholine 1,1-Dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.